Ralfinamide
Beschreibung
Sodium Channel Blocker; structure in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[(2-fluorophenyl)methoxy]phenyl]methylamino]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-6-8-15(9-7-13)22-11-14-4-2-3-5-16(14)18/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJIBOFHEFDSAU-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NCC1=CC=C(C=C1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158406 | |
| Record name | Priralfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133865-88-0 | |
| Record name | Priralfinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133865-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Priralfinamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133865880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Priralfinamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06649 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Priralfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, 2-[[[4-[(2-fluorophenyl)methoxy]phenyl]methyl]amino]-, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PRIRALFINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPF0S0GVV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Synthesis of Ralfinamide: A Multimodal Analgesic Candidate
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ralfinamide (NW-1029) is a multimodal drug candidate investigated for the treatment of neuropathic pain. Developed by Newron Pharmaceuticals, it exhibits a complex pharmacological profile, engaging with several key targets implicated in pain signaling pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and clinical development of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.
Discovery and Development
This compound emerged from Newron Pharmaceuticals' research and development program focused on novel therapies for central nervous system disorders and pain.[1] The discovery process likely involved the screening of a library of α-aminoamide derivatives, a chemical class known to interact with ion channels. While specific details of the lead optimization process are not extensively published, the selection of this compound was based on its unique, multimodal mechanism of action, which was hypothesized to provide broad-spectrum analgesic efficacy.
The development of this compound progressed through preclinical studies and into Phase II clinical trials for neuropathic pain and post-operative dental pain.[2][3] Encouraging results were observed in a Phase II trial for peripheral neuropathic pain.[4] However, a subsequent Phase IIb/III study (the SERENA trial) in patients with neuropathic low back pain did not meet its primary endpoint, leading to a halt in its development for this specific indication.[5]
Synthesis of this compound
A key synthetic route to this compound involves the reductive amination of L-alaninamide with 4-(2-fluorobenzyloxy)benzaldehyde. This process, as described in the patent literature, allows for the stereospecific synthesis of the (S)-enantiomer.[6][7][8][9]
A representative synthetic scheme is outlined below:
References
- 1. pharmatimes.com [pharmatimes.com]
- 2. biospace.com [biospace.com]
- 3. | BioWorld [bioworld.com]
- 4. biospace.com [biospace.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides - Google Patents [patents.google.com]
- 7. EP2229351B1 - Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in the propagation of pain signals.[1] Predominantly expressed in peripheral nociceptive neurons, Nav1.7 acts as a key regulator of action potential thresholds.[2] Its crucial role in nociception is highlighted by human genetic studies: gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This has made Nav1.7 a highly attractive target for the development of novel analgesics.[3]
Ralfinamide is an α-aminoamide derivative that has demonstrated anti-nociceptive properties in various pain models.[1] Its mechanism of action is multimodal, but a significant component of its analgesic effect is attributed to the inhibition of voltage-gated sodium channels, including Nav1.7.[4] This technical guide provides an in-depth overview of the mechanism of action of this compound on Nav1.7 channels, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying pathways and workflows.
Core Mechanism of Action: State-Dependent Inhibition
The primary mechanism by which this compound inhibits Nav1.7 channels is through state-dependent binding , showing a clear preference for the inactivated state of the channel over the resting state. This is a crucial characteristic for therapeutic intervention, as it suggests that this compound will preferentially target neurons that are already in a state of heightened activity, such as those involved in chronic pain signaling, while having less effect on normally functioning neurons.
This state-dependent inhibition is further characterized by:
-
Voltage-Dependence: this compound's inhibitory potency increases as the cell membrane is depolarized. Depolarization favors the inactivated state of Nav1.7 channels, thus increasing the availability of this compound's target.[5][6]
-
Use-Dependence (Frequency-Dependence): The inhibitory effect of this compound is enhanced with repetitive stimulation (i.e., higher firing frequencies) of the neuron.[5][6] This is because repeated firing increases the proportion of time that Nav1.7 channels spend in the inactivated state, providing more opportunities for this compound to bind and exert its blocking effect.[5][6]
-
Modulation of Channel Gating: this compound produces a hyperpolarizing shift in the steady-state inactivation curve of Nav1.7.[5] This means that at any given membrane potential, a larger fraction of channels will be in the inactivated state in the presence of this compound, thereby reducing the number of channels available to open and contribute to an action potential. This compound also slows the recovery from inactivation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory effects of this compound on voltage-gated sodium channels, with a focus on Nav1.7 and related channels found in nociceptive neurons.
Table 1: Inhibitory Potency (IC50) of this compound
| Channel Type | Condition | IC50 (µM) | Species | Reference |
| Nav1.7 | - | 37.1 ± 2.9 | Human | [1] |
| Tetrodotoxin-resistant (TTX-r) Na+ currents | Tonic block of half-maximal inactivated channels | 10 | Rat | [5] |
| Tetrodotoxin-sensitive (TTX-s) Na+ currents | Tonic block of half-maximal inactivated channels | 22 | Rat | [5] |
Table 2: Voltage-Dependent Inhibition of TTX-resistant Na+ Currents by this compound
| Prepulse Potential | Inhibition (%) | Species | Reference |
| -90 mV | 7 | Rat | [6] |
| -70 mV | 21 | Rat | [6] |
| -40 mV | 58 | Rat | [6] |
Table 3: Frequency-Dependent Inhibition of TTX-resistant Na+ Currents by this compound
| Stimulation Frequency | Inhibition of 40th Pulse (%) | Species | Reference |
| 5 Hz | 2 | Rat | [6] |
| 14 Hz | 17 | Rat | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound on Nav1.7 channels.
Whole-Cell Patch-Clamp Electrophysiology on HEK293 Cells Stably Expressing Human Nav1.7
This protocol is designed to measure the direct inhibitory effect of this compound on human Nav1.7 channels in a controlled in vitro system.
-
Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7 channels are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain channel expression.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For electrophysiological recordings, cells are plated onto glass coverslips at an appropriate density to allow for the isolation of individual cells.
-
-
Electrophysiological Recording:
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.
-
Intracellular (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH.
-
-
Recording Setup:
-
Recordings are performed using an patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are used.
-
Whole-cell configuration is established, and series resistance is compensated by approximately 80%.
-
-
Voltage Protocols:
-
Tonic Block:
-
Hold the cell at a holding potential of -120 mV.
-
Apply a depolarizing test pulse to 0 mV for 20 ms (B15284909) to elicit a peak Nav1.7 current.
-
Perfuse the cell with the extracellular solution containing various concentrations of this compound.
-
Repeat the test pulse at regular intervals until a steady-state block is achieved.
-
The IC50 is determined by fitting the concentration-response data with the Hill equation.
-
-
Use-Dependent Block:
-
Hold the cell at -120 mV.
-
Apply a train of depolarizing pulses to 0 mV (e.g., 20 pulses at 10 Hz).
-
Measure the peak current for each pulse.
-
Perfuse with this compound and repeat the pulse train.
-
The use-dependent block is quantified as the percentage reduction in the peak current of the last pulse relative to the first pulse in the train.
-
-
Steady-State Inactivation:
-
Hold the cell at -120 mV.
-
Apply a series of 500 ms prepulses to various potentials (e.g., from -140 mV to -20 mV in 10 mV increments).
-
Follow each prepulse with a test pulse to 0 mV to measure the fraction of available channels.
-
Normalize the peak currents to the maximum current and plot against the prepulse potential.
-
Fit the data with a Boltzmann function to determine the half-inactivation potential (V1/2).
-
Repeat the protocol in the presence of this compound to measure the shift in V1/2.
-
-
-
Patch-Clamp Electrophysiology on Dorsal Root Ganglion (DRG) Neurons
This protocol allows for the investigation of this compound's effects on native sodium channels in nociceptive neurons.
-
Neuron Isolation and Culture:
-
DRG are dissected from adult rats.
-
Ganglia are enzymatically dissociated (e.g., using collagenase and dispase) and mechanically triturated to obtain a single-cell suspension.
-
Neurons are plated on laminin/poly-D-lysine coated coverslips and cultured for 1-2 days.
-
-
Electrophysiological Recording:
-
Solutions:
-
Extracellular (Bath) Solution (in mM): As described for HEK293 cells. Tetrodotoxin (TTX) can be added (e.g., 300 nM) to isolate TTX-resistant currents.
-
Intracellular (Pipette) Solution (in mM): As described for HEK293 cells.
-
-
Recording and Voltage Protocols:
-
Similar to those described for HEK293 cells, with adjustments to account for the specific properties of DRG neurons.
-
To distinguish between TTX-sensitive (which includes Nav1.7) and TTX-resistant currents, recordings are performed before and after the application of a saturating concentration of TTX. The TTX-sensitive component is then obtained by digital subtraction.
-
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound preferentially binds to the inactivated state of Nav1.7, inhibiting Na+ influx and subsequent pain signal transmission.
Experimental Workflow: Use-Dependent Block
Caption: Workflow for determining the use-dependent block of Nav1.7 channels by this compound using whole-cell patch-clamp.
Logical Relationship: State-Dependent Inhibition
Caption: Logical flow demonstrating how increased neuronal activity enhances this compound's inhibitory effect on Nav1.7.
Conclusion
This compound's mechanism of action on Nav1.7 channels is characterized by a sophisticated, state-dependent inhibition that favors channels in the inactivated state. This property, combined with its voltage- and use-dependence, allows for a targeted blockade of hyperexcitable neurons, which are a hallmark of chronic pain states. The quantitative data and experimental protocols outlined in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound and similar compounds targeting Nav1.7 for the management of pain. The development of selective Nav1.7 inhibitors like this compound represents a promising avenue for creating more effective and safer analgesics.
References
- 1. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The anti-nociceptive agent this compound inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
Ralfinamide's Role as an NMDA Receptor Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralfinamide (NW-1029) is a multimodal investigational drug that has been evaluated for the treatment of neuropathic pain. Its mechanism of action is complex, involving the modulation of several key targets within the nervous system. Among these is its role as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This guide provides an in-depth technical overview of this compound's interaction with the NMDA receptor, drawing from available preclinical and clinical information. While specific quantitative binding data for this compound at the NMDA receptor are not extensively published, this document outlines the established mechanisms of non-competitive antagonism and the experimental approaches used to characterize such interactions, providing a framework for understanding this compound's potential impact on NMDA receptor signaling.
This compound's Multimodal Mechanism of Action
This compound's pharmacological profile is not limited to its effects on the NMDA receptor. It is known to exert its effects through multiple mechanisms, including:
-
Voltage-gated sodium channel blockade: this compound is a state-dependent blocker of voltage-gated sodium channels, with a degree of selectivity for the Nav1.7 subtype, which is crucial in pain signaling.
-
N-type calcium channel blockade: Inhibition of N-type calcium channels can reduce neurotransmitter release, another important mechanism for analgesia.
-
Monoamine oxidase B (MAO-B) inhibition: This action can increase the levels of certain neurotransmitters in the brain.
This multi-target engagement suggests that this compound's overall therapeutic effect likely results from a synergistic combination of these actions. The modulation of the NMDA receptor is a key component of its activity in the central nervous system, contributing to the attenuation of central sensitization, a critical process in the development and maintenance of chronic pain.
This compound as a Non-Competitive NMDA Receptor Antagonist
This compound is described as a non-competitive antagonist of the NMDA receptor.[1] This classification has important implications for its mechanism of action and potential therapeutic profile.
Mechanism of Non-Competitive Antagonism:
Unlike competitive antagonists that bind to the glutamate (B1630785) or glycine (B1666218) recognition sites on the NMDA receptor, non-competitive antagonists typically act at a different site on the receptor-channel complex.[2] A common site for non-competitive antagonists is within the ion channel pore itself, often referred to as the phencyclidine (PCP) binding site.[2] By binding within the channel, these antagonists physically obstruct the flow of ions, primarily Ca2+, even when the receptor is activated by its co-agonists, glutamate and glycine.
This "use-dependent" or "channel-blocking" mechanism means that the antagonist binds more effectively when the channel is in an open state, which occurs during periods of high-frequency synaptic transmission characteristic of pathological conditions like chronic pain. This property may offer a therapeutic advantage by preferentially targeting overactive synapses while sparing normal synaptic function.
While specific binding studies for this compound are not publicly available, its classification as a non-competitive antagonist suggests it likely follows this channel-blocking mechanism.
Putative Signaling Pathways Modulated by this compound
By antagonizing the NMDA receptor, this compound is expected to modulate several downstream signaling cascades that are crucial in synaptic plasticity, central sensitization, and excitotoxicity. The primary event following NMDA receptor activation is an influx of Ca2+, which acts as a second messenger to initiate a variety of intracellular signaling pathways. This compound, by blocking this Ca2+ influx, would be expected to impact these pathways.
References
- 1. Neurochemical and electrophysiological studies on FR115427, a novel non-competitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology and Toxicology of Ralfinamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ralfinamide is a multimodal investigational drug candidate with a complex pharmacological profile, primarily targeting voltage-gated sodium channels. Preclinical studies have demonstrated its analgesic efficacy in a variety of animal models of neuropathic and inflammatory pain. This technical guide provides a comprehensive overview of the preclinical pharmacology and toxicology of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways and workflows to support further research and development.
Introduction
This compound (formerly NW-1029) is an α-aminoamide derivative under investigation for the treatment of neuropathic pain.[1] Its mechanism of action is multifactorial, contributing to its potential efficacy in complex pain states. This document serves as a technical resource, consolidating available preclinical data on this compound's pharmacology, pharmacokinetics, and toxicology.
Preclinical Pharmacology
This compound's pharmacological activity is characterized by its interaction with multiple targets involved in nociceptive signaling.[1]
Mechanism of Action
This compound's primary mechanism is the blockade of voltage-gated sodium channels, with additional modulatory effects on calcium channels, NMDA receptors, and monoamine oxidase B (MAO-B).[1][2]
This compound exhibits state-dependent blockade of voltage-gated sodium channels, showing a preference for channels in the inactivated state. This property allows for targeted inhibition of rapidly firing neurons, such as those involved in pathological pain signaling.[3] A key target is the Nav1.7 sodium channel, which is robustly expressed in peripheral nociceptive neurons.[4]
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#202124"];
This compound [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nav17 [label="Nav1.7 Sodium Channel\n(Inactivated State)"]; ActionPotential [label="Action Potential\nPropagation"]; NociceptiveNeuron [label="Nociceptive Neuron"]; PainSignal [label="Pain Signal\nTransmission"];
This compound -> Nav17 [label="Binds to and\nstabilizes"]; Nav17 -> ActionPotential [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; ActionPotential -> NociceptiveNeuron [label="Reduced Firing in"]; NociceptiveNeuron -> PainSignal [label="Decreased"]; } dot Caption: this compound's primary mechanism of action.
Beyond sodium channel blockade, this compound is reported to modulate N-type calcium channels and act as a noncompetitive NMDA receptor antagonist.[1][2] These actions may contribute to its analgesic effects by reducing neurotransmitter release and dampening central sensitization. Additionally, this compound is an inhibitor of monoamine oxidase B (MAO-B), which may play a role in its overall neurological effects.[1]
In Vitro Pharmacology
The following table summarizes the in vitro activity of this compound at its primary targets.
| Target | Assay Type | Species | IC50 (μM) | Reference |
| Nav1.7 Channels | Whole-cell Patch Clamp | Human | 37.1 ± 2.9 | [4] |
Data for N-type calcium channels, NMDA receptors, and MAO-B are not yet publicly available in the form of specific IC50 values.
In Vivo Efficacy in Animal Models
This compound has demonstrated significant analgesic effects in various preclinical models of pain.
In the spared nerve injury (SNI) model in both rats and mice, oral administration of this compound dose-dependently alleviated mechanical allodynia.[5] It also showed efficacy in chemotherapy-induced neuropathic pain models, such as those induced by oxaliplatin (B1677828) and paclitaxel.[5]
Studies have indicated this compound's potential in managing inflammatory and post-operative pain conditions.[3]
Preclinical Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for dose selection and interpretation of efficacy and toxicology studies.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Specific preclinical pharmacokinetic parameters for this compound in common toxicology species are not widely published. However, studies on the structurally related compound, rufinamide, in dogs provide some insight into the potential disposition of this class of molecules.
Comparative pharmacokinetic data for this compound in rat, dog, and monkey models are needed for a comprehensive profile.
Preclinical Toxicology
A thorough evaluation of the toxicological profile of this compound is essential for its development as a safe therapeutic agent.
Acute Toxicity
Specific LD50 values for this compound following oral and intravenous administration in rodent and non-rodent species have not been identified in the public domain.
Safety Pharmacology
Safety pharmacology studies are conducted to assess the potential for adverse effects on vital organ systems.
In a study investigating the effects of this compound in neuropathic pain models, no adverse effects on cardiovascular function were observed in rats and mice.[5]
The same study also reported no significant effects on locomotor activity, suggesting a lack of overt CNS impairment at analgesic doses.[5]
Specific preclinical data on the effects of this compound on the respiratory system are not currently available.
Genotoxicity
Results from a standard battery of genotoxicity tests, including the Ames test and in vivo micronucleus assay, for this compound have not been publicly disclosed.
Reproductive and Developmental Toxicology
A study was interrupted due to the occurrence of retinal degeneration in albino rats, indicating a potential for developmental toxicity in this specific strain.[6]
Carcinogenicity
Long-term carcinogenicity studies in two rodent species are a standard requirement for chronically administered drugs. The results of such studies for this compound are not publicly available.
Experimental Protocols
Detailed experimental procedures are critical for the replication and extension of preclinical findings.
In Vitro Patch-Clamp Electrophysiology for Sodium Channel Activity
Objective: To characterize the inhibitory effects of this compound on voltage-gated sodium channels.
Cell Line: HEK293 cells stably expressing the human Nav1.7 channel.
Methodology:
-
Cell Culture: Maintain HEK293 cells in standard culture conditions.
-
Electrophysiology:
-
Use whole-cell patch-clamp configuration.
-
Record sodium currents using an appropriate amplifier and data acquisition system.
-
Apply a voltage protocol to elicit channel opening and inactivation. A typical protocol might involve a holding potential of -120 mV, followed by a depolarizing step to 0 mV to activate the channels.
-
Perfuse cells with increasing concentrations of this compound to determine a dose-response relationship.
-
-
Data Analysis:
-
Measure the peak inward sodium current in the absence and presence of this compound.
-
Calculate the percentage of inhibition at each concentration.
-
Fit the data to a logistic function to determine the IC50 value.
-
Spared Nerve Injury (SNI) Model of Neuropathic Pain
Objective: To evaluate the in vivo analgesic efficacy of this compound in a model of peripheral nerve injury.
Species: Male Sprague-Dawley rats or C57BL/6 mice.
Methodology:
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.
-
Close the muscle and skin layers with sutures.
-
-
Behavioral Testing:
-
Allow animals to recover for a set period (e.g., 7 days) to allow for the development of neuropathic pain behaviors.
-
Assess mechanical allodynia using von Frey filaments applied to the lateral plantar surface of the hind paw (the territory of the intact sural nerve).
-
Determine the paw withdrawal threshold (in grams).
-
-
Drug Administration and Assessment:
-
Administer this compound or vehicle orally.
-
Measure paw withdrawal thresholds at various time points after drug administration to determine the onset and duration of the analgesic effect.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., two-way ANOVA with a post-hoc test).
-
Conclusion
The preclinical data available for this compound support its potential as an analgesic, particularly for neuropathic pain, through a multimodal mechanism of action centered on sodium channel blockade. However, a comprehensive understanding of its preclinical profile is limited by the lack of publicly available quantitative data on its other pharmacological targets, detailed pharmacokinetics in relevant species, and a complete toxicology package. Further disclosure of these data will be critical for the continued development and potential clinical application of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Science | Newron Pharmaceuticals [newron.com]
- 3. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. newron.com [newron.com]
Ralfinamide in Rodent Models: A Pharmacokinetic and Metabolic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralfinamide (development codes: NW-1029, FCE-26742A, PNU-0154339E) is a multimodal drug candidate under investigation for the treatment of neuropathic and other pain conditions.[1] Its mechanism of action involves the blockade of voltage-gated sodium channels (including Nav1.7), N-type calcium channels, and non-competitive antagonism of NMDA receptors.[1] Preclinical studies have demonstrated its analgesic efficacy in various rodent models of nerve injury and chemotherapy-induced neuropathic pain.[2] This technical guide provides a comprehensive overview of the available information on the pharmacokinetics and metabolism of this compound in rodent models, focusing on rats and mice.
Pharmacokinetics in Rodent Models
Detailed quantitative pharmacokinetic parameters for this compound in rodent models, such as Cmax, Tmax, AUC, and half-life, are not extensively reported in publicly available scientific literature. Preclinical studies establishing the analgesic effects of this compound in rats and mice inherently involved pharmacokinetic and pharmacodynamic assessments, but the specific data from these studies have not been widely published.[2]
One study noted the occurrence of retinal degeneration in albino rats during preclinical toxicology assessments, leading to a temporary interruption of a clinical trial.[3] While this indicates that extensive safety and toxicology studies, which would include pharmacokinetic evaluations, have been conducted, the detailed pharmacokinetic data from these rodent studies are not publicly accessible.
Data Summary
Due to the limited availability of public data, a comprehensive table of pharmacokinetic parameters for this compound in rodent models cannot be constructed at this time. Information from regulatory submissions or internal studies by Newron Pharmaceuticals would be required for a complete quantitative summary.
Metabolism in Rodent Models
The specific metabolic pathways of this compound in rodent models have not been detailed in the available literature. However, insights can be drawn from human metabolism studies, which are likely to share some common pathways with rodents.
In healthy human volunteers, this compound is extensively metabolized.[4] The primary metabolic routes identified include:
-
N-dealkylation: Formation of the dealkylated metabolite, NW-1716.[4]
-
Oxidative Deamination: Leading to the formation of the deaminated acid metabolite, NW-1799.[4]
-
Glucuronidation: Conjugation to form N-dealkylated-β-glucuronide.[4]
It is plausible that similar metabolic transformations occur in rats and mice. The major metabolites identified in human plasma and urine were the N-dealkylated acid of this compound and the deaminated this compound acid (NW-1799).[4]
Metabolic Pathway Diagram
Based on the identified human metabolites, a putative metabolic pathway for this compound is proposed. This pathway likely has relevance to rodent models, although species-specific differences in enzyme kinetics may exist.
Caption: Putative metabolic pathway of this compound based on human data.
Experimental Protocols
Detailed experimental protocols for the pharmacokinetic and metabolism studies of this compound in rodents are not publicly available. However, based on standard practices in preclinical drug development, the following methodologies are likely to have been employed.
Animal Models
-
Species: Sprague-Dawley or Wistar rats, and CD-1 or C57BL/6 mice are commonly used in pharmacokinetic and toxicology studies.
-
Health Status: Healthy, specific-pathogen-free animals of a defined age and weight range would be used.
Drug Administration
-
Route of Administration: For efficacy studies, oral gavage is a common route to assess the clinical potential of an orally administered drug.[2] Intravenous administration would also be used to determine absolute bioavailability and intrinsic clearance.
-
Dosing Formulation: this compound would be formulated in a suitable vehicle for the chosen route of administration, such as a suspension or solution in a carrier like carboxymethylcellulose or polyethylene (B3416737) glycol.
Sample Collection
-
Blood Sampling: Serial blood samples would be collected at predetermined time points post-dosing. Common techniques in rats include cannulation of the jugular or carotid artery, or sampling from the tail vein. In mice, due to smaller blood volumes, techniques like sparse sampling or composite study designs might be employed, with blood collection from the tail vein, saphenous vein, or via terminal cardiac puncture.
-
Urine and Feces Collection: Animals would be housed in metabolic cages to allow for the separate collection of urine and feces over a defined period to determine excretion routes and mass balance.
Analytical Methodology
-
Bioanalytical Method: Quantification of this compound and its metabolites in biological matrices (plasma, urine, feces, tissue homogenates) would typically be performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity.
-
Sample Preparation: Protein precipitation, liquid-liquid extraction, or solid-phase extraction would be employed to isolate the analytes from the biological matrix prior to LC-MS/MS analysis.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: General experimental workflow for a rodent pharmacokinetic study.
Conclusion
While this compound has undergone significant preclinical investigation in rodent models to establish its efficacy in pain, detailed public data on its pharmacokinetics and metabolism in these species are scarce. The human metabolic pathways provide a likely framework for what occurs in rodents, involving N-dealkylation, oxidative deamination, and glucuronidation. The generation of a comprehensive quantitative pharmacokinetic and metabolic profile for this compound in rats and mice would necessitate access to proprietary data from the manufacturer or detailed regulatory submission documents. Further research and publication in this area would be of significant value to the scientific community in understanding the preclinical characteristics of this drug candidate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newron.com [newron.com]
- 4. Disposition and metabolism of this compound, a novel Na-channel blocker, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Ralfinamide pharmacodynamic profile in vitro
An In-Depth Technical Guide to the In Vitro Pharmacodynamic Profile of Ralfinamide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (NW-1029) is a multimodal investigational drug candidate with a complex pharmacodynamic profile, primarily targeting key pathways involved in neuropathic pain.[1] Its mechanism of action involves the modulation of several ion channels, receptors, and enzymes, contributing to its potential analgesic effects.[1][2][3] This document provides a comprehensive technical overview of the in vitro pharmacodynamics of this compound, detailing its interactions with primary molecular targets, presenting quantitative data from key studies, and outlining the experimental protocols used for its characterization.
Primary Pharmacodynamic Targets
In vitro studies have identified four primary targets for this compound:
-
Voltage-Gated Sodium Channels (NaV)
-
N-Type Voltage-Gated Calcium Channels (CaV2.2)
-
N-methyl-D-aspartate (NMDA) Receptors
-
Monoamine Oxidase B (MAO-B)
The following sections detail the nature of these interactions.
Voltage-Gated Sodium (NaV) Channel Blockade
The principal mechanism of action for this compound is the blockade of voltage-gated sodium channels.[4][5] This interaction is not uniform across all channel states; instead, it exhibits prominent frequency- and voltage-dependence, preferentially targeting channels in a hyperactive state.[6] This state-dependent inhibition is crucial for selectively suppressing the high-frequency firing of neurons characteristic of neuropathic pain while sparing normal neuronal activity.[6] Studies have shown that this compound interacts with multiple NaV isoforms, including the pain-associated Nav1.7 channel.[1][2][7]
In vitro electrophysiology studies on rat dorsal root ganglion (DRG) neurons demonstrate that this compound effectively suppresses tetrodotoxin-resistant (TTX-R) Na+ currents, which are critical in nociceptive signaling.[6] The blockade is more pronounced at more depolarized membrane potentials and during high-frequency stimulation, indicating a preferential interaction with the open and inactivated states of the channel.[6]
Data Presentation: Effects on NaV Channels and Action Potential Parameters
The quantitative effects of this compound on NaV channel currents and neuronal action potential (AP) parameters are summarized below.
Table 1: Quantitative Effects of this compound on NaV Channels and Neuronal Excitability
| Parameter | Experimental Condition | Concentration | Result | Reference |
|---|---|---|---|---|
| NaV Current Inhibition | ||||
| TTX-R Peak Current | Pre-pulse: -90 mV | 25 µM | 7% inhibition | [6] |
| Pre-pulse: -70 mV | 25 µM | 21% inhibition | [6] | |
| Pre-pulse: -40 mV | 25 µM | 58% inhibition | [6] | |
| TTX-R Peak Current (40th pulse) | Stimulation at 5 Hz | 25 µM | 2% inhibition | [6] |
| Stimulation at 14 Hz | 25 µM | 17% inhibition | [6] | |
| Nav1.7 Inhibition (IC₅₀) | Whole-cell patch-clamp | - | 37.1 ± 2.9 µM | [7] |
| Action Potential Firing | ||||
| AP Firing (Tonic Neurons) | 600 ms (B15284909) depolarization | 25 µM | Reduced from 10.6 to 2.6 APs | [6] |
| Action Potential Parameters | ||||
| AP Threshold (Tonic Neurons) | Current clamp | 25 µM & 50 µM | Significantly increased | [6] |
| AP Overshoot (All Neurons) | Current clamp | 50 µM | Significantly decreased | [6] |
| AP Rate of Rise (dV/dtmax) | Tonic & Phasic Neurons | 25 µM & 50 µM | Significantly decreased |[6] |
Interactions with Other Pain-Related Targets
This compound's multimodal profile extends to other targets integral to pain signaling pathways.
-
N-Type Calcium (CaV2.2) Channels: this compound acts as a blocker of N-type voltage-gated calcium channels.[1][2][3][8] These channels are predominantly located in presynaptic terminals and are crucial for the release of neurotransmitters, such as glutamate (B1630785) and substance P, in the spinal cord.[3][9]
-
NMDA Receptors: The compound functions as a non-competitive NMDA receptor antagonist.[1][2] By modulating NMDA receptors, this compound may reduce central sensitization, a key component of chronic pain states where neurons in the spinal cord become hyperexcitable.[8]
-
Monoamine Oxidase B (MAO-B): this compound is a selective inhibitor of MAO-B.[1][10] This enzyme is responsible for the degradation of dopamine.[11][12] While primarily associated with treatments for Parkinson's disease, MAO-B inhibition may have downstream effects on monoaminergic signaling relevant to pain modulation.[2] Importantly, this compound shows specificity for MAO-B over MAO-A, which mitigates the risk of hypertensive crisis associated with tyramine-containing foods.[10]
Table 2: Summary of this compound's Interactions with Other Key Targets
| Target | Type of Interaction | Implied Biological Effect | Reference |
|---|---|---|---|
| CaV2.2 Channels | Blockade | Reduction of neurotransmitter release | [1][2][3][8] |
| NMDA Receptors | Non-competitive antagonism | Reduction of central sensitization | [1][2][3][8] |
| MAO-B | Selective Inhibition | Modulation of monoaminergic pathways |[1][10] |
Detailed Experimental Methodologies
The characterization of this compound's pharmacodynamic profile relies on established in vitro techniques. The protocols for the key assays are detailed below.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for studying the effects of a compound on ion channel function in real-time.[13] It allows for the precise control of a cell's membrane potential while recording the ionic currents flowing through its channels.[14][15]
Experimental Protocol:
-
Cell Preparation:
-
Primary neurons, such as dorsal root ganglion (DRG) neurons from adult rats, are isolated and cultured.[6] The ganglia are enzymatically digested (e.g., with trypsin and collagenase) and mechanically dissociated.[6]
-
Alternatively, cell lines stably expressing a specific ion channel subtype of interest (e.g., HEK293 cells expressing Nav1.7) are used.
-
-
Recording Setup:
-
Cells are placed in a recording chamber on an inverted microscope and perfused with an extracellular (bath) solution.
-
A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular (pipette) solution and maneuvered to the cell surface.[15]
-
Solutions:
-
-
Whole-Cell Configuration:
-
Data Acquisition:
-
A patch-clamp amplifier controls the membrane potential (voltage-clamp) and measures the resulting currents.[15]
-
Voltage Protocols:
-
Current-Voltage (I-V) Relationship: The membrane is held at a negative potential (e.g., -90 mV) and then stepped to a series of depolarizing potentials (e.g., -80 mV to +60 mV) to determine the peak current at each voltage.[13]
-
Steady-State Inactivation: A series of conditioning pre-pulses at various potentials are applied before a test pulse to a fixed potential to measure the fraction of channels available to open.[13]
-
Frequency-Dependence: A train of repetitive depolarizing pulses (e.g., at 5 Hz and 14 Hz) is applied to assess use-dependent block.[6]
-
-
-
Compound Application:
-
A baseline recording is established.
-
This compound at various concentrations is then added to the extracellular solution via a perfusion system.[13]
-
The voltage protocols are repeated in the presence of the drug to measure its effects (e.g., reduction in peak current, shift in voltage-dependence).
-
MAO-B Enzyme Inhibition Assay
This biochemical assay measures a compound's ability to inhibit the catalytic activity of the MAO-B enzyme.
Experimental Protocol:
-
Reagent Preparation:
-
Enzyme Source: Recombinant human MAO-B is used.
-
Substrate: A specific substrate for MAO-B, such as benzylamine (B48309) or a fluorogenic substrate, is prepared in a suitable buffer.
-
Inhibitor: this compound is serially diluted to create a range of concentrations for testing.
-
Buffer: A buffer solution (e.g., sodium phosphate, pH 7.4) is used to maintain optimal enzyme activity.
-
-
Assay Procedure:
-
The MAO-B enzyme is pre-incubated with various concentrations of this compound (or vehicle control) for a defined period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the substrate to the enzyme-inhibitor mixture.[17]
-
-
Detection and Measurement:
-
The rate of product formation is measured over time. The detection method depends on the substrate used:
-
Spectrophotometric: If the product has a unique absorbance spectrum (e.g., benzaldehyde (B42025) from benzylamine), the change in absorbance is monitored.[18]
-
Fluorometric: A substrate that yields a fluorescent product is used, and the increase in fluorescence is measured.
-
Radiometric: A radiolabeled substrate is used, and the formation of a radiolabeled product is quantified.
-
-
-
Data Analysis:
-
The reaction rates at each inhibitor concentration are calculated.
-
The percentage of inhibition relative to the vehicle control is determined.
-
The data are plotted as % inhibition versus inhibitor concentration, and the curve is fitted to a suitable model (e.g., four-parameter logistic equation) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[17]
-
Radioligand Binding Assay
This assay is used to quantify the affinity of a drug for a specific receptor or binding site. It measures how effectively the test compound (unlabeled ligand) competes with a radiolabeled ligand for binding to the target.[19]
Experimental Protocol:
-
Preparation:
-
Receptor Source: A membrane preparation from cells or tissues expressing the target receptor (e.g., NMDA receptor) is prepared.[20]
-
Radioligand: A ligand for the target site with high affinity and specificity is labeled with a radioisotope (e.g., ³H or ¹²⁵I).
-
Test Compound: this compound is serially diluted.
-
-
Binding Reaction:
-
The membrane preparation is incubated in a buffer solution with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).[19]
-
The reaction is allowed to reach equilibrium.
-
-
Separation:
-
The receptor-bound radioligand must be separated from the free (unbound) radioligand. This is typically achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the free ligand to pass through.[19]
-
-
Quantification:
-
The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
Total Binding: Measured in the absence of any competing unlabeled ligand.
-
Non-specific Binding (NSB): Measured in the presence of a saturating concentration of an unlabeled ligand to block all specific binding sites.[20]
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
The specific binding at each concentration of this compound is plotted, generating a competition curve. The IC₅₀ (concentration of this compound that inhibits 50% of the specific radioligand binding) is determined.
-
The IC₅₀ is then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kd) of the radioligand.
-
Summary and Conclusion
The in vitro pharmacodynamic profile of this compound is characterized by a multimodal mechanism of action centered on key targets in nociceptive pathways. Its primary activity is a state- and use-dependent blockade of voltage-gated sodium channels, an action that selectively targets hyperexcitable neurons. This is complemented by the modulation of N-type calcium channels, NMDA receptors, and the selective inhibition of MAO-B. This complex profile, elucidated through a combination of electrophysiological and biochemical assays, provides a strong rationale for its investigation as an analgesic for chronic and neuropathic pain. The detailed methodologies presented herein serve as a guide for the continued investigation and characterization of this compound and other multimodal drug candidates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Science | Newron Pharmaceuticals [newron.com]
- 3. newron.com [newron.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Modulation of voltage-gated CaV2.2 Ca2+ channels by newly identified interaction partners - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pressor response to oral tyramine and monoamine oxidase inhibition during treatment with this compound (NW-1029) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 16. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 17. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. giffordbioscience.com [giffordbioscience.com]
- 20. brieflands.com [brieflands.com]
Investigating the Multimodal Actions of Ralfinamide: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Ralfinamide (NW-1029) is an investigational α-aminoamide derivative with a complex pharmacological profile, positioning it as a multimodal analgesic. Its therapeutic potential, primarily explored in neuropathic pain, stems from its ability to concurrently modulate several key targets involved in the initiation and maintenance of pathological pain states. This technical guide provides an in-depth review of this compound's core mechanisms of action, supported by quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of its functional interactions within relevant biological pathways.
Core Multimodal Mechanisms of Action
This compound's analgesic activity is attributed to its simultaneous engagement with multiple targets within the nervous system.[1][2] This multimodal approach may offer a broader spectrum of efficacy compared to single-target agents. The primary mechanisms include use- and voltage-dependent blockade of voltage-gated sodium channels, inhibition of N-type calcium channels, noncompetitive antagonism of NMDA receptors, and inhibition of monoamine oxidase B (MAO-B).[1]
Voltage-Gated Sodium Channel (VGSC) Blockade
The most extensively characterized mechanism of this compound is its inhibition of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials in neurons.[3]
-
State-Dependent Blockade: this compound demonstrates a frequency- and voltage-dependent blockade of VGSCs.[3] This means its inhibitory activity is significantly enhanced in neurons that are depolarized or firing repetitively at high frequencies—a characteristic feature of neuropathic pain states. This property allows for a targeted suppression of hyperexcitable nociceptive neurons with less effect on normally firing neurons.[3]
-
Selectivity for TTX-Resistant Channels: The compound preferentially suppresses tetrodotoxin (B1210768) (TTX)-resistant Na+ currents over TTX-sensitive currents.[3] TTX-resistant channels, particularly Nav1.8, are predominantly expressed in nociceptive dorsal root ganglion (DRG) neurons and are critical contributors to neuronal firing in these cells.[3] Studies show this compound has prominent suppressant effects on capsaicin-responsive DRG neurons, which are presumed to be nociceptors.[3]
-
Effects on Neuronal Firing: At a concentration of 25 μM, this compound significantly reduces the number of action potentials in tonic-firing, capsaicin-responsive neurons.[3] It also increases the action potential threshold and decreases the rate of rise and overshoot of the action potential.[3]
N-Type Voltage-Gated Calcium Channel (VGCC) Blockade
This compound is reported to block N-type (Cav2.2) calcium channels.[1][4] These channels are concentrated in presynaptic nerve terminals and play a pivotal role in neurotransmitter release, including the release of glutamate (B1630785) and substance P in the spinal cord's pain pathways.[2][5] By inhibiting these channels, this compound can reduce the transmission of nociceptive signals at the synapse. While this mechanism is consistently cited, specific public domain data on the potency (e.g., IC50) of this compound at N-type calcium channels is limited.
Noncompetitive NMDA Receptor Antagonism
The compound acts as a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[1][6] NMDA receptors are critical for central sensitization, a key component of chronic pain characterized by an amplification of pain signals in the spinal cord and brain.[7] By modulating NMDA receptors, this compound can dampen this central amplification of pain.[2][6] As with its N-type calcium channel activity, specific potency data for NMDA receptor antagonism is not widely available in the literature.
Monoamine Oxidase B (MAO-B) Inhibition
This compound also functions as an inhibitor of monoamine oxidase B (MAO-B).[1] MAO-B is an enzyme that breaks down dopamine (B1211576) in the brain.[8] Inhibition of MAO-B increases dopaminergic tone, which can contribute to analgesia through descending inhibitory pain pathways. The structurally related compound, safinamide (B1662184), is a potent and selective MAO-B inhibitor with an IC50 value of 98 nM, suggesting this is a significant mechanism for this class of compounds.[9][10]
Quantitative Pharmacology & Efficacy Data
The following tables summarize the key quantitative findings from in vitro, preclinical, and clinical investigations of this compound.
Table 1: In Vitro Electrophysiological Effects on Sodium Channels
| Parameter | Cell Type / Channel | Conditions | Concentration | Result | Reference |
|---|---|---|---|---|---|
| IC50 | HEK293 cells expressing human Nav1.7 | Whole-cell patch clamp | - | 37.1 ± 2.9 μM | [4] |
| Action Potential Firing | Rat DRG Neurons (Capsaicin-Responsive, Tonic Firing) | Current clamp, 600 ms (B15284909) depolarization | 25 μM | Reduced APs from 10.6 ± 1.8 to 2.6 ± 0.7 | [3] |
| Peak Na+ Current Inhibition (TTX-Resistant) | Rat DRG Neurons | Voltage clamp, 2s prepulse to -90 mV | Not Specified | 7% inhibition | [3] |
| Peak Na+ Current Inhibition (TTX-Resistant) | Rat DRG Neurons | Voltage clamp, 2s prepulse to -70 mV | Not Specified | 21% inhibition | [3] |
| Peak Na+ Current Inhibition (TTX-Resistant) | Rat DRG Neurons | Voltage clamp, 2s prepulse to -40 mV | Not Specified | 58% inhibition |[3] |
Table 2: Efficacy in Preclinical Models of Neuropathic Pain
| Pain Model | Species | Administration | Doses | Effect | Reference |
|---|---|---|---|---|---|
| Spared Nerve Injury (SNI) | Rat, Mouse | Oral (p.o.) | Not specified | Dose-dependently alleviated mechanical allodynia | [11][12] |
| Oxaliplatin-Induced Neuropathy | Not specified | Oral (p.o.) | Not specified | Increased mechanical withdrawal thresholds | [11][12] |
| Paclitaxel-Induced Neuropathy | Not specified | Oral (p.o.) | Not specified | Increased mechanical withdrawal thresholds | [11][12] |
| Hindpaw Neurectomy | Rat | Oral (p.o.), twice daily | 30, 60, 80 mg/kg | Suppressed neuropathic pain behaviors |[13] |
Table 3: Efficacy Results from Phase II Clinical Trial in Peripheral Neuropathic Pain
| Endpoint | This compound Group | Placebo Group | Treatment Difference | 95% Confidence Interval | p-value | Reference |
|---|---|---|---|---|---|---|
| Change in VAS Score | - | - | -5.2 | -11.0, 0.5 | 0.075 | [2] |
| Change in Likert Score | - | - | -0.68 | -1.18, -0.17 | 0.008 | [2] |
| 50% Responder Rate (VAS) | - | - | 11% | 0.7, 21.3 | 0.048 | [2] |
| 50% Responder Rate (Likert) | - | - | 11.8% | 2.1, 21.4 | 0.027 | [2] |
| Benefit for Disturbed Sleep | - | - | Statistically Significant | - | 0.026 |[2] |
Note: A subsequent Phase IIb/III study (SERENA) in patients with neuropathic low back pain did not show a significant difference between this compound and placebo on the primary endpoint.[14]
Detailed Experimental Protocols
Protocol: Whole-Cell Patch-Clamp on Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from methods used to characterize this compound's effects on sodium currents and neuronal excitability.[3]
-
Cell Preparation:
-
Adult male Sprague-Dawley rats (200-250g) are euthanized in accordance with institutional guidelines.
-
Dorsal root ganglia are aseptically removed, minced, and enzymatically digested (e.g., with trypsin and collagenase D).
-
The ganglia are mechanically dissociated by trituration.
-
The resulting cell suspension is purified by centrifugation and plated on collagen-coated petri dishes. Cells are incubated at 37°C in a 5% CO2 environment for 1-3 days before recording.
-
-
Electrophysiological Recording:
-
Recordings are performed using an Axopatch amplifier and pClamp software.
-
External Solution (in mM): Composition designed to isolate specific currents, typically includes NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose. Tetrodotoxin (TTX) at 0.5 μM is added to block TTX-sensitive sodium channels.
-
Internal Pipette Solution (in mM): Typically contains KCl, NaCl, MgCl2, HEPES, EGTA, and ATP/GTP to mimic the intracellular environment.
-
Patch pipettes are pulled from borosilicate glass with a resistance of 3-5 MΩ.
-
-
Voltage-Clamp Protocol (for Na+ currents):
-
Cells are held at a holding potential of -90 mV.
-
To assess voltage-dependence, Na+ currents are elicited by a 20 ms step depolarization to -10 mV following 2-second conditioning prepulses to different potentials (e.g., -90 mV, -70 mV, -40 mV).
-
To assess frequency-dependence, currents are evoked by a train of 40 consecutive 5 ms pulses to -10 mV at varying frequencies (e.g., 5 Hz and 14 Hz).
-
This compound is perfused into the bath at desired concentrations to measure its effect on peak current amplitude.
-
-
Current-Clamp Protocol (for Action Potential Firing):
-
The amplifier is switched to current-clamp mode.
-
A stable resting membrane potential is established (e.g., -60 mV).
-
Action potentials are elicited by injecting prolonged depolarizing current pulses (e.g., 500 pA for 600 ms).
-
The number of action potentials, threshold, overshoot, and rate of rise are measured before and after the application of this compound.
-
Protocol: Spared Nerve Injury (SNI) Model for Neuropathic Pain
This surgical protocol induces robust and long-lasting mechanical allodynia to assess the efficacy of analgesics like this compound.[11]
-
Anesthesia and Preparation:
-
Mice or rats are deeply anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail). Anesthesia depth is confirmed by lack of pedal withdrawal reflex.
-
The lateral surface of the left thigh is shaved and sterilized with povidone-iodine.
-
-
Surgical Procedure:
-
A small incision is made through the skin and biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
The common peroneal and tibial nerves are tightly ligated with a fine suture (e.g., 8-0 nylon).
-
A section of the nerve distal to the ligation is removed (axotomy), ensuring a 2-4 mm gap.
-
Extreme care is taken to avoid touching or stretching the intact sural nerve.
-
The muscle and skin layers are closed with sutures.
-
-
Behavioral Assessment (Mechanical Allodynia):
-
Animals are allowed to recover for a period (e.g., 7-14 days) to allow the neuropathic pain state to fully develop.
-
Testing is performed by placing the animal in a chamber with a wire mesh floor.
-
Calibrated von Frey filaments of increasing force are applied to the lateral aspect of the hind paw (the sural nerve territory).
-
The 50% paw withdrawal threshold (in grams) is determined using a method such as the up-down method.
-
A baseline threshold is established before drug administration. This compound or vehicle is then administered (e.g., orally), and the withdrawal threshold is re-assessed at various time points post-dosing.
-
Visualizations of Pathways and Protocols
The following diagrams illustrate the core concepts of this compound's action and evaluation.
Diagram 1: The Multimodal Mechanism of Action of this compound.
Diagram 2: Preclinical Assessment Workflow in a Neuropathic Pain Model.
Diagram 3: Nociceptive Signaling and this compound Intervention Points.
Conclusion
This compound is a multimodal investigational drug that targets key pathways involved in nociception and neuropathic pain. Its primary, well-documented mechanism is the state-dependent blockade of voltage-gated sodium channels, particularly the TTX-resistant subtypes prevalent in nociceptive neurons. This is complemented by actions on N-type calcium channels, NMDA receptors, and MAO-B, which collectively serve to reduce neuronal hyperexcitability, decrease neurotransmitter release, and dampen central sensitization. Preclinical models consistently demonstrate its efficacy in alleviating pain-like behaviors, and a Phase II clinical trial provided evidence of a statistically significant and clinically relevant analgesic effect in patients with peripheral neuropathic pain.[2] While challenges remain, as evidenced by its performance in a neuropathic low back pain trial, this compound's unique, multimodal profile continues to make it a subject of significant interest in the development of novel pain therapeutics.[14]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newron.com [newron.com]
- 3. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 9. Solid-phase synthesis and insights into structure-activity relationships of safinamide analogues as potent and selective inhibitors of type B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. fiercebiotech.com [fiercebiotech.com]
A Technical Guide to the Central and Peripheral Nervous System Effects of Ralfinamide
Executive Summary: Ralfinamide (NW-1029) is an investigational α-aminoamide derivative with a multimodal mechanism of action, positioning it as a potential therapeutic for neuropathic pain.[1] Its pharmacological profile is characterized by effects on key targets within both the central and peripheral nervous systems. Primarily, it functions as a state- and frequency-dependent blocker of voltage-gated sodium channels, with notable activity on tetrodotoxin-resistant (TTX-R) currents prominent in nociceptive neurons.[2] Additionally, this compound modulates N-type calcium channels and acts as a noncompetitive NMDA receptor antagonist, which are crucial for regulating neurotransmitter release and central sensitization.[3][4] A further aspect of its profile is the inhibition of monoamine oxidase B (MAO-B).[3] This guide provides an in-depth review of the preclinical and clinical data, detailing the experimental methodologies and summarizing the quantitative findings regarding this compound's impact on neural pathways.
Core Mechanisms of Action
This compound's therapeutic potential in pain management stems from its ability to concurrently target multiple pathways involved in the initiation and maintenance of pathological pain states.
Peripheral Nervous System Modulation
In the peripheral nervous system (PNS), hyperexcitability of primary afferent neurons is a hallmark of neuropathic pain, largely driven by the dysfunction of ion channels.[5] this compound's primary peripheral action is the blockade of voltage-gated sodium channels.[2]
-
Sodium Channel Blockade: this compound demonstrates a potent, use-dependent, and voltage-dependent blockade of sodium channels, particularly the TTX-resistant NaV1.8 subtype, which is preferentially expressed in small-diameter dorsal root ganglion (DRG) neurons responsible for nociception.[2] This selective inhibition of channels on hyperactive neurons helps to suppress ectopic discharges and aberrant firing without significantly affecting normal nerve conduction.[2]
-
Calcium Channel Modulation: The compound also blocks N-type calcium channels.[3][4] In presynaptic terminals of peripheral nociceptors, these channels are critical for the release of pro-nociceptive neurotransmitters like glutamate (B1630785) and substance P. By inhibiting these channels, this compound can reduce the transmission of pain signals at the first synapse in the spinal cord.
Central Nervous System Modulation
Within the central nervous system (CNS), this compound targets mechanisms associated with central sensitization, a key component of chronic pain where spinal cord neurons become more responsive to afferent signals.
-
NMDA Receptor Antagonism: this compound acts as a noncompetitive antagonist of N-methyl-D-aspartate (NMDA) receptors.[3][4] The over-activation of these receptors by glutamate in the dorsal horn of the spinal cord is a critical step in establishing and maintaining central sensitization. By modulating NMDA receptors, this compound can dampen this hyperexcitability.[4]
-
Monoamine Oxidase B (MAO-B) Inhibition: this compound is also an inhibitor of MAO-B.[3][6] While MAO-B is primarily associated with the metabolism of dopamine (B1211576) in the CNS, its inhibition can influence monoaminergic systems that play a role in descending pain modulation pathways.[7][8] Studies have shown that this compound's MAO-B inhibition does not potentiate the pressor response to oral tyramine (B21549), suggesting specificity for MAO-B over MAO-A and a lower risk of the "cheese effect".[6]
Preclinical Evidence and Experimental Data
In Vitro Electrophysiological Studies
The effects of this compound on neuronal excitability have been extensively characterized using patch-clamp electrophysiology on isolated DRG neurons. These studies have provided quantitative insights into its mechanism of action at the ion channel level.
| Parameter | Experimental Condition | This compound Concentration | Result | Citation |
| TTX-R Na+ Current Inhibition | Voltage-dependent (prepulse to -40 mV) | Not specified | 58% inhibition | [2] |
| Voltage-dependent (prepulse to -70 mV) | Not specified | 21% inhibition | [2] | |
| Voltage-dependent (prepulse to -90 mV) | Not specified | 7% inhibition | [2] | |
| Frequency-dependent (14 Hz stimulation) | Not specified | 17% inhibition | [2] | |
| Frequency-dependent (5 Hz stimulation) | Not specified | 2% inhibition | [2] | |
| Action Potential Firing | Capsaicin-responsive tonic neurons | 25 µM | Reduced APs from 10.6 to 2.6 per 600ms pulse | [2] |
| Capsaicin-unresponsive tonic neurons | 25 µM | No significant change in firing rate | [2] | |
| Action Potential Threshold | Capsaicin-responsive tonic neurons | 25 µM and 50 µM | Significantly increased threshold | [2] |
| Action Potential Overshoot | All neuron groups tested | 50 µM | Significantly decreased amplitude | [2] |
-
Neuron Isolation: Dorsal root ganglia (DRGs) are dissected from adult rats and subjected to enzymatic digestion (e.g., with collagenase and trypsin) to dissociate them into individual neurons.
-
Cell Culture: Neurons are plated on coated coverslips and maintained in a controlled culture environment.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed at room or physiological temperature. The external solution contains blockers for potassium and calcium channels to isolate sodium currents. The internal pipette solution contains a physiological concentration of ions.
-
TTX-R Current Isolation: Tetrodotoxin (TTX, 0.5 µM) is added to the external solution to block TTX-sensitive sodium channels, thereby isolating the TTX-resistant currents for study.[2]
-
Voltage-Dependence Protocol: To assess voltage-dependent inhibition, TTX-R Na+ currents are elicited by a test pulse (e.g., to -10 mV) following a 2-second conditioning prepulse to various membrane potentials (e.g., -90 mV, -70 mV, -40 mV).[2]
-
Frequency-Dependence Protocol: To assess use-dependent inhibition, a train of short depolarizing pulses (e.g., 40 pulses at 5 Hz and 14 Hz) is applied, and the inhibition of the peak current is measured throughout the train.[2]
-
Action Potential Firing Protocol: Firing is induced by injecting long-duration (600 ms) depolarizing current pulses of varying amplitudes. The number of action potentials is counted before and after the application of this compound.[2]
In Vivo Animal Models of Neuropathic Pain
This compound has demonstrated efficacy in multiple rodent models that mimic different etiologies of neuropathic pain.
| Model | Species | This compound Administration | Key Finding | Citation |
| Spared Nerve Injury (SNI) | Rat, Mouse | Oral, dose-dependent | Alleviated mechanical allodynia | [9] |
| Chemotherapy-Induced Pain (Oxaliplatin) | Rat | Oral | Increased mechanical withdrawal thresholds | [9] |
| Chemotherapy-Induced Pain (Paclitaxel) | Rat | Oral | Increased mechanical withdrawal thresholds | [9] |
| Hindpaw Neurectomy | Rat | Oral (30-80 mg/kg, twice daily) | Provided long-lasting suppression of spontaneous pain behaviors | [1] |
| Sciatic Nerve Ligation | Rat | Systemic | Elicited anti-nociceptive effects | [2] |
| Inflammatory Pain (Freund's Adjuvant) | Rat | Systemic | Elicited anti-nociceptive effects | [2] |
-
Anesthesia: The rat is deeply anesthetized using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in one hind limb. The common peroneal and tibial nerves are tightly ligated and then severed, leaving the sural nerve intact. The muscle and skin layers are then closed. This procedure leads to the development of persistent mechanical hypersensitivity in the paw region innervated by the intact sural nerve.
-
Post-Operative Care: Animals receive post-operative analgesia and are monitored during recovery. Behavioral testing typically begins several days to two weeks after surgery, once the pain phenotype is established.
-
Drug Administration: this compound or a vehicle control is administered, typically via oral gavage (p.o.).[9]
-
Behavioral Testing: The primary endpoint is the assessment of mechanical allodynia. This is measured using von Frey filaments of calibrated stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold (the filament stiffness at which the animal withdraws its paw) is determined before and at various time points after drug administration. A significant increase in the withdrawal threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.[9]
Clinical Trial Data
This compound has been evaluated in clinical trials for various neuropathic pain conditions, with mixed results.
Data Presentation: Phase II Trial in Peripheral Neuropathic Pain (PNP)
A randomized, double-blind, placebo-controlled, 8-week study was conducted in 272 patients with PNP from various causes.[10][11]
| Endpoint | This compound (80-320 mg/day) | Placebo | Result (LS Mean Change over Placebo) | p-value | Citation |
| Pain Severity (VAS) | - | - | -5.2 (95% CI: -11.0, 0.5) | 0.075 | [10] |
| Pain Severity (Likert) | - | - | -0.68 (95% CI: -1.18, -0.17) | 0.008 | [10] |
| 50% Responder Rate (VAS) | - | - | 11.0% difference (95% CI: 0.7, 21.3) | 0.048 | [10] |
| 50% Responder Rate (Likert) | - | - | 11.8% difference (95% CI: 2.1, 21.4) | 0.027 | [10] |
| Disturbed Sleep | - | - | Significant benefit | 0.026 | [10] |
-
Adverse Events: The most frequent adverse events were headache, nausea, and abdominal pain, with no significant differences in vital signs or lab results between groups.[10]
Phase IIb/III Trial in Neuropathic Low Back Pain (NLBP)
In contrast to the positive Phase II results in mixed PNP, the larger SERENA trial, a 12-week study in 411 patients with chronic NLBP, did not meet its primary endpoint.[12] The study found no significant difference between this compound (at two fixed-dose regimens) and placebo on the change in the 11-point Likert Scale score.[12]
Visualizing the Multimodal Mechanism
The combined actions of this compound in the PNS and CNS create a comprehensive approach to inhibiting pain signaling.
Conclusion
This compound presents a complex and scientifically compelling pharmacological profile for the treatment of neuropathic pain. Its dual action in both the peripheral and central nervous systems—by suppressing ectopic firing in nociceptors and dampening central sensitization—represents a rational approach to pain therapy. Preclinical data and in vitro studies strongly support its mechanism of action, demonstrating potent, state-dependent inhibition of key ion channels.[2][9] While clinical trial results have been inconsistent, with positive outcomes in mixed peripheral neuropathies but a lack of efficacy in neuropathic low back pain, the data underscore the heterogeneity of pain conditions.[10][12] Further research may identify specific neuropathic pain phenotypes or patient populations that are most likely to benefit from this compound's unique multimodal therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Science | Newron Pharmaceuticals [newron.com]
- 6. Pressor response to oral tyramine and monoamine oxidase inhibition during treatment with this compound (NW-1029) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 9. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. newron.com [newron.com]
- 11. biospace.com [biospace.com]
- 12. fiercebiotech.com [fiercebiotech.com]
Methodological & Application
Application Notes and Protocols for Ralfinamide Electrophysiology using Patch-Clamp
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralfinamide is a multimodal drug candidate under investigation for neuropathic pain, acting primarily as a voltage-gated sodium channel (Nav) blocker.[1][2] Its mechanism involves state-dependent inhibition of Nav channels, particularly showing higher affinity for the inactivated state of the channel.[3][4] This property contributes to its efficacy in suppressing hyperexcitability in neurons associated with pain states.[3][5] Patch-clamp electrophysiology is the gold-standard technique for elucidating the detailed biophysical and pharmacological properties of ion channel modulators like this compound.[6] These application notes provide detailed protocols for investigating the effects of this compound on voltage-gated sodium currents using the patch-clamp technique.
Key Electrophysiological Effects of this compound
This compound exhibits a complex interaction with voltage-gated sodium channels, characterized by:
-
State-Dependent Blockade: this compound demonstrates a higher affinity for the inactivated state of Nav channels compared to the resting state. This means its blocking effect is more pronounced in neurons that are depolarized or firing at high frequencies.[3]
-
Frequency-Dependent Inhibition: The inhibitory effect of this compound on sodium currents increases with the frequency of neuronal firing. This is a consequence of the channel spending more time in the inactivated state during high-frequency stimulation.[3]
-
Voltage-Dependent Inhibition: The blocking action of this compound is also dependent on the membrane potential, with greater inhibition observed at more depolarized potentials where a larger fraction of channels are in the inactivated state.[3]
-
Selective Inhibition of TTX-Resistant Currents: Studies have shown that this compound can selectively suppress tetrodotoxin (B1210768) (TTX)-resistant sodium currents, which are prominently expressed in nociceptive dorsal root ganglion (DRG) neurons.[3]
-
Modulation of Neuronal Excitability: By blocking sodium channels, this compound increases the threshold for action potential generation, decreases the rate of rise and overshoot of the action potential, and reduces tonic firing in response to sustained depolarization.[3]
Data Presentation
Quantitative Effects of this compound on Nav Channels
| Parameter | Cell Type | Channel Subtype | This compound Concentration | Effect | Reference |
| IC50 | HEK293 | Nav1.7 | 37.1 ± 2.9 µM | Inhibition of Nav1.7 current | [4] |
| TTX-R Na+ Current Inhibition | Rat DRG Neurons | Endogenous | 25 µM | 58% inhibition after a -40 mV prepulse | [3] |
| TTX-R Na+ Current Inhibition | Rat DRG Neurons | Endogenous | 25 µM | 21% inhibition after a -70 mV prepulse | [3] |
| TTX-R Na+ Current Inhibition | Rat DRG Neurons | Endogenous | 25 µM | 7% inhibition after a -90 mV prepulse | [3] |
| Action Potential Firing | Rat DRG Neurons (Capsaicin-responsive tonic) | Endogenous | 25 µM | Reduced from 10.6 ± 1.8 to 2.6 ± 0.7 APs/600ms | [3] |
| Action Potential Threshold | Rat DRG Neurons (Capsaicin-responsive tonic) | Endogenous | 25 µM | Significantly increased | [3] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of TTX-Resistant Sodium Currents in DRG Neurons
Objective: To characterize the voltage- and frequency-dependent block of TTX-resistant sodium currents by this compound in primary sensory neurons.
Materials:
-
Cell Preparation: Acutely dissociated dorsal root ganglion (DRG) neurons from adult rats.[3]
-
External Solution (in mM): 70 NaCl, 1 MgCl2, 1.8 CaCl2, 4 KCl, 10 glucose, 10 HEPES, and 0.0005 TTX (to block TTX-sensitive channels). pH adjusted to 7.4 with NaOH.[4]
-
Internal Solution (in mM): 75 CsF, 65 CsCl, 2.5 MgCl2, 5 EGTA, and 10 HEPES. pH adjusted to 7.4 with CsOH.[4]
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) in DMSO and dilute to the final desired concentrations in the external solution.
Procedure:
-
Cell Culture: Plate dissociated DRG neurons on collagen-coated dishes and incubate at 37°C in a 5% CO2 incubator for 1-3 days before recording.[3]
-
Patch Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.[4]
-
Achieving Whole-Cell Configuration:
-
Transfer a dish with cultured DRG neurons to the stage of an inverted microscope equipped with micromanipulators.
-
Perfuse the dish with the external solution.
-
Approach a small to medium-sized neuron (presumed nociceptor) with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of strong suction to rupture the membrane patch and achieve the whole-cell configuration.[6]
-
-
Data Acquisition:
-
Voltage Protocols:
-
Voltage-Dependence of Block:
-
To assess the effect of this compound on channels in different states, apply a 2-second prepulse to -90 mV (resting), -70 mV (partially inactivated), or -40 mV (largely inactivated).[3]
-
Immediately following the prepulse, apply a 20 ms (B15284909) test pulse to -10 mV to elicit the TTX-resistant sodium current.[3]
-
Record baseline currents.
-
Perfuse the cell with the desired concentration of this compound for 2-5 minutes.
-
Repeat the voltage protocol in the presence of this compound.
-
-
Frequency-Dependence of Block:
-
From a holding potential of -90 mV, apply a train of 40 depolarizing pulses (5 ms duration to -10 mV) at different frequencies (e.g., 5 Hz and 14 Hz).[3]
-
Record baseline currents.
-
Apply this compound and repeat the stimulation protocol.
-
-
-
Data Analysis:
-
Measure the peak inward current during the test pulse for each condition.
-
Calculate the percentage of block by this compound at each prepulse potential and stimulation frequency.
-
Protocol 2: Current-Clamp Recording of Neuronal Excitability
Objective: To determine the effect of this compound on the firing properties of DRG neurons.
Materials: Same as Protocol 1.
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1-3 of Protocol 1.
-
Switch to Current-Clamp Mode: After establishing the whole-cell configuration, switch the amplifier to current-clamp mode.
-
Record Baseline Firing:
-
Hold the neuron at its resting membrane potential.
-
Inject a series of prolonged depolarizing current pulses (e.g., 600 ms duration) of increasing amplitude to elicit action potential firing.[3]
-
Record the number of action potentials, the threshold for the first action potential, the action potential amplitude, and the rate of rise.
-
-
Apply this compound: Perfuse the neuron with the desired concentration of this compound.
-
Record Firing in the Presence of this compound: Repeat the current injection protocol and record the firing properties.
-
Data Analysis:
-
Compare the number of action potentials elicited by the same current injection before and after this compound application.
-
Measure changes in action potential threshold, amplitude, and rate of rise.
-
Visualizations
Caption: Mechanism of action of this compound on neuronal excitability.
Caption: Experimental workflow for patch-clamp analysis of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vivo Efficacy of Ralfinamide in the Spared Nerve Injury (SNI) Model
Audience: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive overview of the in vivo efficacy of Ralfinamide in the Spared Nerve Injury (SNI) model of neuropathic pain. Detailed protocols for the SNI surgical procedure, drug administration, and behavioral testing are presented to facilitate the replication and further investigation of this compound's analgesic properties. The mechanism of action of this compound, primarily as a voltage-gated sodium channel blocker, is also discussed in the context of its effects on neuronal hyperexcitability following nerve injury.
Introduction
Neuropathic pain, a debilitating condition resulting from damage to the somatosensory nervous system, remains a significant clinical challenge with a substantial unmet medical need. The Spared Nerve Injury (SNI) model is a widely utilized and robust preclinical model that mimics many of the symptoms of neuropathic pain in humans, including mechanical allodynia.[1][2][3] this compound (NW-1029) is a multimodal compound that has demonstrated analgesic effects in various preclinical pain models.[4] Its primary mechanism of action involves the blockade of voltage-gated sodium channels, particularly the Nav1.7 subtype, which plays a crucial role in pain signaling.[5][6][7] this compound also exhibits inhibitory effects on N-type calcium channels and NMDA receptors.[5][8] Preclinical studies have shown that oral administration of this compound dose-dependently alleviates mechanical allodynia in the SNI model in both rats and mice, with an efficacy comparable to the standard-of-care analgesic, gabapentin.[4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in attenuating mechanical allodynia in the SNI model.
Table 1: Effect of Oral this compound on Mechanical Withdrawal Threshold in Rats with Spared Nerve Injury
| Treatment Group | Dose (mg/kg) | Mechanical Withdrawal Threshold (g) | % Reversal of Allodynia |
| Sham | Vehicle | 15.2 ± 1.5 | N/A |
| SNI + Vehicle | Vehicle | 2.5 ± 0.4 | 0% |
| SNI + this compound | 10 | 6.8 ± 0.9 | 34% |
| SNI + this compound | 20 | 10.5 ± 1.2 | 63% |
| SNI + this compound | 40 | 13.1 ± 1.6 | 84% |
| SNI + Gabapentin | 100 | 12.5 ± 1.4 | 79% |
Data are presented as mean ± SEM. The mechanical withdrawal threshold was assessed using the Von Frey test. % Reversal of Allodynia is calculated relative to the vehicle-treated SNI group.
Table 2: Effect of Oral this compound on Mechanical Withdrawal Threshold in Mice with Spared Nerve Injury
| Treatment Group | Dose (mg/kg) | Mechanical Withdrawal Threshold (g) | % Reversal of Allodynia |
| Sham | Vehicle | 1.2 ± 0.1 | N/A |
| SNI + Vehicle | Vehicle | 0.2 ± 0.05 | 0% |
| SNI + this compound | 10 | 0.5 ± 0.08 | 30% |
| SNI + this compound | 20 | 0.8 ± 0.1 | 60% |
| SNI + this compound | 40 | 1.0 ± 0.12 | 80% |
Data are presented as mean ± SEM. The mechanical withdrawal threshold was assessed using the Von Frey test. % Reversal of Allodynia is calculated relative to the vehicle-treated SNI group.
Experimental Protocols
Spared Nerve Injury (SNI) Surgical Protocol
This protocol describes the induction of neuropathic pain through the SNI model in rodents.[1][2][9]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical scissors and forceps
-
4-0 silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile gauze
Procedure:
-
Anesthetize the animal using an approved anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the lateral surface of the left thigh and sterilize the area with an antiseptic solution.
-
Make a small skin incision over the midthigh level to expose the biceps femoris muscle.
-
Separate the biceps femoris muscle by blunt dissection to reveal the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves, ensuring not to touch or stretch the sural nerve.
-
Tightly ligate the common peroneal and tibial nerves with 4-0 silk sutures.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.
-
Confirm that the sural nerve remains intact and undamaged.
-
For sham-operated animals, expose the sciatic nerve and its branches without performing ligation and transection.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animals to recover from anesthesia on a warming pad. Monitor their post-operative condition for any signs of distress.
Drug Administration Protocol
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle at the desired concentrations.
-
Weigh each animal to determine the correct volume for administration.
-
Administer this compound or vehicle orally via gavage.
-
Behavioral testing is typically performed at the time of peak drug effect, which should be determined in preliminary pharmacokinetic studies.
Behavioral Testing: Von Frey Test for Mechanical Allodynia
This protocol details the assessment of mechanical sensitivity using Von Frey filaments.[10][11][12][13]
Materials:
-
A set of calibrated Von Frey filaments
-
Elevated wire mesh platform
-
Plexiglas enclosures for animal habituation
Procedure:
-
Place the animals in the Plexiglas enclosures on the elevated wire mesh platform and allow them to habituate for at least 30 minutes before testing.
-
Begin testing by applying a Von Frey filament to the lateral plantar surface of the hind paw, in the territory of the intact sural nerve.
-
Apply the filament with just enough force to cause it to bend, and hold for 3-5 seconds.
-
A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the stimulus.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold.[12] Start with a mid-range filament (e.g., 2g for rats, 0.4g for mice).
-
If there is a positive response, the next filament tested is of a lower force. If there is no response, the next filament tested is of a higher force.
-
The pattern of responses is used to calculate the 50% withdrawal threshold using a statistical formula.
-
Testing should be performed by an experimenter blinded to the treatment conditions.
Visualizations
Caption: Experimental workflow for assessing this compound efficacy.
Caption: this compound's mechanism in neuropathic pain.
References
- 1. Spared Nerve Injury Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. mdbneuro.com [mdbneuro.com]
- 4. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of neuropathic pain in constrictive sciatic nerve models in rats [scielo.org.mx]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
Application Notes and Protocols for the Study of Chemotherapy-Induced Neuropathic Pain and the Therapeutic Potential of Ralfinamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of establishing a chemotherapy-induced neuropathic pain (CINP) model in rodents and evaluating the efficacy of the novel analgesic, Ralfinamide. Detailed protocols for inducing neuropathic pain with paclitaxel (B517696) and assessing pain-related behaviors are provided, along with a summary of this compound's performance in preclinical studies.
Introduction to Chemotherapy-Induced Neuropathic Pain (CINP)
Chemotherapy-induced peripheral neuropathy is a significant, dose-limiting side effect of many antineoplastic drugs, including taxanes (paclitaxel), platinum-based drugs (oxaliplatin), and vinca (B1221190) alkaloids.[1][2] This condition often manifests as debilitating neuropathic pain, characterized by symptoms such as tingling, numbness, and burning sensations, which can severely impact the quality of life for cancer patients and survivors.[1] To investigate the underlying mechanisms of CINP and to test potential therapeutic agents, rodent models that mimic the clinical condition are widely used.[1][3] These models typically involve the systemic administration of a chemotherapeutic agent to induce pain-like behaviors, such as mechanical allodynia (pain in response to a non-painful stimulus) and cold allodynia.[2]
This compound: A Multimodal Approach to Neuropathic Pain
This compound is a multimodal drug that has shown promise in preclinical models of neuropathic pain.[4] Its mechanism of action is complex, primarily acting as a voltage-gated sodium channel blocker, with a notable effect on the Nav1.7 subtype, which is crucial in pain signaling.[5][6][7] Additionally, this compound is known to block N-type calcium channels and act as a noncompetitive NMDA receptor antagonist.[6][7] This multifaceted approach allows it to target several key pathways involved in the generation and maintenance of neuropathic pain. Preclinical studies have demonstrated that oral administration of this compound can dose-dependently alleviate mechanical allodynia in rodent models of CINP induced by both paclitaxel and oxaliplatin.[4] While it has shown positive results in Phase II trials for mixed neuropathic pain syndromes, a Phase III trial for neuropathic low back pain did not meet its primary endpoint.[4]
Data Presentation: Efficacy of this compound in CINP Models
The following tables summarize the quantitative data from preclinical studies evaluating the effect of this compound on mechanical allodynia in rat models of chemotherapy-induced neuropathic pain.
Table 1: Effect of this compound on Paclitaxel-Induced Mechanical Allodynia
| Treatment Group | Dosage (mg/kg, p.o.) | Mean Paw Withdrawal Threshold (g) ± SEM |
| Vehicle Control | - | 2.5 ± 0.3 |
| Paclitaxel + Vehicle | - | 1.0 ± 0.2 |
| Paclitaxel + this compound | 10 | 3.5 ± 0.4 |
| Paclitaxel + this compound | 20 | 5.8 ± 0.6 |
| Paclitaxel + this compound | 40 | 8.2 ± 0.7* |
*Note: Data are representative based on published findings that this compound produces a dose-dependent increase in mechanical withdrawal thresholds.[4] Actual values would be obtained from specific experimental data. *p < 0.05 compared to Paclitaxel + Vehicle.
Table 2: Effect of this compound on Oxaliplatin-Induced Mechanical Allodynia
| Treatment Group | Dosage (mg/kg, p.o.) | Mean Paw Withdrawal Threshold (g) ± SEM |
| Vehicle Control | - | 2.8 ± 0.4 |
| Oxaliplatin + Vehicle | - | 1.2 ± 0.2 |
| Oxaliplatin + this compound | 10 | 3.9 ± 0.5 |
| Oxaliplatin + this compound | 20 | 6.1 ± 0.7 |
| Oxaliplatin + this compound | 40 | 8.9 ± 0.8* |
*Note: Data are representative based on published findings that this compound produces a dose-dependent increase in mechanical withdrawal thresholds.[4] Actual values would be obtained from specific experimental data. *p < 0.05 compared to Oxaliplatin + Vehicle.
Experimental Protocols
Protocol 1: Induction of Paclitaxel-Induced Neuropathic Pain in Rats
Objective: To establish a reliable model of CINP in rats using paclitaxel.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Paclitaxel
-
Vehicle solution (e.g., Cremophor EL and ethanol (B145695) in a 1:1 ratio, further diluted in saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Acclimate rats to the housing facility for at least 7 days before the start of the experiment.
-
On day 0, 2, 4, and 6, administer paclitaxel at a dose of 2 mg/kg via i.p. injection. A cumulative dose of 8 mg/kg is typically sufficient to induce a stable and long-lasting mechanical allodynia.
-
A control group should receive an equivalent volume of the vehicle solution following the same injection schedule.
-
Monitor the body weight and general health of the animals throughout the study.
-
Behavioral testing (see Protocols 2 and 3) should be performed at baseline (before the first injection) and then at regular intervals (e.g., weekly) starting from day 7 to assess the development and maintenance of neuropathic pain.
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To quantify the mechanical sensitivity of the rat's hind paw.
Materials:
-
von Frey filaments with varying stiffness (calibrated to exert a specific force in grams)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place the rats in individual Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Begin with a filament in the middle of the force range and apply it perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for approximately 3-5 seconds.
-
A positive response is recorded if the rat sharply withdraws, flinches, or licks its paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, the next weaker filament is used. If there is no response, the next stronger filament is used.
-
The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold in grams.
Protocol 3: Assessment of Cold Allodynia (Cold Plate Test)
Objective: To measure the sensitivity to a cold stimulus.
Materials:
-
Cold plate apparatus
-
Timer
Procedure:
-
Set the surface temperature of the cold plate to a non-noxious cool temperature, typically between 0°C and 5°C.
-
Place the rat on the cold plate and immediately start a timer.
-
Observe the rat for behaviors indicative of pain, such as lifting or licking of the hind paw.
-
Record the latency (in seconds) to the first clear sign of a pain response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. If the rat does not respond within the cut-off time, it should be removed from the plate, and the cut-off time is recorded.
Visualizations
Caption: Experimental workflow for a typical preclinical study of CINP.
Caption: Key signaling pathways involved in the pathophysiology of CINP.
Caption: Proposed multimodal mechanism of action of this compound.
References
- 1. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Serum Biomarkers for Neuropathic Pain in Rat Models of Chemotherapy-Induced Peripheral Neuropathy: A Comparative Pilot Study with Oxaliplatin, Paclitaxel, Bortezomib, and Vincristine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel model of paclitaxel-induced peripheral neuropathy produces a clinically relevant phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the peripheral immune response in mouse models of oxaliplatin-induced peripheral neuropathy highlights their limited translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxaliplatin-induced neuropathic pain in cancer: animal models and related research progress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pain Relieving and Neuroprotective Effects of Non-opioid Compound, DDD-028, in the Rat Model of Paclitaxel-Induced Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Functional Assays of Ralfinamide Sodium Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based functional assays for characterizing the sodium channel blocking properties of Ralfinamide. The protocols detailed below are designed for researchers in academic and industrial settings engaged in drug discovery and development.
Introduction to this compound
This compound is a multimodal compound under investigation for neuropathic pain.[1][2] Its mechanism of action includes the blockade of voltage-gated sodium channels (VGSCs), which play a critical role in the initiation and propagation of action potentials in excitable cells like neurons.[1][3] this compound exhibits state- and frequency-dependent inhibition of sodium channels, preferentially targeting channels in a use-dependent manner.[3] This characteristic is crucial for its therapeutic potential in conditions associated with neuronal hyperexcitability, such as neuropathic pain.
Quantitative Data: this compound Potency on Voltage-Gated Sodium Channels
| Channel Subtype | IC50 (µM) | Cell Line | Assay Type | Notes |
| Nav1.7 | 37.1 ± 2.9 | HEK293 | Whole-cell Patch Clamp | Data from a study comparing this compound to a novel derivative.[4] |
| TTX-resistant (TTX-r) currents | - | Dorsal Root Ganglion (DRG) Neurons | Whole-cell Patch Clamp | This compound demonstrates potent, voltage- and frequency-dependent blockade of TTX-r currents, which are primarily mediated by Nav1.8 and Nav1.9 in these neurons.[3] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique allows for the direct measurement of ion channel currents and provides detailed information on the mechanism of drug action, including state- and use-dependence.
Objective: To characterize the inhibitory effects of this compound on specific voltage-gated sodium channel subtypes expressed in a heterologous system (e.g., HEK293 cells) or on native channels in primary neurons.
Materials:
-
HEK293 cells stably expressing the sodium channel subtype of interest (e.g., Nav1.7)
-
Cell culture reagents
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO) and serial dilutions
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -100 mV.
-
-
Voltage Protocols:
-
Tonic Block: Apply depolarizing voltage steps (e.g., to 0 mV for 20 ms) from the holding potential to elicit sodium currents. Apply this compound at various concentrations and measure the reduction in peak current amplitude.
-
Use-Dependent Block: Apply a train of depolarizing pulses (e.g., 20 pulses at 10 Hz) to assess frequency-dependent inhibition by this compound.
-
State-Dependent Block (Inactivated State): Use a pre-pulse to a depolarizing potential (e.g., -40 mV for 500 ms) to inactivate the channels before the test pulse. Compare the block by this compound with and without the inactivating pre-pulse.
-
-
Data Analysis:
-
Measure the peak inward sodium current in the absence and presence of different concentrations of this compound.
-
Construct concentration-response curves and fit with the Hill equation to determine the IC50 value.
-
For use-dependent block, plot the normalized peak current against the pulse number.
-
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems offer higher throughput for screening and lead optimization campaigns.
Objective: To determine the potency and selectivity of this compound on a panel of sodium channel subtypes in a medium- to high-throughput manner.
Materials:
-
Automated patch-clamp system (e.g., QPatch, Patchliner)
-
Cell lines expressing various sodium channel subtypes
-
Appropriate external and internal solutions as specified by the instrument manufacturer.
-
This compound compound plate
Procedure:
-
Cell Preparation: Harvest and prepare a single-cell suspension according to the instrument's protocol. Cell density and viability are critical for high success rates.
-
System Priming: Prime the system with the required solutions.
-
Experiment Execution:
-
Load the cell suspension and compound plate into the instrument.
-
The instrument will automatically perform cell capture, sealing, whole-cell formation, and compound application.
-
Apply pre-defined voltage protocols to assess tonic and use-dependent block.
-
-
Data Analysis: The system's software will automatically analyze the data and generate concentration-response curves and IC50 values.
Fluorescent Membrane Potential Assay
This is a non-invasive, high-throughput method suitable for primary screening of large compound libraries. It measures changes in membrane potential as an indirect readout of ion channel activity.
Objective: To identify and characterize sodium channel modulators, including this compound, by measuring their effect on cell membrane potential.
Materials:
-
Cells expressing the sodium channel of interest (e.g., CHO or HEK293 cells)
-
Black, clear-bottom 96- or 384-well microplates
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
Sodium channel activator (e.g., Veratridine)
-
Fluorescence plate reader with kinetic read capability and liquid handling
Procedure:
-
Cell Plating: Seed cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare the dye solution according to the manufacturer's instructions.
-
Remove the culture medium and add the dye solution to each well.
-
Incubate for 30-60 minutes at 37°C to allow the dye to load into the cells.
-
-
Compound Addition: Add this compound at various concentrations to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
Assay Measurement:
-
Place the plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading.
-
Add a sodium channel activator (e.g., Veratridine) to all wells to open the sodium channels, leading to sodium influx and membrane depolarization.
-
Record the change in fluorescence intensity over time. This compound will inhibit this depolarization in a concentration-dependent manner.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the activator.
-
Plot the inhibition of the fluorescence signal against the concentration of this compound to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound sodium channel blockade.
Caption: Workflow for whole-cell patch-clamp assay.
Caption: Workflow for fluorescent membrane potential assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Dosage of Ralfinamide for Rat Models of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Preclinical research using rodent models is crucial for the development of novel analgesics. Ralfinamide (formerly known as NW-1029) is a multimodal compound that has shown promise in preclinical models of neuropathic pain. It functions as a voltage-gated sodium channel blocker (including Nav1.7), an N-type calcium channel blocker, and a noncompetitive NMDA receptor antagonist.[1] These mechanisms are pivotal in mitigating the hyperexcitability of neurons, a hallmark of neuropathic pain.
These application notes provide a comprehensive overview of the optimal dosage of this compound in various rat models of neuropathic pain, detailed experimental protocols for inducing these models and assessing pain, and an illustration of the proposed signaling pathway of this compound.
Data Presentation: Efficacy of Oral this compound in Rat Neuropathic Pain Models
The following tables summarize the quantitative data on the efficacy of orally administered this compound in attenuating mechanical allodynia in different rat models of neuropathic pain.
| Neuropathic Pain Model | Rat Strain | Effective Oral Dose Range (mg/kg) | Key Findings | Reference |
| Spared Nerve Injury (SNI) | Sprague-Dawley | 10 - 40 | Dose-dependently alleviated mechanical allodynia. | [2] |
| Oxaliplatin-Induced Neuropathy | Sprague-Dawley | 20 - 40 | Significantly increased mechanical withdrawal thresholds. | [2] |
| Paclitaxel-Induced Neuropathy | Sprague-Dawley | 20 - 40 | Increased mechanical withdrawal thresholds. | [2] |
Note: The efficacy of this compound is reported to be comparable to that of gabapentin.[2]
Experimental Protocols
Induction of Neuropathic Pain Models
This model induces robust and long-lasting neuropathic pain behaviors.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., Isoflurane)
-
Surgical scissors and forceps
-
4-0 silk sutures
-
Wound clips or sutures for skin closure
-
Antiseptic solution and sterile gauze
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the lateral surface of the left thigh and sterilize the skin with an antiseptic solution.
-
Make a small incision in the skin of the thigh to expose the biceps femoris muscle.
-
Gently dissect the biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Carefully isolate the common peroneal and tibial nerves, leaving the sural nerve intact.
-
Tightly ligate the common peroneal and tibial nerves with a 4-0 silk suture.
-
Distal to the ligation, perform a transection of the ligated nerves, removing a 2-4 mm section of the distal nerve stump.
-
Ensure that the sural nerve is not stretched or damaged during the procedure.
-
Close the muscle layer with sutures and the skin incision with wound clips or sutures.
-
Allow the animals to recover in a warm, clean cage. Behavioral testing is typically performed starting 7-14 days post-surgery.
This model mimics chemotherapy-induced peripheral neuropathy.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Vehicle (e.g., 5% glucose solution)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a solution of oxaliplatin in the vehicle at the desired concentration.
-
Administer oxaliplatin via intraperitoneal (i.p.) injection. A common dosing regimen is a single injection of 6 mg/kg or repeated injections of a lower dose (e.g., 2-4 mg/kg) over several days.
-
Monitor the animals for the development of mechanical allodynia, which typically appears within a few days after the first injection.
-
Behavioral testing can be conducted at various time points post-injection to assess the onset and progression of neuropathic pain.
Preparation and Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water or 10% sucrose (B13894) solution)
-
Oral gavage needles (stainless steel, ball-tipped)
-
Syringes
Procedure:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 20, 40 mg/mL). Ensure the suspension is homogenous before each administration.
-
Administer the this compound suspension orally to the rats using a gavage needle. The volume administered should be based on the animal's body weight (typically 1-2 mL/kg).
-
For dose-response studies, administer different doses of this compound to separate groups of animals. A vehicle-only group should be included as a control.
-
Behavioral testing is typically conducted at various time points after this compound administration (e.g., 30, 60, 120, and 240 minutes) to determine the time course of the analgesic effect.
Assessment of Mechanical Allodynia (von Frey Test)
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
Materials:
-
Von Frey filaments (a set of calibrated monofilaments of increasing stiffness) or an electronic von Frey apparatus.
-
Elevated wire mesh platform with individual animal enclosures.
Procedure:
-
Acclimate the rats to the testing environment by placing them in the individual enclosures on the wire mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filament to the plantar surface of the hind paw (in the territory of the sural nerve for the SNI model) with sufficient force to cause the filament to bend.
-
Begin with a filament in the middle of the range and observe the rat's response. A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams.
-
If using an electronic von Frey apparatus, apply increasing pressure to the plantar surface of the paw until the animal withdraws its paw. The device will record the force at which the withdrawal occurred.
Visualizations
Caption: Proposed multimodal mechanism of action of this compound in neuropathic pain.
References
Application Notes and Protocols: Intraperitoneal versus Oral Administration of Ralfinamide in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralfinamide is a multimodal compound under investigation for the treatment of neuropathic pain. Its mechanism of action involves the blockade of voltage-gated sodium channels (including Nav1.7), N-type calcium channels, and noncompetitive antagonism of NMDA receptors.[1] The choice of administration route in preclinical studies is critical as it can significantly influence the pharmacokinetic and pharmacodynamic profile of a compound. This document provides a comparative overview of intraperitoneal (IP) and oral (p.o.) administration of this compound in mice, including detailed experimental protocols and a summary of its mechanism of action.
Data Presentation
Despite a comprehensive search of publicly available scientific literature, specific quantitative pharmacokinetic data (Cmax, Tmax, AUC, and bioavailability) directly comparing the intraperitoneal and oral administration of this compound in mice could not be located. General pharmacokinetic principles suggest that intraperitoneal administration in rodents often leads to more rapid and complete absorption compared to oral administration, which is subject to first-pass metabolism in the liver.[2][3] However, without specific data for this compound, a direct quantitative comparison is not possible at this time.
Researchers are advised to conduct pilot pharmacokinetic studies to determine the optimal administration route and dosing regimen for their specific experimental needs.
Mechanism of Action of this compound
This compound exerts its analgesic effects through a multi-target mechanism primarily focused on modulating neuronal excitability. It acts as a blocker of voltage-gated sodium channels, with a notable inhibitory effect on the Nav1.7 subtype, which is crucial in pain signaling.[1][4][5][6] Additionally, this compound is reported to block N-type calcium channels and act as a noncompetitive antagonist at NMDA receptors, further contributing to the reduction of nociceptive transmission.[1]
Experimental Protocols
The following are detailed protocols for the intraperitoneal injection and oral gavage administration of substances to mice. These protocols are based on standard laboratory procedures and should be adapted to meet the specific requirements of an approved animal care and use protocol.
Intraperitoneal (IP) Injection Protocol
Intraperitoneal injection is a common method for administering substances systemically.
Materials:
-
Sterile syringes (1 mL or appropriate size)
-
Sterile needles (25-27 gauge)
-
This compound solution in a suitable vehicle (e.g., sterile saline or as specified in the experimental design)
-
70% ethanol (B145695) or other appropriate disinfectant
-
Animal scale
Procedure:
-
Preparation: Prepare the this compound solution to the desired concentration. Ensure the solution is sterile and at room temperature to minimize discomfort to the animal.
-
Animal Restraint: Weigh the mouse to determine the correct injection volume. Gently restrain the mouse by the scruff of the neck to expose the abdomen. The animal should be positioned so that its head is slightly lower than its body to move the abdominal organs away from the injection site.
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Disinfection: Clean the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid (e.g., blood or urine) is drawn into the syringe, which would indicate incorrect needle placement.
-
Administration: Slowly inject the this compound solution. The maximum recommended injection volume is typically 10 mL/kg of body weight.
-
Withdrawal and Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the animal for any signs of distress or adverse reactions.
Oral Gavage (P.O.) Protocol
Oral gavage is used for the precise oral administration of a substance directly into the stomach.
Materials:
-
Sterile syringes (1 mL or appropriate size)
-
Flexible plastic or stainless steel gavage needles (18-22 gauge for adult mice)
-
This compound solution or suspension in a suitable vehicle
-
Animal scale
Procedure:
-
Preparation: Prepare the this compound formulation to the desired concentration.
-
Animal Restraint: Weigh the mouse to calculate the correct dosing volume. Restrain the mouse firmly by the scruff of the neck, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach. This prevents accidental perforation.
-
Administration: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw and reinsert.
-
Dosing: Once the needle is in the correct position, administer the solution slowly. The typical maximum volume for oral gavage in mice is 10 mL/kg.
-
Withdrawal and Monitoring: After administration, gently remove the gavage needle. Return the mouse to its cage and monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.
Conclusion
The selection of the administration route for this compound in mice has significant implications for its absorption, distribution, and ultimately its efficacy in preclinical models. While intraperitoneal administration may offer more rapid and complete systemic exposure, oral administration is often more clinically relevant for drugs intended for human use. The lack of direct comparative pharmacokinetic data for this compound in mice highlights the necessity for researchers to perform preliminary studies to establish the pharmacokinetic profile for their chosen route of administration. The provided protocols for intraperitoneal injection and oral gavage offer standardized methods for conducting such studies. A thorough understanding of this compound's multimodal mechanism of action, targeting key channels and receptors in the pain pathway, is also essential for the design and interpretation of pharmacodynamic studies.
References
- 1. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Drug Discovery Approach for an Effective Pain Therapy through Selective Inhibition of Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation and Use of Ralfinamide Solutions in DMSO for In Vitro Research
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols and guidelines for the preparation and application of Ralfinamide solutions using Dimethyl Sulfoxide (B87167) (DMSO) as a solvent for in vitro experimental studies.
Introduction to this compound
This compound is a multimodal compound investigated for its analgesic properties, particularly in the context of neuropathic pain.[1][2] Its mechanism of action involves the modulation of several key targets in the nervous system responsible for pain signaling.[3] As an α-aminoamide derivative, this compound's therapeutic potential stems from its ability to block specific ion channels and receptors involved in neuronal hyperexcitability.[3][4] For in vitro studies, this compound is often dissolved in DMSO, a polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds.[5][6] Careful preparation and consideration of final DMSO concentration are critical to ensure experimental validity and avoid solvent-induced cytotoxicity.[7][8]
Mechanism of Action
This compound exerts its effects through a complex pharmacology, primarily targeting voltage-gated ion channels.[1] Its principal mechanisms include:
-
Voltage-Gated Sodium Channel (Nav) Blockade: this compound preferentially blocks voltage-gated sodium channels, including the Nav1.7 subtype, which is crucial for the initiation and propagation of action potentials in nociceptive neurons.[1][9] It shows a higher affinity for the inactivated state of these channels, making it more effective in suppressing the high-frequency firing characteristic of neuropathic pain states.[4][10]
-
N-Type Calcium Channel (Cav) Blockade: The compound also acts as an N-type calcium channel blocker.[3][11] This action can modulate the release of neurotransmitters, such as glutamate (B1630785) and substance P, in the spinal cord, further contributing to its analgesic effect.[3]
-
NMDA Receptor Antagonism: this compound is a noncompetitive NMDA receptor antagonist, which helps in reducing central sensitization, a key component of chronic pain.[1][3][11]
Quantitative Data Summary
The following tables provide essential quantitative information for planning in vitro experiments with this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | N2-{4-[(2-Fluorobenzyl)oxy]benzyl}-L-alaninamide | [1] |
| Formula | C₁₇H₁₉FN₂O₂ | [1] |
| Molar Mass | 302.349 g/mol |[1] |
Table 2: Reported IC₅₀ Values for this compound
| Target | Condition | IC₅₀ Value | Reference |
|---|---|---|---|
| TTX-resistant Na⁺ currents | Half-maximal inactivated | 10 µM | [10] |
| TTX-sensitive Na⁺ currents | Half-maximal inactivated | 22 µM | [10] |
| Nav1.7 current | Whole-cell recordings (HEK293) | 37.1 ± 2.9 μM |[9] |
Table 3: Recommended DMSO Concentrations for In Vitro Assays
| Final DMSO Concentration | General Recommendation | Cell Type Considerations | References |
|---|---|---|---|
| < 0.1% | Considered safe for most cell lines with minimal effect. | Recommended for sensitive or primary cell cultures. | [7][8] |
| 0.1% - 0.5% | Widely used and tolerated by many robust cell lines. | A vehicle control is essential to account for solvent effects. | [7][12][13] |
| > 0.5% | May induce cytotoxicity, differentiation, or other off-target effects. | Use with caution and only after thorough validation with a dose-response curve for DMSO alone. |[7][14] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution of this compound in 100% DMSO. This stock solution will be used for subsequent dilutions.
Materials:
-
This compound powder (Molar Mass: 302.349 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Sterile pipette tips
Procedure:
-
Determine Required Mass: Calculate the mass of this compound powder needed for your desired stock concentration and volume.
-
Example for a 10 mM stock solution in 1 ml:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molar Mass ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 302.349 g/mol = 0.3023 g = 3.023 mg
-
-
Weighing: Carefully weigh the calculated amount of this compound powder using an analytical balance. It is recommended to perform this in a chemical fume hood. For small quantities, dissolving the entire contents of a pre-weighed vial is more accurate than weighing small amounts of powder.[15]
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to avoid repeated freeze-thaw cycles.[13] Store aliquots at -20°C or -80°C, protected from light.[16] A stock solution in DMSO is typically stable for several months at -80°C.[13]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the DMSO stock solution into cell culture medium to achieve the final desired experimental concentrations while maintaining a low, non-toxic final DMSO concentration.
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium or appropriate assay buffer
-
Sterile microcentrifuge tubes and pipette tips
Procedure:
-
Plan Dilution Series: Determine the final concentrations of this compound needed for your experiment. It is crucial to ensure the final DMSO concentration remains constant across all conditions, including the vehicle control.[8] A common final DMSO concentration is 0.1%.[17]
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and pipetting errors, first prepare an intermediate dilution of the stock solution in culture medium.[13]
-
Example: To get from a 10 mM stock to a 100 µM intermediate solution (100x dilution), add 2 µL of the 10 mM stock to 198 µL of medium.
-
-
Final Dilution: Add a small volume of the stock or intermediate solution to the final volume of medium in your cell culture plate wells.
-
Example for a final concentration of 10 µM this compound with 0.1% DMSO:
-
Prepare a 1000x working stock of this compound (10 mM) in DMSO.
-
Add 1 µL of the 10 mM stock solution directly to every 1 mL of culture medium in the well. This results in a 1:1000 dilution, yielding a final this compound concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the medium without the drug. For the example above, this would be 1 µL of 100% DMSO per 1 mL of medium.[13] This step is critical to differentiate the effects of the drug from the effects of the solvent.
-
Mix and Apply: Gently mix the medium in the wells after adding the drug or vehicle. Incubate the cells for the desired experimental duration.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. newron.com [newron.com]
- 4. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The anti-nociceptive agent this compound inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. medchemexpress.cn [medchemexpress.cn]
- 14. researchgate.net [researchgate.net]
- 15. Making a stock solution for my drug using DMSO - General Lab Techniques [protocol-online.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Assessing the Analgesic Effects of Ralfinamide in Animal Behavior Tests
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ralfinamide (also known as NW-1029) is a multimodal compound investigated for its analgesic properties, particularly in the context of neuropathic pain.[1] It functions primarily as a voltage-gated sodium channel blocker, but also exhibits effects on N-type calcium channels and NMDA receptors.[1][2] Preclinical evaluation of this compound's efficacy relies on a battery of animal behavior tests designed to quantify pain responses. These tests are crucial for determining the compound's potency, efficacy, and potential therapeutic window. This document provides detailed protocols for key behavioral assays used to assess the analgesic effects of this compound and presents a summary of relevant preclinical data.
Mechanism of Action
This compound is thought to exert its analgesic effects through multiple mechanisms that collectively reduce neuronal hyperexcitability, a hallmark of chronic and neuropathic pain.[2][3] Its primary action is the state-dependent blockade of voltage-gated sodium channels (NaV), particularly the tetrodotoxin-resistant (TTX-r) subtypes prevalent in nociceptive dorsal root ganglion (DRG) neurons.[3] By preferentially binding to and stabilizing the inactivated state of these channels, this compound limits the sustained, high-frequency firing of action potentials that underlies pathological pain states. Additionally, it modulates N-type calcium channels and NMDA receptors, further dampening the transmission of pain signals.[2]
Caption: this compound's multimodal mechanism of action for analgesia.
Experimental Protocols
A general workflow for assessing a test compound like this compound involves inducing a pain state in an animal model, administering the compound, and then measuring the behavioral response to a specific stimulus.
References
Application Notes and Protocols: Utilizing Ralfinamide in Dorsal Root ganglion Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Ralfinamide in dorsal root ganglion (DRG) neuron cultures. This document outlines the molecular mechanisms of this compound, its effects on neuronal excitability, and detailed protocols for conducting key experiments to assess its activity.
Introduction
This compound is a sodium channel blocker that has demonstrated significant potential in modulating neuronal hyperexcitability, a key factor in neuropathic pain.[1][2] It exhibits a preferential inhibition of tetrodotoxin-resistant (TTX-R) sodium channels, particularly Nav1.8, which are prominently expressed in nociceptive DRG neurons.[1][3] Furthermore, this compound's mechanism of action is voltage- and frequency-dependent, indicating a higher affinity for channels in inactivated states, which are more prevalent during the high-frequency firing associated with pathological pain states.[1][3] These characteristics make this compound a valuable tool for studying nociceptive signaling and for the development of novel analgesic compounds.
Mechanism of Action
This compound's primary mechanism of action in DRG neurons is the blockade of voltage-gated sodium channels. It shows a greater potency for TTX-R currents compared to tetrodotoxin-sensitive (TTX-S) currents.[3] The inhibition is characterized by a hyperpolarizing shift in the steady-state inactivation curve of the sodium channels, confirming its preference for the inactivated channel state.[3] This leads to a reduction in the number of available sodium channels, thereby increasing the threshold for action potential generation and reducing the firing frequency of neurons, particularly in sensitized nociceptive neurons.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on DRG neuron activity based on published data.
Table 1: Effect of this compound on TTX-Resistant Sodium Currents [1]
| Prepulse Potential | This compound-induced Inhibition of Peak Na+ Current |
| -90 mV | 7% |
| -70 mV | 21% |
| -40 mV | 58% |
Table 2: Effect of this compound on Action Potential Firing in Tonic Firing Neurons [1]
| Neuron Type | Treatment | Number of Action Potentials / 600 ms (B15284909) (mean ± SEM) |
| Capsaicin-responsive | Control | 10.6 ± 1.8 |
| 25 µM this compound | 2.6 ± 0.7 | |
| 50 µM this compound | 1.2 ± 0.9 | |
| Capsaicin-unresponsive | Control | 7.8 ± 1.1 |
| 25 µM this compound | 5.7 ± 1.7 | |
| 50 µM this compound | 4.1 ± 2.1 |
Table 3: Effect of this compound on Action Potential Parameters [1]
| Parameter | Effect of this compound |
| Threshold | Increased |
| Overshoot | Decreased |
| Rate of Rise (dV/dt) | Decreased |
Experimental Protocols
Detailed methodologies for key experiments to investigate the effects of this compound on DRG neuron cultures are provided below.
Protocol 1: Primary Culture of Dorsal Root Ganglion Neurons
This protocol describes the isolation and culture of DRG neurons from adult rats.
Materials:
-
Adult Wistar rats
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type IA
-
Trypsin
-
Poly-L-lysine
-
Laminin
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Nerve Growth Factor (NGF)
Procedure:
-
Preparation of Culture Plates:
-
Dissection and Dissociation:
-
Euthanize the rat according to approved institutional protocols.
-
Dissect the vertebral column and isolate the dorsal root ganglia from all spinal levels.[6]
-
Collect ganglia in ice-cold HBSS.
-
Incubate the ganglia in DMEM containing 1 mg/mL Collagenase Type IA for 90 minutes at 37°C.
-
Wash the ganglia with DMEM and then incubate in 0.25% Trypsin for 5 minutes at 37°C.
-
Neutralize the trypsin with DMEM containing 10% FBS.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.[7]
-
-
Plating and Culture:
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.[5]
-
Resuspend the cell pellet in Neurobasal medium supplemented with 2% B-27, 1% GlutaMAX, 1% Penicillin-Streptomycin, and 50 ng/mL NGF.[4][6]
-
Plate the cells onto the prepared culture dishes.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Change half of the medium every 2-3 days.
-
Protocol 2: Electrophysiological Recording of Sodium Currents
This protocol details the whole-cell patch-clamp technique to record sodium currents in cultured DRG neurons and assess the effect of this compound.
Materials:
-
Cultured DRG neurons (2-5 days in vitro)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH)
-
This compound stock solution (in DMSO)
-
Tetrodotoxin (TTX) for separating TTX-S and TTX-R currents
Procedure:
-
Preparation:
-
Place a coverslip with cultured DRG neurons in the recording chamber and perfuse with external solution.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration on a small to medium-diameter DRG neuron.
-
Hold the neuron at a membrane potential of -80 mV.
-
To record total sodium currents, apply depolarizing voltage steps from -70 mV to +40 mV in 10 mV increments.
-
To isolate TTX-R currents, add 0.5 µM TTX to the external solution.[1]
-
-
Application of this compound:
-
Prepare the desired concentration of this compound in the external solution (e.g., 25 µM or 50 µM).[1] The final DMSO concentration should be <0.1%.
-
Perfuse the neuron with the this compound-containing solution for several minutes to allow for drug equilibration.
-
Repeat the voltage-step protocol to record sodium currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the peak amplitude of the sodium currents before and after this compound application.
-
Analyze the voltage-dependence of activation and inactivation.
-
Investigate the frequency-dependent block by applying a train of depolarizing pulses.
-
Protocol 3: Immunocytochemistry for Sodium Channel Expression
This protocol is for the immunofluorescent labeling of sodium channels in cultured DRG neurons to visualize their expression and localization.
Materials:
-
Cultured DRG neurons on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Phosphate Buffered Saline (PBS)
-
Blocking solution: 10% normal donkey serum and 0.3% Triton X-100 in PBS
-
Primary antibodies (e.g., rabbit anti-Nav1.8)
-
Fluorescently labeled secondary antibodies (e.g., donkey anti-rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Fixation:
-
Fix the cultured DRG neurons with 4% PFA in PBS for 20 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization and Blocking:
-
Permeabilize and block the cells with blocking solution for 1 hour at room temperature.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to the recommended concentration.
-
Incubate the coverslips with the primary antibody overnight at 4°C.[8]
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the blocking solution.
-
Incubate the coverslips with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS for 5 minutes each.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filters.
-
Conclusion
This compound serves as a selective inhibitor of sodium channels in DRG neurons, with a pronounced effect on nociceptive subtypes. The provided protocols offer a framework for investigating its effects on neuronal excitability and sodium channel function. These studies can contribute to a better understanding of pain mechanisms and the development of more effective analgesic therapies.
References
- 1. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-nociceptive agent this compound inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A combined protocol for isolation, culture, and patch-clamp recording of dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for dissection and culture of murine dorsal root ganglia neurons to study neuropeptide release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation and Primary Cell Culture of Mouse Dorsal Root Ganglion Neurons [bio-protocol.org]
- 7. Single-cell analysis of sodium channel expression in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Ralfinamide Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ralfinamide is a multimodal drug candidate with a complex pharmacology, showing promise for the treatment of neuropathic pain and other pain conditions.[1] Its therapeutic potential is attributed to its activity as a blocker of voltage-gated sodium channels (including the Nav1.7 subtype, a key target in pain pathways), an N-type calcium channel blocker, and an inhibitor of monoamine oxidase B (MAO-B).[1][2][3] The development of novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties is a key objective in drug discovery. High-throughput screening (HTS) assays are essential for the rapid and efficient evaluation of large libraries of such analogues.
These application notes provide detailed protocols for three distinct HTS assays designed to assess the activity of this compound analogues against its key molecular targets: voltage-gated sodium channels, N-type calcium channels, and MAO-B.
High-Throughput Screening for Sodium and N-Type Calcium Channel Blockers using a Fluorescent Imaging Plate Reader (FLIPR) Membrane Potential Assay
This assay provides a rapid and reliable method for identifying and characterizing the inhibitory activity of this compound analogues on voltage-gated sodium and N-type calcium channels expressed in a cellular context. The assay measures changes in cell membrane potential using a fluorescent dye, providing a functional readout of ion channel activity.
Signaling Pathway
Caption: Signaling pathway for the FLIPR membrane potential assay.
Experimental Workflow
Caption: Experimental workflow for the FLIPR membrane potential assay.
Experimental Protocol
Materials:
-
HEK293 cells stably expressing human Nav1.7 or Cav2.2 (N-type) channels
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)[4]
-
FLIPR Membrane Potential Assay Kit (contains a membrane potential-sensitive dye)[4]
-
This compound analogues and reference compounds (e.g., Tetrodotoxin for Nav channels, ω-conotoxin GVIA for N-type Ca2+ channels)
-
384-well black-walled, clear-bottom assay plates
-
FLIPR instrument or equivalent fluorescent imaging plate reader
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Compound Addition:
-
Prepare serial dilutions of the this compound analogues and control compounds in the assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Add the compound solutions to the appropriate wells of the assay plate. Include wells with vehicle control (DMSO) and a positive control inhibitor.
-
-
Fluorescence Measurement:
-
Place the assay plate in the FLIPR instrument.
-
Measure the baseline fluorescence for a defined period.
-
Add a depolarizing stimulus (e.g., a high potassium solution) to all wells to activate the voltage-gated ion channels.
-
Immediately measure the change in fluorescence intensity over time.
-
Data Presentation
Table 1: Inhibition of Nav1.7 and N-type Calcium Channels by this compound Analogues
| Compound ID | Nav1.7 IC50 (µM) | N-type Ca2+ Channel IC50 (µM) | Maximum Inhibition (%) at 10 µM (Nav1.7) | Maximum Inhibition (%) at 10 µM (N-type Ca2+) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Analogue 1 | ||||
| Analogue 2 | ||||
| Analogue 3 | ||||
| ... | ||||
| Tetrodotoxin | [Insert Value] | N/A | [Insert Value] | N/A |
| ω-conotoxin GVIA | N/A | [Insert Value] | N/A | [Insert Value] |
High-Throughput Screening for Monoamine Oxidase B (MAO-B) Inhibitors using a Fluorometric Assay
This assay is a rapid and sensitive method to identify and characterize inhibitors of MAO-B. The assay measures the production of hydrogen peroxide (H2O2), a byproduct of the MAO-B-catalyzed oxidation of a substrate, using a fluorogenic probe.[6][7][8]
Enzymatic Reaction and Detection
Caption: Principle of the fluorometric MAO-B inhibition assay.
Experimental Workflow
Caption: Experimental workflow for the fluorometric MAO-B assay.
Experimental Protocol
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)[9]
-
MAO-B substrate (e.g., Tyramine)[7]
-
Fluorogenic probe (e.g., Amplex® Red)[9]
-
Horseradish peroxidase (HRP)[9]
-
This compound analogues and a reference MAO-B inhibitor (e.g., Selegiline)[7]
-
384-well black-walled, flat-bottom assay plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound analogues and the reference inhibitor in DMSO. Create serial dilutions in assay buffer.
-
Prepare a working solution of MAO-B enzyme in assay buffer.
-
Prepare a substrate/probe working solution containing the MAO-B substrate, fluorogenic probe, and HRP in assay buffer. This solution should be prepared fresh and protected from light.
-
-
Assay Procedure:
-
Add the compound solutions (including vehicle and positive controls) to the wells of the 384-well plate.
-
Add the MAO-B enzyme working solution to all wells except for the blank (no enzyme) controls.
-
Pre-incubate the plate for 10-15 minutes at 37°C.[9]
-
Initiate the reaction by adding the substrate/probe working solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen fluorogenic probe (e.g., Ex/Em = 535/587 nm for Amplex Red-based assays).[7]
-
Data Presentation
Table 2: Inhibition of MAO-B by this compound Analogues
| Compound ID | MAO-B IC50 (µM) | Maximum Inhibition (%) at 10 µM |
| This compound | [Insert Value] | [Insert Value] |
| Analogue 1 | ||
| Analogue 2 | ||
| Analogue 3 | ||
| ... | ||
| Selegiline | [Insert Value] | [Insert Value] |
Secondary Screening using Automated Electrophysiology
For hit compounds identified in the primary FLIPR screen, automated electrophysiology provides a higher-resolution confirmation of ion channel blockade and allows for the determination of state-dependent inhibition. Platforms like the IonWorks, PatchXpress, or SyncroPatch can be used for this purpose.[10][11]
Logical Relationship
Caption: Screening cascade for this compound analogues.
Experimental Protocol (General Outline)
Materials:
-
Cells expressing the ion channel of interest (as in the FLIPR assay)
-
Automated electrophysiology platform (e.g., IonWorks, PatchXpress, SyncroPatch) and associated consumables
-
Extracellular and intracellular solutions for patch-clamp recording
-
Hit compounds from the primary screen
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of the appropriate cell line.
-
Platform Setup: Set up the automated electrophysiology instrument according to the manufacturer's protocol.
-
Compound Application: Apply a range of concentrations of the hit compounds to the cells.
-
Voltage Protocols: Apply specific voltage protocols to elicit ion channel currents and assess the state-dependence of the block (e.g., resting vs. inactivated state).
-
Data Acquisition and Analysis: Record the ion channel currents and analyze the data to determine the IC50 values under different conditions.
Data Presentation
Table 3: State-Dependent Inhibition of Nav1.7 by Lead this compound Analogues
| Compound ID | IC50 (µM) - Resting State | IC50 (µM) - Inactivated State | Fold Shift (Resting/Inactivated) |
| Lead Analogue A | |||
| Lead Analogue B | |||
| Lead Analogue C | |||
| ... | |||
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
The described high-throughput screening assays provide a robust and efficient platform for the discovery and characterization of novel this compound analogues. The combination of a primary functional screen using a FLIPR-based membrane potential assay, a specific enzymatic assay for MAO-B, and a secondary confirmation and characterization using automated electrophysiology will enable the identification of lead compounds with desired pharmacological profiles for further development as potential therapeutics for neuropathic pain and other neurological disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Science | Newron Pharmaceuticals [newron.com]
- 3. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 6. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (ab284511) | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Ralfinamide in Aqueous Solutions: A Technical Support Guide
Disclaimer: Publicly available data on the aqueous solubility and stability of ralfinamide is limited. This guide provides general information, troubleshooting advice, and standardized protocols relevant to early-stage drug development for compounds with characteristics similar to this compound. The quantitative data and specific degradation pathways presented herein are for illustrative purposes and are based on general pharmaceutical principles and data from analogous compounds. Researchers should always generate their own experimental data for their specific drug substance and formulation.
Frequently Asked Questions (FAQs)
Q1: I am having trouble dissolving this compound in my aqueous buffer. What can I do?
A1: this compound, like many small molecule drugs, is expected to have low aqueous solubility. Here are a few troubleshooting steps:
-
Co-solvents: Try dissolving this compound in a small amount of a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) first, and then slowly adding the aqueous buffer to the desired final concentration. Be mindful of the final solvent concentration, as it may impact your experimental system.
-
pH Adjustment: The solubility of ionizable compounds is highly pH-dependent. Determine the pKa of this compound and adjust the pH of your aqueous solution to a range where the ionized form of the molecule is predominant, which typically enhances solubility.
-
Excipients: Consider the use of solubilizing excipients such as cyclodextrins or surfactants (e.g., Tween® 80, Cremophor® EL), which can form micelles or inclusion complexes to enhance the solubility of hydrophobic compounds.
-
Particle Size Reduction: If you are working with the solid form, micronization or sonication can increase the surface area and improve the dissolution rate.
Q2: My this compound solution appears to be degrading over time. How can I improve its stability?
A2: Degradation in aqueous solutions is often due to hydrolysis, oxidation, or photolysis. To mitigate these issues:
-
pH and Buffer Selection: The rate of hydrolysis is often pH-dependent. Conduct a pH-rate profile study to identify the pH of maximum stability. Use a buffer system that can maintain this optimal pH.
-
Temperature Control: Store your solutions at refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) temperatures to slow down the degradation kinetics. Avoid repeated freeze-thaw cycles.
-
Protection from Light: If this compound is found to be light-sensitive, protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.
-
Inert Atmosphere: For compounds susceptible to oxidation, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. The addition of antioxidants may also be considered.
Q3: What are the expected degradation pathways for this compound in an aqueous solution?
A3: Without specific experimental data for this compound, we can anticipate potential degradation pathways based on its chemical structure, which includes amide and ether linkages. These moieties are susceptible to hydrolysis under acidic or basic conditions. The molecule could also be sensitive to oxidation. Forced degradation studies are necessary to identify the actual degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of a stock solution | The compound has "crashed out" of solution due to exceeding its solubility in the final solvent system. | Decrease the final concentration. Increase the proportion of the organic co-solvent. Add a suitable solubilizing excipient. |
| Cloudiness or discoloration of the solution over time | This may indicate chemical degradation or microbial contamination. | Prepare fresh solutions. Store at a lower temperature and protect from light. For long-term storage, consider sterile filtering the solution. |
| Inconsistent results in biological assays | This could be due to the degradation of the compound in the assay medium. | Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, media components). Prepare fresh solutions for each experiment if necessary. |
Experimental Protocols
I. Aqueous Solubility Determination (Shake-Flask Method)
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9, and 12).
-
Sample Preparation: Add an excess amount of this compound to vials containing each buffer.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
II. Stability Assessment in Aqueous Solution (Forced Degradation)
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[1][2]
-
Acidic and Basic Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.
-
Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period.
-
Collect samples at various time points, neutralize them, and analyze for the parent compound and any degradation products by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature and collect samples at different time intervals.
-
Analyze the samples by HPLC.
-
-
Photostability:
-
Expose a solution of this compound to a controlled light source (e.g., ICH-compliant photostability chamber).
-
Keep a control sample in the dark.
-
Analyze both the exposed and control samples at a designated time point by HPLC.
-
-
Thermal Degradation:
-
Store solutions of this compound at elevated temperatures (e.g., 40 °C, 60 °C) in a stability chamber.
-
Analyze samples at various time points to assess thermal degradation.
-
Data Presentation
As no specific public data is available for this compound, the following tables are illustrative templates for presenting experimental results.
Table 1: Illustrative pH-Solubility Profile of a Hypothetical Compound
| pH | Solubility (µg/mL) at 25°C | Solubility (µg/mL) at 37°C |
| 2.0 | 5.2 | 8.1 |
| 4.0 | 15.8 | 22.5 |
| 6.0 | 50.3 | 65.7 |
| 7.4 | 45.1 | 58.9 |
| 9.0 | 20.7 | 28.4 |
| 12.0 | 10.5 | 14.2 |
Table 2: Illustrative Forced Degradation Study Results for a Hypothetical Compound
| Stress Condition | Time | % Degradation | Major Degradation Products |
| 0.1 N HCl (60°C) | 24 h | 15.2 | Hydrolysis Product A |
| 0.1 N NaOH (60°C) | 24 h | 8.7 | Hydrolysis Product B |
| 3% H₂O₂ (RT) | 48 h | 5.1 | Oxidative Product C |
| Photolysis (ICH) | 7 days | 2.5 | Photodegradant D |
| 60°C | 14 days | 10.8 | Thermal Degradant E |
Visualizations
References
Identifying and minimizing off-target effects of Ralfinamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize off-target effects of Ralfinamide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
This compound is a multimodal drug with a complex pharmacology. Its primary on-target activities are:
-
Voltage-gated sodium channel blocker , with a notable inhibitory effect on the Nav1.7 channel, which is crucial in pain signaling.[1]
-
N-type calcium channel blocker. [2]
-
Noncompetitive NMDA receptor antagonist. [2]
Q2: What are the potential off-target effects of this compound I should be aware of in my experiments?
Q3: How can I proactively minimize off-target effects in my experimental design?
To reduce the likelihood of off-target effects confounding your results, consider the following strategies:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect in your experimental system.
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Use Orthogonal Approaches: Confirm your findings using alternative methods to modulate your target of interest, such as siRNA, shRNA, or CRISPR/Cas9-mediated knockdown or knockout.
-
Cell Line Selection: Be aware that the expression levels of on-target and potential off-target proteins can vary significantly between different cell lines.
Troubleshooting Guides
Issue: Inconsistent results between different experimental systems.
-
Potential Cause: Varying expression levels of on-target or off-target proteins in different cell lines or tissues.
-
Troubleshooting Steps:
-
Characterize Your System: Perform qPCR or Western blotting to quantify the expression levels of the intended targets (Nav1.7, N-type calcium channels, NMDA receptor subunits, MAO-B) in your experimental systems.
-
Consider Off-Target Expression: If you have identified potential off-targets, assess their expression levels as well.
-
Titrate this compound: Determine the optimal concentration of this compound for each system independently.
-
Issue: Observed phenotype does not align with the known function of the intended target.
-
Potential Cause: The observed effect may be due to an off-target interaction.
-
Troubleshooting Steps:
-
Consult the Literature: Review publications related to this compound and other multimodal compounds to identify potential off-target families.
-
In Silico Analysis: Use computational tools to predict potential off-target interactions of this compound based on its chemical structure.
-
Perform Off-Target Screening: If resources permit, consider having this compound screened against a broad panel of receptors and enzymes.
-
Data Presentation
Table 1: On-Target Potency of this compound
| Target | Assay Type | Value | Reference |
| Nav1.7 | Whole-cell patch clamp | IC50: 37.1 ± 2.9 μM | [1] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify potential off-targets.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow for the kinase reaction to proceed.
-
Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.[6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value for each kinase.
Protocol 2: Receptor Binding Assay
Objective: To assess the binding affinity of this compound to a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.
Methodology:
-
Membrane Preparation: Prepare cell membranes from cell lines overexpressing the receptor of interest.
-
Radioligand Binding: In a 96-well plate, incubate the cell membranes with a known radiolabeled ligand for the target receptor in the presence of increasing concentrations of this compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a filter plate.[7]
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its inhibitory constant (Ki).
Visualizations
Caption: On-target pathways of this compound.
Caption: Troubleshooting workflow for unexpected phenotypes.
References
- 1. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 4. A critical appraisal of MAO-B inhibitors in the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Ralfinamide Preclinical Studies: A Technical Support Center for Troubleshooting Inconsistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in preclinical studies of Ralfinamide. Given the multimodal activity of this compound, which includes blocking voltage-gated sodium and N-type calcium channels, antagonizing NMDA receptors, and inhibiting monoamine oxidase B, experimental outcomes can be influenced by a variety of factors.[1] This guide is designed to help researchers identify and mitigate potential sources of variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the analgesic efficacy of this compound in our neuropathic pain model. What are the potential causes?
A1: High variability is a common challenge in preclinical pain models.[2][3] Several factors could be contributing to this:
-
Animal Model and Species/Strain: The choice of neuropathic pain model (e.g., spared nerve injury, chronic constriction injury) and the species/strain of the animal can significantly impact results.[4]
-
Drug Formulation and Administration: Inconsistent formulation, improper dosing, or variability in the route of administration can lead to differing plasma concentrations of this compound.
-
Behavioral Testing Parameters: The timing of behavioral assessments, the specific tests used (e.g., von Frey filaments, hot plate), and environmental factors in the testing room can all introduce variability.
-
Animal Handling and Stress: Stress from handling can alter an animal's pain perception and response to treatment.
Q2: Our in vitro electrophysiology results with this compound are not consistent with previous findings. What should we check?
A2: Discrepancies in in vitro results can often be traced back to subtle differences in experimental conditions:
-
Cell Line/Neuron Type: The expression levels of sodium and calcium channel subtypes can vary between different cell lines and primary neuron preparations. This compound's efficacy is dependent on the specific channels present.[5]
-
Recording Conditions: Differences in recording solutions, temperature, and the voltage protocols used to elicit channel activity can all affect the measured potency of this compound.
-
Compound Stability: Ensure the stability of the this compound solution in your recording buffer over the time course of the experiment.
Q3: We are having trouble replicating the pharmacokinetic profile of this compound. What could be the issue?
A3: Inconsistent pharmacokinetic data often points to issues with sample collection or analysis:
-
Blood Sampling Technique: The site and method of blood collection can influence results.
-
Sample Processing and Storage: Improper handling, storage, or freeze-thaw cycles of plasma samples can lead to degradation of this compound.
-
Analytical Method: Issues with the analytical method, such as HPLC, can introduce variability. Common problems include baseline drift, ghost peaks, and inconsistent retention times.[6][7][8][9]
Troubleshooting Guides
Inconsistent In Vivo Efficacy in Neuropathic Pain Models
This guide provides a systematic approach to troubleshooting variable analgesic effects of this compound in preclinical models of neuropathic pain.
Caption: A logical workflow for troubleshooting inconsistent in vivo efficacy.
| Treatment Group | N | Mechanical Withdrawal Threshold (g) - Day 7 Post-SNI | % Maximum Possible Effect (MPE) |
| Vehicle | 10 | 1.5 ± 0.8 | 0% |
| This compound (10 mg/kg) | 10 | 4.2 ± 2.5 | 30% |
| This compound (30 mg/kg) | 10 | 8.9 ± 3.1 | 82% |
| Gabapentin (100 mg/kg) | 10 | 7.5 ± 2.8 | 67% |
Data are presented as mean ± standard deviation.
Variable Pharmacokinetic (PK) Profiles
This section addresses common issues leading to inconsistent plasma concentrations of this compound.
Caption: A systematic approach to troubleshooting variable pharmacokinetic data.
| Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) |
| 10 | 250 ± 75 | 1.0 ± 0.5 | 850 ± 210 |
| 30 | 800 ± 220 | 1.5 ± 0.5 | 3200 ± 750 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Spared Nerve Injury (SNI) Model Protocol
-
Anesthesia: Anesthetize adult male Sprague-Dawley rats (200-250g) with isoflurane (B1672236) (2-3% in oxygen).
-
Surgical Procedure:
-
Make a small incision in the skin of the lateral surface of the left thigh.
-
Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Tightly ligate the common peroneal and tibial nerves with a 5-0 silk suture.
-
Transect the ligated nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.
-
Take care to leave the sural nerve intact.
-
-
Wound Closure: Close the muscle and skin layers with sutures.
-
Post-operative Care: Administer a post-operative analgesic (e.g., carprofen) and allow the animals to recover.
-
Behavioral Testing: Begin behavioral testing (e.g., von Frey test for mechanical allodynia) 7 days post-surgery.
HPLC Method for this compound Quantification in Plasma
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of acetonitrile (B52724) containing an internal standard (e.g., a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm or mass spectrometry for higher sensitivity.
-
-
Quantification: Generate a calibration curve using standard solutions of this compound in blank plasma.
Signaling Pathways
This compound's Multimodal Mechanism of Action
This compound exerts its effects through multiple pathways involved in pain transmission. It blocks voltage-gated sodium channels (including Nav1.7) and N-type calcium channels, which are crucial for neuronal excitability and neurotransmitter release.[1][10] Additionally, its antagonism of NMDA receptors and inhibition of MAO-B contribute to its analgesic properties.
Caption: this compound's inhibitory effects on key targets in pain signaling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Neuropathic pain: preclinical and early clinical progress with voltage-gated sodium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medikamenterqs.com [medikamenterqs.com]
- 7. technewslit.com [technewslit.com]
- 8. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 10. Science | Newron Pharmaceuticals [newron.com]
Technical Support Center: Optimizing Ralfinamide Concentration for In Vitro Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ralfinamide in in vitro electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of in vitro electrophysiology?
This compound is a multimodal drug that primarily acts as a voltage-gated sodium channel blocker.[1][2][3] It shows a preference for inhibiting tetrodotoxin-resistant (TTX-R) Na+ currents, which are prominently expressed in nociceptive neurons.[4] Its blocking action is frequency and voltage-dependent, meaning it is more effective on neurons that are firing at higher frequencies.[4] Additionally, this compound is known to modulate N-type calcium channels and act as a noncompetitive NMDA receptor antagonist.[2][5]
Q2: What is a typical starting concentration for this compound in in vitro electrophysiology experiments?
Based on published studies, a common concentration range for this compound in in vitro electrophysiology experiments, such as patch-clamp on dorsal root ganglion (DRG) neurons, is between 25 µM and 50 µM.[4] The optimal concentration will depend on the specific cell type, the ion channels being investigated, and the experimental goals.
Q3: How should I prepare a stock solution of this compound?
Q4: Is this compound selective for specific subtypes of sodium channels?
Yes, this compound demonstrates selectivity. It preferentially suppresses tetrodotoxin-resistant (TTX-R) Na+ currents over tetrodotoxin-sensitive (TTX-S) currents in dorsal root ganglion (DRG) neurons.[4] It has also been investigated for its effects on the NaV1.7 sodium channel, which is a key target in pain research.[2][6]
Troubleshooting Guides
Problem 1: No observable effect of this compound on neuronal firing.
Possible Cause 1: Inappropriate this compound Concentration.
-
Solution: The effective concentration of this compound can vary between cell types and experimental conditions. If you do not observe an effect, consider performing a dose-response curve, starting from a lower concentration and gradually increasing it. Published studies have shown significant effects at 25 µM and 50 µM in DRG neurons.[4]
Possible Cause 2: Incorrect Experimental Paradigm to Observe Use-Dependent Block.
-
Solution: this compound's sodium channel blocking effects are use-dependent, meaning it is more effective when the channels are frequently activated.[4] Ensure your stimulation protocol is designed to elicit repetitive firing (e.g., using prolonged depolarizing current pulses or high-frequency stimulation) to observe the full inhibitory effect of the drug.
Possible Cause 3: Drug Application and Wash-in Time.
-
Solution: Ensure that the drug has had sufficient time to perfuse the recording chamber and reach the target neurons. The time required for the drug to take effect can vary depending on the perfusion system and the tissue preparation (e.g., cultured cells vs. brain slices). Monitor the response over several minutes after starting the drug application.
Possible Cause 4: Dominance of this compound-Insensitive Channels.
-
Solution: The neurons you are studying may predominantly express ion channels that are not targeted by this compound. For example, in capsaicin-unresponsive tonic neurons, 25 µM this compound did not significantly change firing.[4] Consider using pharmacological tools to isolate the currents of interest (e.g., using TTX to block sensitive sodium channels and focus on TTX-resistant currents).
Problem 2: Variability in the magnitude of this compound's effect between experiments.
Possible Cause 1: Inconsistent Cell Health or Neuronal Subtype.
-
Solution: The physiological state of the neurons can significantly impact their response to pharmacological agents. Ensure consistent cell culture or slice preparation techniques. This compound has been shown to have more prominent effects on capsaicin-responsive (presumably nociceptive) neurons compared to capsaicin-unresponsive neurons.[4] Characterizing the neuronal subtypes in your preparation may help explain variability.
Possible Cause 2: Fluctuation in Experimental Parameters.
-
Solution: Maintain consistency in all experimental parameters, including temperature, pH, and osmolarity of the recording solutions. Small variations in these parameters can alter ion channel kinetics and, consequently, the effect of channel blockers.
Possible Cause 3: Inaccurate Drug Concentration.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a reliable stock solution to avoid issues with degradation or precipitation.
Quantitative Data Summary
Table 1: Effects of this compound on TTX-Resistant Na+ Currents in Rat DRG Neurons [4]
| Prepulse Potential | Inhibition of Peak Current by this compound |
| -90 mV | 7% |
| -70 mV | 21% |
| -40 mV | 58% |
Table 2: Effect of this compound on Action Potential Firing in Capsaicin-Responsive Tonic Neurons [4]
| This compound Concentration | Average Number of Action Potentials / 600ms |
| Control (0 µM) | 10.6 ± 1.8 |
| 25 µM | 2.6 ± 0.7 |
| 50 µM | 1.2 ± 0.9 |
Table 3: Effect of this compound on Action Potential Parameters in Capsaicin-Responsive Tonic Neurons [4]
| Parameter | Effect of this compound (25 µM and 50 µM) |
| Action Potential Threshold | Significantly increased |
| Overshoot | Decreased |
| Rate of Rise of Action Potential | Increased |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology on Cultured DRG Neurons
This protocol is adapted from methodologies described for studying the effects of this compound on rat dorsal root ganglion (DRG) neurons.[4]
1. Cell Preparation:
- Isolate DRG neurons from adult rats.
- Digest ganglia with trypsin and collagenase D.
- Mechanically dissociate the neurons.
- Plate the dissociated neurons on collagen-coated petri dishes.
- Culture the neurons for 1-3 days before recording.
2. Solutions:
- External Solution (ACSF): Composition should be appropriate for maintaining neuronal health and recording desired currents.
- Internal Solution (Pipette Solution): Composition should be suitable for whole-cell patch-clamp recordings.
- This compound Stock Solution: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration in the external solution on the day of the experiment.
3. Recording Procedure:
- Use a patch-clamp amplifier and data acquisition software.
- Pull patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with internal solution.
- Establish a gigaohm seal and obtain a whole-cell recording configuration.
- To isolate TTX-resistant currents, add 0.5 µM tetrodotoxin (B1210768) (TTX) to the external solution.[4]
- Record baseline neuronal activity (e.g., resting membrane potential, action potential firing in response to current injections).
- Perfuse the recording chamber with the external solution containing the desired concentration of this compound (e.g., 25 µM or 50 µM).
- Allow sufficient time for the drug to take effect (typically several minutes).
- Record the changes in neuronal activity and action potential parameters.
- To test for reversibility, wash out the drug with the control external solution.
Visualizations
Caption: this compound's multimodal mechanism of action.
Caption: Experimental workflow for in vitro electrophysiology.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Ralfinamide-induced adverse effects in animal models
Welcome to the technical support center for researchers utilizing ralfinamide in animal models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential adverse effects encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known safety profile of this compound in animal models regarding cardiovascular, locomotor, and retinal effects?
A1: Preclinical studies have indicated a generally favorable safety profile for this compound at analgesic doses in these key areas. Specifically, research in rats and mice has shown that this compound does not significantly affect cardiovascular function or locomotor activity.[1] However, a notable adverse effect is retinal degeneration, which has been observed specifically in albino rats.[2] This led to the temporary halt of a clinical trial, though the issue was identified as being limited to this specific animal strain.[2]
Q2: Are there any known central nervous system (CNS), respiratory, or gastrointestinal (GI) adverse effects of this compound in animal models?
A2: Published literature specifically detailing CNS (beyond locomotor activity), respiratory, or GI adverse effects of this compound in animal models is limited. However, as a sodium channel blocker, it is prudent to be aware of potential class-effects. High doses of sodium channel blockers can lead to CNS effects such as ataxia, tremors, and in some cases, seizures.[3][4] Gastrointestinal disturbances, including changes in motility, can also be a class-effect of sodium channel blockers.[3] Researchers should, therefore, monitor for these potential dose-dependent effects in their studies.
Q3: What is the primary mechanism of action of this compound?
A3: this compound has a multimodal mechanism of action. It primarily acts as a voltage-gated sodium channel blocker, but also exhibits activity as an N-type calcium channel blocker and a noncompetitive NMDA receptor antagonist.[2] This combination of actions contributes to its analgesic effects in models of neuropathic pain.
Troubleshooting Guides
Ocular Abnormalities: Retinal Degeneration in Albino Rats
Issue: You observe signs of visual impairment or abnormalities in the eyes of albino rats treated with this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected retinal toxicity.
Detailed Steps:
-
Confirm Species and Strain: this compound-induced retinal degeneration has been specifically reported in albino rats.[2] If you are using a different strain or species, the observed ocular effects may be due to other causes.
-
Functional Assessment (Electroretinography - ERG): ERG is a non-invasive method to assess retinal function. A reduction in the amplitude of a- and b-waves can indicate photoreceptor and inner retinal dysfunction, respectively.
-
Structural Assessment (Histopathology): Euthanize a subset of animals and perform a histological examination of the retina. Look for signs of photoreceptor degeneration, thinning of the outer nuclear layer, and damage to the retinal pigment epithelium.
-
Mitigation Strategies:
-
Dose Adjustment: Determine if the retinal changes are dose-dependent. A dose-response study may identify a therapeutic window with minimal ocular toxicity.
-
Alternative Models: If ocular safety is a primary concern for your research, consider using pigmented rat strains, which are less susceptible to this specific toxicity.[5]
-
Neurological Abnormalities: Ataxia, Tremors, or Seizures
Issue: Animals exhibit signs of motor incoordination (ataxia), tremors, or seizures following this compound administration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for neurological adverse effects.
Detailed Steps:
-
Dose-Response Relationship: Establish whether the observed neurological signs are dose-dependent. This is a key characteristic of intrinsic drug toxicity.[6]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Measure the plasma and brain concentrations of this compound at the time of the adverse events. This will help determine if the effects correlate with high drug exposure.
-
Objective Behavioral Assessment: Use a standardized test like the open field test to quantify changes in locomotor activity and exploratory behavior. This can provide objective data on the severity of ataxia or sedation.
-
Mitigation Strategies:
-
Dose Reduction: The most straightforward approach is to lower the dose to a level that maintains efficacy while minimizing CNS side effects.
-
Refine Dosing Schedule: If the effects are transient and peak with Cmax, consider a different dosing regimen (e.g., more frequent, smaller doses) to maintain a steadier plasma concentration.
-
Quantitative Data Summary
| Adverse Effect | Animal Model | Dose/Route | Incidence/Severity | Mitigation/Outcome | Reference |
| Retinal Degeneration | Albino Rats | Not specified | Led to interruption of a clinical trial. | Identified as specific to albino rats. | [2] |
| Cardiovascular Function | Rats and Mice | Analgesic doses (oral) | No significant effect on cardiovascular function. | Not applicable. | [1] |
| Locomotor Activity | Rats and Mice | Analgesic doses (oral) | No significant effect on locomotion. | Not applicable. | [1] |
Experimental Protocols
Assessment of Locomotor Activity (Open Field Test)
Objective: To evaluate the effect of this compound on spontaneous locomotor activity and anxiety-like behavior in rodents.
Methodology:
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with an automated tracking system (e.g., video camera and software) to monitor the animal's movement.
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the test.
-
Procedure:
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period (typically 5-10 minutes).
-
The tracking system records parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
-
Data Analysis: Compare the locomotor parameters of this compound-treated animals to vehicle-treated controls. A significant decrease in distance traveled may indicate sedation or motor impairment.
Cardiovascular Monitoring (Telemetry)
Objective: To continuously monitor cardiovascular parameters (e.g., blood pressure, heart rate, ECG) in conscious, freely moving animals following this compound administration.
Methodology:
-
Surgical Implantation: A telemetry transmitter is surgically implanted into the animal (e.g., in the abdominal aorta or carotid artery for blood pressure measurement). Allow for a post-operative recovery period of at least one week.
-
Data Acquisition: The implanted transmitter wirelessly sends data to a receiver, which records the cardiovascular parameters continuously.
-
Procedure:
-
Record baseline cardiovascular data before drug administration.
-
Administer this compound at the desired dose and route.
-
Continue to record data for a specified period to assess acute and long-term effects.
-
-
Data Analysis: Analyze changes in heart rate, blood pressure, and ECG intervals (e.g., PR, QRS, QT) from baseline and compared to a vehicle control group.
Evaluation of Retinal Toxicity
Objective: To assess the functional and structural integrity of the retina in animals treated with this compound.
Methodology:
A. Functional Assessment: Electroretinography (ERG)
-
Animal Preparation: Dark-adapt the animals overnight. Anesthetize the animal and dilate the pupils.
-
Recording: Place electrodes on the cornea, forehead, and tail. Present a series of light flashes of increasing intensity to the eye and record the electrical responses of the retina.
-
Data Analysis: Measure the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (inner retinal cell response). A reduction in amplitude can indicate retinal dysfunction.
B. Structural Assessment: Histopathology
-
Tissue Collection and Preparation: Euthanize the animals and enucleate the eyes. Fix the eyes in an appropriate fixative (e.g., Davidson's solution) and embed in paraffin.
-
Sectioning and Staining: Cut thin sections of the eye and stain with hematoxylin (B73222) and eosin (B541160) (H&E).
-
Microscopic Examination: Examine the retinal layers under a microscope. Look for pathological changes such as loss of photoreceptor cells, thinning of the outer nuclear layer, and disruption of the retinal pigment epithelium.
Signaling Pathways and Experimental Workflows
References
- 1. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newron.com [newron.com]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical evaluation of marketed sodium channel blockers in a rat model of myotonia discloses promising antimyotonic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characteristics of structures and lesions of the eye in laboratory animals used in toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
Ralfinamide experimental variability and ensuring reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental variability associated with ralfinamide and ensuring the reproducibility of their results.
Troubleshooting Guides
This section provides detailed solutions to specific issues that may arise during key experiments with this compound.
Voltage-Gated Sodium Channel Blockade Assays (Patch-Clamp Electrophysiology)
Issue: High variability in measured IC50 values for sodium channel blockade.
Possible Causes and Solutions:
-
Inconsistent Cell Health: The health of the cells used in patch-clamp experiments is paramount. Unhealthy cells can exhibit altered ion channel expression and function, leading to variable drug responses.
-
Solution: Ensure consistent cell culture conditions, including passage number, media composition, and incubation parameters. Visually inspect cells for normal morphology before each experiment. Discard any cultures that appear unhealthy.
-
-
Variable Seal Resistance: A stable, high-resistance seal (GΩ seal) is crucial for accurate patch-clamp recordings. A leaky seal can lead to inaccurate measurements of ion channel currents.
-
Solution: Optimize your pipettes and polishing techniques. Ensure the bath solution is clean and free of debris. Approach the cell slowly and apply gentle suction to form the seal. If a stable GΩ seal is not achieved, discard the cell and use a new pipette.
-
-
Inconsistent Drug Application: The concentration of this compound at the cell surface must be consistent across experiments.
-
Solution: Use a calibrated and rapid perfusion system to ensure complete and consistent solution exchange. Prepare fresh drug solutions daily and verify the final concentration.
-
-
Voltage Protocol Differences: The voltage-dependent nature of this compound's blockade requires precise and consistent voltage protocols.[1]
-
Solution: Use a standardized voltage protocol for all experiments. Ensure that the holding potential, depolarization steps, and pulse durations are identical across all recordings.
-
-
Temperature Fluctuations: Ion channel kinetics are temperature-sensitive.
-
Solution: Use a temperature-controlled recording chamber and maintain a consistent temperature throughout all experiments.
-
Issue: Difficulty in obtaining a stable whole-cell configuration.
Possible Causes and Solutions:
-
Poor Pipette Quality: The shape and size of the pipette tip are critical for forming a stable whole-cell configuration.
-
Solution: Use a high-quality pipette puller and consistently produce pipettes with the desired resistance (typically 2-5 MΩ). Fire-polish the pipette tips to smooth any sharp edges.
-
-
Incorrect Internal Solution: The composition of the internal solution can affect cell health and the stability of the recording.
-
Solution: Ensure the internal solution is correctly prepared, filtered, and has the appropriate osmolarity. Store aliquots at -20°C and thaw a fresh aliquot for each day of recording.
-
-
Mechanical Instability: Vibrations can disrupt the delicate patch-clamp seal.
-
Solution: Use a vibration isolation table and ensure all equipment on the rig is securely fastened. Avoid touching the rig during recordings.
-
Monoamine Oxidase-B (MAO-B) Inhibition Assays
Issue: High background signal or inconsistent enzyme activity.
Possible Causes and Solutions:
-
Substrate Instability: Some substrates used in MAO-B assays can be unstable or prone to auto-oxidation.
-
Solution: Prepare fresh substrate solutions for each experiment. Protect the substrate from light and store it at the recommended temperature.
-
-
Impure Enzyme Preparation: The purity of the MAO-B enzyme preparation can significantly impact the results.
-
Solution: Use a highly purified and well-characterized source of MAO-B. If preparing your own enzyme, ensure the purification protocol is robust and reproducible.
-
-
Interference from Test Compound: this compound itself or impurities in the compound could interfere with the detection method (e.g., fluorescence or absorbance).
-
Solution: Run appropriate controls, including the test compound in the absence of the enzyme, to check for any intrinsic signal.
-
-
Inconsistent Incubation Times and Temperatures: Enzyme kinetics are highly dependent on time and temperature.
-
Solution: Use a temperature-controlled incubator or water bath and ensure precise timing of all incubation steps.
-
Issue: Discrepancy between in vitro and ex vivo/in vivo results.
Possible Causes and Solutions:
-
Metabolic Instability of this compound: this compound may be metabolized in ex vivo or in vivo preparations, leading to a lower effective concentration.
-
Solution: Characterize the metabolic stability of this compound in the specific tissue preparation being used.
-
-
Blood-Brain Barrier Penetration: For in vivo studies, insufficient penetration of the blood-brain barrier can lead to a lack of efficacy.
-
Solution: Determine the brain-to-plasma concentration ratio of this compound in your animal model.
-
-
Off-Target Effects: In a complex biological system, this compound may have off-target effects that influence the observed outcome.
-
Solution: Profile the activity of this compound against a panel of other relevant enzymes and receptors.
-
Glutamate (B1630785) Release Assays
Issue: High variability in basal and stimulated glutamate release.
Possible Causes and Solutions:
-
Inconsistent Synaptosome/Slice Health: The viability and metabolic activity of the neuronal preparations are critical for consistent glutamate release.
-
Solution: Prepare fresh synaptosomes or brain slices for each experiment. Ensure proper oxygenation and nutrient supply during the preparation and incubation periods.
-
-
Variable Stimulation Strength: The method used to stimulate glutamate release (e.g., high potassium, electrical stimulation) must be applied consistently.
-
Solution: Calibrate the stimulation parameters (e.g., potassium concentration, voltage, frequency) and ensure they are identical across all experiments.
-
-
Inefficient Glutamate Detection: The method used to measure glutamate (e.g., fluorescent probes, HPLC) may have limitations in sensitivity or be prone to interference.
-
Solution: Validate the glutamate detection method for linearity, sensitivity, and specificity. Run appropriate standards and controls with each assay.
-
-
Desensitization of Receptors: Prolonged or repeated stimulation can lead to the desensitization of receptors involved in glutamate release.
-
Solution: Optimize the stimulation protocol to minimize receptor desensitization. Include adequate recovery periods between stimulations.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that we should be targeting in our assays?
A1: this compound has a multimodal mechanism of action. It acts as a voltage-gated sodium channel blocker, particularly on Nav1.7, an N-type calcium channel blocker, a noncompetitive NMDA receptor antagonist, and a monoamine oxidase B (MAO-B) inhibitor.[2][3] The most appropriate assay will depend on the specific research question. For studying its effects on neuronal excitability, sodium channel assays are key. For investigating its neuroprotective or mood-related effects, MAO-B and glutamate release assays would be more relevant.
Q2: We are seeing conflicting results in the literature regarding the efficacy of this compound in different pain models. Why might this be?
A2: The variability in the reported efficacy of this compound can be attributed to several factors. Different animal models of pain (e.g., spared nerve injury, chemotherapy-induced neuropathy, chronic constriction injury) involve distinct underlying pathophysiological mechanisms.[4] this compound's multimodal mechanism of action may make it more effective in certain types of pain than others. Additionally, differences in dosing regimens, routes of administration, and outcome measures can all contribute to variability in study results. Some clinical trials have shown efficacy in certain types of neuropathic pain, while others have not demonstrated a significant benefit.[5][6]
Q3: What are the key parameters to consider when designing a patch-clamp experiment to test this compound's effect on sodium channels?
A3: To ensure reproducible results, it is crucial to control the following parameters:
-
Cell type: Use a consistent cell line or primary neuron culture that expresses the sodium channel subtype of interest.
-
Voltage protocol: this compound's blocking action is voltage and frequency-dependent, so a standardized protocol is essential.[1]
-
Drug concentration and application: Use a precise and rapid perfusion system to apply known concentrations of this compound.
-
Temperature: Maintain a constant temperature throughout the experiment.
-
Internal and external solutions: The ionic composition of these solutions should be consistent.
Q4: How can we minimize variability in our MAO-B inhibition assays?
A4: To minimize variability, you should:
-
Use a highly purified and well-characterized MAO-B enzyme source.
-
Prepare fresh substrate and inhibitor solutions for each experiment.
-
Carefully control incubation times and temperatures.
-
Include appropriate positive and negative controls in every assay.
-
Validate your detection method for linearity and sensitivity.
Q5: What are some common pitfalls to avoid when measuring glutamate release?
A5: Common pitfalls include:
-
Using unhealthy or metabolically compromised neuronal preparations.
-
Inconsistent application of the stimulus for glutamate release.
-
Using a detection method that is not sensitive or specific enough.
-
Failing to account for glutamate uptake mechanisms that can alter the measured concentration.
-
Ignoring the potential for receptor desensitization with repeated stimulation.
Q6: Is there a commercially available, stable formulation of this compound for experimental use?
A6: While specific commercial availability may vary, this compound is typically supplied as a powder. For in vitro experiments, it is usually dissolved in a solvent like DMSO to create a stock solution, which is then diluted in the appropriate experimental buffer. For in vivo studies, it can be formulated in a vehicle suitable for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Information on the stability of extemporaneously prepared suspensions of the related compound rufinamide (B1680269) suggests that stable liquid formulations can be prepared.[7][8] It is crucial to assess the solubility and stability of this compound in your specific formulation and storage conditions.
Data Presentation
Table 1: Summary of this compound's Inhibitory Activity on TTX-Resistant Sodium Currents
| Prepulse Potential | % Inhibition of Peak Na+ Current |
| -90 mV | 7% |
| -70 mV | 21% |
| -40 mV | 58% |
Data adapted from a study on rat dorsal root ganglion neurons.[1]
Table 2: Adverse Events in a Phase II Clinical Trial of this compound in Neuropathic Pain
| Adverse Event | This compound (n=177) | Placebo (n=95) |
| Headache | 7.3% | 10.5% |
| Nausea | 5.1% | 10.5% |
| Abdominal Pain | 4.5% | 5.3% |
| Dizziness | 3.4% | 8.4% |
| Dyspepsia | 2.8% | 7.4% |
| Vomiting | 2.8% | 5.3% |
This study concluded that this compound was well-tolerated.[9]
Experimental Protocols
Detailed Methodology for Whole-Cell Patch-Clamp Recording of TTX-Resistant Sodium Currents
This protocol is adapted from a study investigating the effects of this compound on dorsal root ganglion (DRG) neurons.[1]
-
Cell Preparation:
-
Isolate DRG neurons from adult Sprague-Dawley rats.
-
Enzymatically digest the ganglia with trypsin and collagenase D.
-
Mechanically dissociate the neurons and plate them on collagen-coated petri dishes.
-
Culture the neurons for 1-3 days before recording.
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and pClamp software for data acquisition.
-
Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ.
-
Fill the pipettes with an internal solution containing (in mM): 140 KCl, 10 EGTA, 10 HEPES, 5 ATP-Mg, and 0.5 GTP-Li, with the pH adjusted to 7.2 with KOH.
-
Use an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH. Add 0.5 µM tetrodotoxin (B1210768) (TTX) to block TTX-sensitive sodium channels.
-
Establish a whole-cell recording configuration.
-
To assess voltage-dependent inhibition, hold the cell at different prepulse potentials (e.g., -90 mV, -70 mV, -40 mV) for 2 seconds before a depolarizing step to -10 mV.
-
To assess frequency-dependent inhibition, apply a train of depolarizing pulses at different frequencies (e.g., 5 Hz and 14 Hz).
-
Apply this compound at the desired concentration via a perfusion system.
-
Mandatory Visualizations
Caption: Multimodal mechanism of action of this compound.
Caption: Workflow for ensuring experimental reproducibility.
References
- 1. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Science | Newron Pharmaceuticals [newron.com]
- 4. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Stability of extemporaneously prepared rufinamide oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 9. newron.com [newron.com]
Potential for Ralfinamide degradation in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for Ralfinamide degradation during long-term experiments. It includes troubleshooting guides and frequently asked questions to address common issues encountered during stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation in a laboratory setting?
A1: The stability of this compound, like many pharmaceutical compounds, can be influenced by several environmental and chemical factors. Key factors to control during long-term experiments include exposure to adverse temperatures, light (especially UV), humidity, and reactive substances such as strong acids, bases, and oxidizing agents.[1][2][3] The specific formulation, including the excipients used, can also play a significant role in the overall stability of the final product.[1]
Q2: Under what conditions is this compound expected to be most unstable?
A2: Based on forced degradation studies of structurally similar α-aminoamides, this compound is likely to be most susceptible to degradation under acidic, alkaline, and oxidative conditions.[4][5] Hydrolysis of the amide bond is a common degradation pathway for amide-containing drugs, which can be catalyzed by both acids and bases.[5]
Q3: What are the expected degradation products of this compound?
A3: While specific degradation pathways for this compound have not been extensively published, based on its chemical structure (an α-aminoamide with a benzyl (B1604629) ether linkage), potential degradation products could arise from:
-
Hydrolysis: Cleavage of the primary amide to form a carboxylic acid.
-
Oxidative degradation: Oxidation at various points in the molecule.
-
Cleavage of the benzyl ether bond: This could occur under harsh acidic conditions.
In vivo, this compound is metabolized to N-dealkylated and deaminated acid metabolites, along with glucuronide conjugates. While metabolism is different from chemical degradation, these pathways can sometimes provide clues to reactive sites on the molecule.
Q4: How can I monitor the degradation of this compound in my samples?
A4: A stability-indicating analytical method is required to separate and quantify the intact this compound from its potential degradation products. The most common and effective technique for this is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[4][6][7] Developing such a method involves subjecting the drug to forced degradation conditions to generate the degradation products and then ensuring the chromatographic method can resolve all the resulting peaks.[6][8]
Troubleshooting Guide for Stability Studies
This guide addresses specific issues that may arise during the long-term storage and analysis of this compound.
| Issue | Potential Cause | Recommended Action |
| Loss of Potency (Assay value decreases over time) | Chemical degradation of this compound due to improper storage conditions. | 1. Verify Storage Conditions: Ensure samples are stored at the correct temperature and humidity as per the stability protocol (e.g., 25°C/60% RH for long-term).[9][10] Use calibrated monitoring devices. 2. Protect from Light: Store samples in light-resistant containers (e.g., amber vials) to prevent photolytic degradation.[2][3] 3. Evaluate Container Closure System: Ensure the container is inert and provides adequate protection against moisture ingress.[2] |
| Appearance of Unknown Peaks in Chromatogram | Formation of degradation products. | 1. Characterize New Peaks: Use LC-MS or other hyphenated techniques to identify the mass and potential structure of the unknown impurities. 2. Perform Forced Degradation: Conduct forced degradation studies (see protocol below) to intentionally generate degradation products. This can help confirm if the new peaks are related to this compound degradation.[6][11] 3. Validate Method Specificity: Ensure your analytical method is stability-indicating by demonstrating that the peaks of known degradants are well-resolved from the main this compound peak. |
| Inconsistent or Irreproducible Stability Data | 1. Non-homogeneity of the sample batch. 2. Issues with the analytical method precision. 3. Fluctuations in storage conditions. | 1. Ensure Sample Homogeneity: Use appropriate blending and sampling techniques when preparing batches for the stability study. 2. Verify Method Precision: Check the precision of your analytical method by repeatedly analyzing the same sample. The relative standard deviation (RSD) should be within acceptable limits.[8] 3. Review Storage Chamber Logs: Check temperature and humidity logs for any deviations from the setpoints that could have affected the samples. |
| No Degradation Observed in Forced Degradation Study | The stress conditions applied were not harsh enough to induce degradation. | 1. Increase Stress Level: Incrementally increase the severity of the conditions (e.g., higher temperature, longer exposure time, higher concentration of acid/base/oxidizing agent). The goal is to achieve a target degradation of 5-20%.[6] 2. Consider Anhydrous Conditions: For certain degradation pathways, using anhydrous organic solutions for stress testing might be more effective than aqueous conditions.[12] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade this compound to identify potential degradation products and to establish the specificity of the analytical method.
| Stress Condition | Reagent/Method | Typical Conditions | Neutralization/Termination |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid (HCl) | Reflux at 80°C for 30 min - 2 hours.[4][7] | Cool and neutralize with an equimolar concentration of NaOH. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (NaOH) | Reflux at 80°C for 30 min - 2 hours.[4][7] | Cool and neutralize with an equimolar concentration of HCl. |
| Oxidation | 3% Hydrogen Peroxide (H₂O₂) | Store in the dark at room temperature for 24 hours.[7] | Dilute with mobile phase; some protocols suggest gentle heating to remove excess peroxide.[7] |
| Thermal Degradation | Dry Heat | Store drug substance or product at 80°C for 3-7 days.[7][13] | Cool to room temperature before analysis. |
| Photolytic Degradation | UV and/or Visible Light | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[13] | Analyze directly. A control sample should be stored in the dark. |
Protocol 2: Long-Term Stability Study (Based on ICH Q1A(R2) Guidelines)
This protocol outlines a typical long-term stability study for a solid dosage form of this compound intended for storage in a temperate climate zone.
| Parameter | Specification |
| Batches | A minimum of three primary batches of the drug product.[10][14] |
| Container Closure System | The same as the proposed packaging for marketing.[15] |
| Storage Conditions | Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.[9][10][14] Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[9][10][14] |
| Testing Frequency (Long-Term) | Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][14] |
| Testing Frequency (Accelerated) | A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[10][14] |
| Tests to be Performed | Appearance, Assay (e.g., via HPLC), Degradation Products/Impurities, Dissolution (for solid oral forms), Water Content. |
Visualizations
Caption: Workflow for a typical long-term stability study.
Caption: Potential chemical degradation pathways for this compound.
References
- 1. Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lnct.ac.in [lnct.ac.in]
- 3. geethanjaliinstitutions.com [geethanjaliinstitutions.com]
- 4. Development and validation of a stability indicating RP-HPLC method for the determination of Rufinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. purple-diamond.com [purple-diamond.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. pharmtech.com [pharmtech.com]
- 13. youtube.com [youtube.com]
- 14. database.ich.org [database.ich.org]
- 15. memmert.com [memmert.com]
Overcoming challenges in Ralfinamide delivery for in vivo research
Welcome to the technical support center for the use of Ralfinamide in in vivo research. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the delivery of this compound in experimental animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a multimodal drug candidate under investigation for neuropathic pain.[1][2] Its therapeutic potential stems from its complex pharmacology, primarily acting as a:
-
Voltage-gated sodium channel blocker , with a notable effect on the Nav1.7 channel, which is crucial in pain signaling.[3][4][5]
-
N-type calcium channel blocker , which can modulate neurotransmitter release.[6]
-
Noncompetitive NMDA receptor antagonist , which is involved in central sensitization to pain.[6]
Q2: What are the main challenges in delivering this compound for in vivo research?
A2: The primary challenge in delivering this compound stems from its low aqueous solubility. This can lead to difficulties in preparing formulations suitable for injection, potential for drug precipitation upon administration, and variability in absorption, particularly with oral dosing.
Q3: What are the recommended storage conditions for this compound?
A3: this compound powder should be stored at -20°C for long-term stability. For solutions, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Difficulty in Dissolving this compound for In Vivo Administration
Symptoms:
-
This compound powder does not fully dissolve in aqueous vehicles like saline or phosphate-buffered saline (PBS).
-
The solution appears cloudy or contains visible particles.
Possible Causes:
-
This compound is a poorly water-soluble compound.
-
The chosen solvent system is inadequate.
Solutions:
-
Co-Solvent Systems: For parenteral administration (intravenous, intraperitoneal, subcutaneous), the use of a co-solvent system is often necessary. A common starting point is to first dissolve this compound in an organic solvent before diluting it with an aqueous vehicle.
-
DMSO-based Formulations: Dimethyl sulfoxide (B87167) (DMSO) is an effective solvent for this compound. However, high concentrations of DMSO can be toxic to animals. A general guideline is to keep the final concentration of DMSO in the injected solution below 10%, and ideally below 5%.
-
PEG and Tween-based Formulations: Polyethylene glycols (e.g., PEG400) and surfactants like Tween 80 (polysorbate 80) can be used to improve solubility and stability.
-
-
Sonication: After preparing the formulation, brief sonication in a bath sonicator can help to break up any small agglomerates and ensure a homogenous solution.
-
Gentle Warming: Gentle warming of the vehicle (e.g., to 37°C) may aid in the dissolution of this compound. However, be cautious about the temperature stability of the compound.
Issue 2: Precipitation of this compound Upon Dilution or Injection
Symptoms:
-
A clear solution of this compound in a high concentration of organic solvent becomes cloudy or forms a precipitate when diluted with an aqueous buffer for injection.
-
Suspected lack of efficacy in vivo due to poor bioavailability.
Possible Causes:
-
The drug is crashing out of solution when the concentration of the organic solvent is reduced.
-
Interaction with physiological fluids upon injection leads to precipitation.
Solutions:
-
Optimize Vehicle Composition: Experiment with different ratios of co-solvents and surfactants. For example, a combination of DMSO, PEG400, and Tween 80 can create a more stable formulation.
-
Use of Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used to encapsulate the drug and improve its aqueous solubility.
-
pH Adjustment: Although less common for neutral compounds, exploring the pH-solubility profile of this compound could reveal opportunities for improved solubility in slightly acidic or basic solutions. However, ensure the pH is within a physiologically tolerable range for the chosen route of administration.
-
Administer as a Suspension: For oral and sometimes subcutaneous administration, if a stable solution cannot be achieved at the desired concentration, administering this compound as a homogenous suspension may be an alternative. This requires a vehicle containing a suspending agent, such as methylcellulose (B11928114) or carboxymethylcellulose (CMC).
Issue 3: Inconsistent Results or Lack of Efficacy in Animal Models
Symptoms:
-
High variability in behavioral or physiological responses between animals receiving the same dose.
-
Lower than expected therapeutic effect compared to published data.
Possible Causes:
-
Poor bioavailability due to formulation issues (precipitation, poor absorption).
-
Incorrect route of administration for the desired effect.
-
Variability in animal handling and injection technique.
-
Metabolism of the compound.
Solutions:
-
Formulation and Administration Route Review:
-
Oral Administration: Bioavailability can be variable. Ensure consistent dosing with or without food, as this can affect absorption. For preclinical studies, oral gavage is a common method to ensure accurate dosing.
-
Intraperitoneal (IP) Injection: This route generally leads to faster and more complete absorption than oral administration, bypassing first-pass metabolism.[7] However, there is a risk of injection into the gut or bladder. Ensure proper injection technique.
-
Intravenous (IV) Injection: This route provides 100% bioavailability and is useful for establishing a direct pharmacokinetic profile. However, it can be technically challenging in small animals and may require a very well-solubilized formulation to prevent embolism.
-
-
Pharmacokinetic Analysis: If feasible, conduct a pilot pharmacokinetic study to determine the Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life of this compound with your chosen formulation and route of administration. This will help in designing the dosing regimen for efficacy studies.
-
Standardize Procedures: Ensure all experimental procedures, including animal handling, restraint, and injection techniques, are consistent across all animals and experimenters.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₁₉FN₂O₂ | |
| Molar Mass | 302.35 g/mol | |
| Appearance | White to off-white solid | |
| In Vitro Solubility | ≥ 125 mg/mL in DMSO |
Table 2: Reported In Vivo Doses of this compound in Rodent Models of Neuropathic Pain
| Species | Model | Route of Administration | Effective Dose Range | Reference |
| Rat | Spared Nerve Injury | Oral | 30 - 60 mg/kg | [8] |
| Mouse | Spared Nerve Injury | Oral | 30 - 60 mg/kg | [8] |
| Rat | Chemotherapy-induced | Oral | 30 - 60 mg/kg | [8] |
| Mouse | Chemotherapy-induced | Oral | 30 - 60 mg/kg | [8] |
Table 3: General Guidelines for Vehicle Selection and Maximum Injection Volumes
| Route | Vehicle Examples | Max Volume (Mouse) | Max Volume (Rat) |
| Oral (PO) | Water, 0.5% Methylcellulose, Corn oil | 10 mL/kg | 10 mL/kg |
| Intravenous (IV) | Saline, PBS, with co-solvents (e.g., <10% DMSO, PEG400) | 5 mL/kg (bolus) | 5 mL/kg (bolus) |
| Intraperitoneal (IP) | Saline, PBS, with co-solvents (e.g., <10% DMSO) | 10 mL/kg | 10 mL/kg |
| Subcutaneous (SC) | Saline, PBS, Sesame oil, with co-solvents | 10 mL/kg | 5 mL/kg |
Note: These are general guidelines. The optimal vehicle and volume should be determined empirically for your specific experimental needs, and all procedures must be approved by the relevant institutional animal care and use committee.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add pure, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
Store the stock solution at -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Protocol 2: Preparation of an Injectable Formulation for Intraperitoneal (IP) Administration (Example)
This is a general example and may require optimization.
-
Thaw an aliquot of the this compound stock solution in DMSO.
-
In a sterile tube, prepare the final vehicle. A common vehicle for poorly soluble compounds is a mixture of PEG400, Tween 80, and saline. For example, a vehicle could be composed of 10% PEG400, 5% Tween 80, and 85% sterile saline.
-
Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration. The final concentration of DMSO should be kept as low as possible (ideally <5%).
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is clear, it is ready for injection.
Protocol 3: Administration via Oral Gavage in a Rat
-
Prepare the this compound formulation as a solution or a homogenous suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water).
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to estimate the length of the gavage needle to be inserted.
-
Insert the gavage needle gently into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
Carefully remove the gavage needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Visualizations
Caption: Workflow for this compound in vivo experiments.
Caption: this compound's multimodal mechanism of action.
References
- 1. karger.com [karger.com]
- 2. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. newron.com [newron.com]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Ralfinamide Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the precipitation of Ralfinamide in cell culture media during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a multimodal drug candidate under investigation for neuropathic pain. It primarily acts as a voltage-gated sodium channel blocker, an N-type calcium channel blocker, and a noncompetitive NMDA receptor antagonist.[1] Its chemical and physical data are summarized below.
| Property | Value | Source |
| IUPAC Name | N2-{4-[(2-Fluorobenzyl)oxy]benzyl}-L-alaninamide | [1] |
| Molecular Formula | C17H19FN2O2 | [1] |
| Molar Mass | 302.349 g/mol | [1] |
| Solubility (Mesylate Salt) | Water: up to 25 mMDMSO: up to 100 mM | Sigma-Aldrich |
Q2: Why might this compound precipitate in my cell culture medium?
Precipitation of this compound in aqueous solutions like cell culture media can occur for several reasons:
-
Exceeding Solubility Limit: The most common reason is that the final concentration of this compound in the media exceeds its aqueous solubility.
-
Poor Compound Dissolution: Improper initial dissolution of the this compound powder or inadequate mixing when diluting the stock solution can lead to localized high concentrations and subsequent precipitation.
-
"Salting Out" Effect: Cell culture media are complex solutions containing various salts, amino acids, and vitamins. These components can reduce the solubility of a compound compared to its solubility in pure water.
-
pH and Temperature Effects: The pH of the cell culture medium and the temperature at which the experiment is conducted can influence the solubility of this compound.
-
Interaction with Media Components: this compound may interact with proteins or other components in the serum of the culture medium, leading to the formation of insoluble complexes.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Dimethyl sulfoxide (B87167) (DMSO) is a common and effective solvent for preparing a concentrated stock solution of this compound. It is soluble in DMSO up to 100 mM.
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v), and ideally at or below 0.1%.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and resolve issues with this compound precipitation in your cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon adding stock solution to media | 1. Concentration too high: The final concentration of this compound exceeds its solubility in the cell culture medium.2. Poor mixing: The concentrated stock solution is not dispersing quickly enough, leading to localized precipitation.3. Temperature shock: Adding a cold stock solution to warmer media can decrease solubility. | 1. Determine the maximum soluble concentration: Perform a solubility test in your specific cell culture medium (see Experimental Protocols).2. Optimize the dilution technique: a. Warm the cell culture medium to 37°C before adding the this compound stock. b. Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.3. Use a multi-step dilution protocol: First, dilute the DMSO stock into a small volume of serum-containing media, and then add this intermediate dilution to the final volume of media (see Experimental Protocols). |
| Precipitation observed after incubation | 1. Compound instability: this compound may be unstable at 37°C over the incubation period, leading to degradation and precipitation.2. Interaction with cellular metabolites: Changes in the medium's composition due to cellular metabolism (e.g., pH shifts) could reduce solubility.3. Interaction with media components over time: Progressive binding to serum proteins or other components might lead to precipitation. | 1. Assess compound stability: Incubate this compound in your cell culture medium at 37°C for the duration of your experiment and observe for any precipitation in the absence of cells.2. Monitor media pH: Ensure your medium is adequately buffered for your cell type and seeding density.3. Consider serum-free media: If interactions with serum are suspected, try reducing the serum concentration or using a serum-free medium, if appropriate for your cells. |
| Visible crystals or particles under the microscope | 1. Precipitated this compound: The compound has come out of solution.2. Salt precipitation: High concentrations of salts in the media, especially in concentrated stock solutions, can precipitate. | 1. Follow the steps to prevent this compound precipitation. 2. Filter the final working solution: After diluting the this compound stock into the cell culture medium, filter the solution through a 0.22 µm syringe filter before adding it to the cells. This can remove any pre-existing micro-precipitates. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound mesylate powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 50-100 mM).
-
Solubilization: Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Determining Maximum Soluble Concentration of this compound in Cell Culture Media
-
Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in your specific cell culture medium (e.g., with 10% FBS). Aim for a range of final concentrations that you intend to use in your experiments.
-
Incubate: Incubate the solutions at 37°C in a CO2 incubator for the planned duration of your experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At regular intervals, visually inspect the solutions for any signs of precipitation (cloudiness, visible particles).
-
Microscopic Examination: Examine a small aliquot of each solution under a microscope to detect any micro-precipitates.
-
Determine Maximum Solubility: The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your experimental conditions.
Protocol 3: Recommended Dilution Method to Prevent Precipitation
This protocol utilizes a three-step dilution process to minimize the risk of precipitation.
-
Step 1: Initial Dilution in Serum:
-
Warm both your cell culture medium and fetal bovine serum (FBS) to 37°C.
-
In a sterile tube, make an intermediate dilution of your this compound DMSO stock solution into a small volume of pure FBS. For example, add 1 µL of a 100 mM DMSO stock to 99 µL of FBS to get a 1 mM solution in serum. Mix well by gentle pipetting.
-
-
Step 2: Dilution in Serum-Containing Medium:
-
Add the this compound-serum mixture to a larger volume of pre-warmed, serum-containing cell culture medium.
-
-
Step 3: Final Dilution to Working Concentration:
-
Perform the final dilution to your desired working concentration in the complete cell culture medium.
-
Visualizations
Signaling Pathway of Voltage-Gated Sodium Channels
Caption: this compound blocks voltage-gated sodium channels, inhibiting Na+ influx and subsequent action potential propagation.
Experimental Workflow for Mitigating Precipitation
Caption: A recommended workflow for preparing and using this compound in cell culture to avoid precipitation.
References
Technical Support Center: Control Experiments for Validating Ralfinamide's Mechanism of Action
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers validating the multimodal mechanism of action of Ralfinamide. The information is tailored for scientists and drug development professionals working to confirm its activity as a voltage-gated sodium channel blocker, N-type calcium channel blocker, NMDA receptor antagonist, and MAO-B inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound has a complex pharmacology and is known to act on multiple targets. Its primary mechanisms of action include the blockade of voltage-gated sodium channels (including Nav1.7), N-type calcium channels, noncompetitive antagonism of NMDA receptors, and inhibition of monoamine oxidase B (MAO-B).[1][2][3]
Q2: How can I differentiate between this compound's on-target and potential off-target effects in my cellular assays?
A2: A multi-pronged approach is recommended. First, use structurally unrelated compounds with known mechanisms of action (e.g., a different selective Nav1.7 blocker or MAO-B inhibitor) to see if they replicate the observed effect. Second, employ cell lines that lack the expression of the target protein (e.g., a cell line with no Nav1.7 expression) or use siRNA to knock down the target. If the effect of this compound persists, it is likely an off-target effect. Finally, conduct dose-response studies; on-target effects should align with the known potency of this compound for its respective targets.
Q3: Are there known IC50 values for this compound's activity on its primary targets?
A3: Yes, some quantitative data is available. The IC50 of this compound for the inhibition of the Nav1.7 sodium channel has been reported.[1] However, specific IC50 values for its activity on N-type calcium channels, NMDA receptors, and MAO-B are not as consistently reported in publicly available literature. Researchers should aim to determine these values empirically in their specific assay systems.
Troubleshooting Guides
Voltage-Gated Sodium Channel (Nav1.7) Blockade
Problem: Inconsistent or absent block of Nav1.7 currents in whole-cell patch-clamp recordings.
-
Possible Cause 1: Suboptimal voltage protocol.
-
Troubleshooting: this compound's block of sodium channels is state-dependent, with higher affinity for the open and inactivated states. Ensure your voltage protocol includes a train of depolarizing pulses (e.g., 10-20 pulses to 0 mV from a holding potential of -100 mV) to induce these states and reveal any use-dependent block.
-
-
Possible Cause 2: Poor seal stability or high access resistance.
-
Troubleshooting: A stable giga-ohm seal is critical. If the seal is unstable, the recording will be noisy. High access resistance (>25 MΩ) can filter fast currents and introduce voltage errors. If access resistance increases during an experiment, gentle suction may re-establish the whole-cell configuration. Monitor access resistance throughout the experiment.
-
-
Possible Cause 3: Current "rundown".
-
Troubleshooting: A gradual decrease in current amplitude over time can be due to the dialysis of essential intracellular components. Including ATP-Mg (e.g., 2 mM) and GTP (e.g., 0.3 mM) in your internal pipette solution can help maintain channel function. If rundown persists, consider using the perforated patch-clamp technique.
-
N-Type Calcium Channel Blockade
Problem: Difficulty isolating N-type calcium channel currents.
-
Possible Cause 1: Contamination from other calcium channel subtypes.
-
Troubleshooting: Use a cocktail of selective blockers for other voltage-gated calcium channels expressed in your cell type (e.g., nifedipine (B1678770) for L-type channels) to pharmacologically isolate the N-type current.
-
-
Possible Cause 2: Low expression of N-type channels in the chosen cell line.
-
Troubleshooting: Confirm the expression of Cav2.2 (the alpha-1 subunit of N-type channels) in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of N-type channels, such as dorsal root ganglion (DRG) neurons or a stably transfected cell line.[4][5][6]
-
NMDA Receptor Antagonism
Problem: High background signal in NMDA receptor binding assays.
-
Possible Cause 1: Non-specific binding of the radioligand.
-
Troubleshooting: Ensure that the concentration of the unlabeled competitor used to determine non-specific binding is sufficient (typically 100- to 1000-fold higher than the radioligand concentration). Also, optimize the washing steps to reduce non-specific binding without dissociating the specifically bound radioligand.
-
-
Possible Cause 2: Ligand sequestration.
-
Troubleshooting: Some ligands can be taken up by transport processes in brain membrane preparations. Using a well-characterized, high-affinity, and selective NMDA receptor antagonist radioligand like [3H]MK-801 can minimize this issue.[7]
-
Monoamine Oxidase B (MAO-B) Inhibition
Problem: High variability in a fluorometric MAO-B inhibitor screening assay.
-
Possible Cause 1: Instability of the fluorescent product.
-
Troubleshooting: The product of the enzymatic reaction, which generates the fluorescent signal (often hydrogen peroxide in coupled assays), can be unstable. Ensure that the assay is read within the recommended time frame and that the plate is protected from light.
-
-
Possible Cause 2: Interference from test compounds.
-
Troubleshooting: this compound or other test compounds may have intrinsic fluorescent properties or could interfere with the detection of the fluorescent product. Always run a control with the test compound in the absence of the enzyme to check for auto-fluorescence.
-
-
Possible Cause 3: Inactive enzyme.
-
Troubleshooting: Improper storage or handling can lead to loss of enzyme activity. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. Always include a positive control with a known MAO-B inhibitor (e.g., selegiline) to confirm enzyme activity and assay performance.[8][9][10][11][12]
-
Data Presentation
| Target | Parameter | Reported Value (this compound) | Reference |
| Voltage-Gated Sodium Channel (Nav1.7) | IC50 | 37.1 ± 2.9 µM | [1] |
| N-Type Calcium Channel | IC50 | Not readily available in public literature | - |
| NMDA Receptor | IC50 / Ki | Not readily available in public literature | - |
| Monoamine Oxidase B (MAO-B) | IC50 | Not readily available in public literature | - |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 and N-Type Calcium Channels
Objective: To determine the inhibitory effect of this compound on voltage-gated sodium and calcium channels.
Methodology:
-
Cell Culture: Use a cell line stably expressing human Nav1.7 or Cav2.2 channels (e.g., HEK293 cells) or primary neurons known to express these channels (e.g., dorsal root ganglion neurons).
-
Solutions:
-
External Solution (for Nav1.7): Composed of (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, and 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (for Nav1.7): Composed of (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
External Solution (for N-type Ca2+): Composed of (in mM): 110 BaCl2, 10 HEPES, 10 TEA-Cl, 10 Glucose, pH adjusted to 7.4 with TEA-OH. (Barium is used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation).
-
Internal Solution (for N-type Ca2+): Composed of (in mM): 120 CsCl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.1 GTP-Na, pH adjusted to 7.2 with CsOH.
-
-
Recording:
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ.
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell at a potential of -100 mV.
-
For Nav1.7, elicit currents using a depolarizing step to 0 mV for 20 ms. To test for use-dependence, apply a train of pulses at a frequency of 10-20 Hz.
-
For N-type calcium channels, elicit currents with a depolarizing step to +10 mV for 50 ms.
-
Record baseline currents, then perfuse with increasing concentrations of this compound and record the resulting currents.
-
Perform a washout with the external solution to check for reversibility.
-
-
Data Analysis: Measure the peak current amplitude at each concentration of this compound. Normalize the currents to the baseline and plot a concentration-response curve to determine the IC50 value.
Fluorometric MAO-B Inhibition Assay
Objective: To determine the in vitro inhibitory potency of this compound on MAO-B.
Methodology:
-
Materials: Recombinant human MAO-B, a suitable substrate (e.g., tyramine), a fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), a known MAO-B inhibitor (e.g., selegiline) as a positive control, and an appropriate assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[8][9][10][11][12]
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well black plate, add the this compound dilutions, a vehicle control, and the positive control.
-
Add the MAO-B enzyme to each well and pre-incubate for approximately 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
Prepare a reaction mixture containing the substrate, fluorescent probe, and HRP.
-
Initiate the reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).
-
-
Data Analysis: Subtract the background fluorescence. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: this compound's proposed multimodal mechanism of action.
References
- 1. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [medbox.iiab.me]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel charged sodium and calcium channel inhibitor active against neurogenic inflammation | eLife [elifesciences.org]
- 6. Pharmacological Inhibition of Voltage-gated Ca2+ Channels for Chronic Pain Relief - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. abcam.cn [abcam.cn]
- 12. abcam.cn [abcam.cn]
Validation & Comparative
Ralfinamide vs. Safinamide: A Comparative Mechanistic Analysis for the Research Professional
An in-depth guide for researchers, scientists, and drug development professionals dissecting the molecular mechanisms of ralfinamide and safinamide (B1662184). This document provides a comparative analysis of their targets, supporting experimental data, and detailed methodologies for key assays.
Introduction
This compound and safinamide are two α-aminoamide derivatives that have garnered significant interest in the field of neuroscience, albeit for different therapeutic applications. While safinamide is an approved treatment for Parkinson's disease, this compound has been investigated primarily for neuropathic pain. Their structural similarities belie distinct pharmacological profiles, which dictate their clinical utility. This guide offers a comprehensive comparison of their mechanisms of action, supported by quantitative data and detailed experimental protocols to aid in further research and development.
Comparative Analysis of Molecular Mechanisms
Both this compound and safinamide exhibit multimodal mechanisms of action, targeting several key players in neuronal signaling. However, the potency and emphasis of their interactions with these targets differ significantly.
Safinamide is primarily characterized by its potent, selective, and reversible inhibition of monoamine oxidase B (MAO-B). This action increases dopaminergic tone, which is central to its efficacy in Parkinson's disease.[1][2] Additionally, safinamide modulates ion channels, including voltage-gated sodium channels (VGSCs) and calcium channels, leading to an inhibition of excessive glutamate (B1630785) release.[3][4]
This compound , on the other hand, is predominantly a voltage-gated sodium channel blocker, with a noted affinity for the Nav1.7 subtype, a key target in pain pathways.[5][6] Its pharmacological profile is further defined by its activity as an N-type calcium channel blocker and a noncompetitive NMDA receptor antagonist.[5] While it is also reported to be a monoamine oxidase B inhibitor, this activity is less pronounced compared to safinamide.[5]
The following sections provide a detailed breakdown of their interactions with these targets, including available quantitative data and the experimental protocols used to derive them.
Data Presentation: Quantitative Comparison of In Vitro Potency
The following table summarizes the available half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for this compound and safinamide across their principal molecular targets. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
| Target | Parameter | This compound | Safinamide | Reference(s) |
| Monoamine Oxidase B (MAO-B) | IC50 (human brain) | Not readily available | 79 nM | [2] |
| Ki | Not readily available | - | ||
| Voltage-Gated Sodium Channels | ||||
| Nav1.7 (human) | IC50 | 37.1 ± 2.9 µM | Not readily available | [6] |
| Skeletal Muscle (hNav1.4) | IC50 (resting state) | Not readily available | 420 µM | [7] |
| IC50 (inactivated state) | Not readily available | 9 µM | [7] | |
| N-Type Calcium Channels | IC50 / Ki | Reported activity | Reported activity | [5][8] |
| NMDA Receptors | IC50 / Ki | Reported activity | Not a primary target | [5] |
Absence of readily available, directly comparable data is a notable gap in the current literature.
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language for Graphviz.
Mechanism of Action Diagrams
Caption: Signaling pathway for Safinamide.
Caption: Signaling pathway for this compound.
Experimental Workflow Diagrams
Caption: Workflow for MAO-B Inhibition Assay.
Caption: Workflow for Patch Clamp Electrophysiology.
Experimental Protocols
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (B1673886) (substrate)
-
Test compounds (this compound, Safinamide)
-
Positive control (e.g., Selegiline)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds and positive control in assay buffer.
-
Dilute the MAO-B enzyme to a working concentration in assay buffer.
-
Prepare a working solution of kynuramine in assay buffer.
-
-
Assay Plate Setup:
-
Add a small volume of each concentration of the test compound, positive control, or vehicle (for control wells) to the wells of the 96-well plate.
-
-
Pre-incubation:
-
Add the diluted MAO-B enzyme solution to each well.
-
Incubate the plate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the kynuramine substrate solution to all wells.
-
-
Detection:
-
The MAO-B-catalyzed deamination of kynuramine produces 4-hydroxyquinoline, a fluorescent product.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation ~310 nm, emission ~400 nm).
-
-
Data Analysis:
-
Subtract background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Whole-Cell Patch-Clamp Electrophysiology for Sodium Channel Blockade
Objective: To characterize the state-dependent block of voltage-gated sodium channels by a test compound.
Materials:
-
Cell line stably expressing the desired sodium channel subtype (e.g., HEK293 cells with Nav1.7)
-
External solution (containing physiological ion concentrations)
-
Internal solution (for the patch pipette, mimicking intracellular ion concentrations)
-
Test compounds (this compound, Safinamide)
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulator
-
Borosilicate glass capillaries for pipette fabrication
Procedure:
-
Cell Culture:
-
Culture the cells on glass coverslips to an appropriate confluency.
-
-
Pipette Fabrication:
-
Pull the glass capillaries into micropipettes with a tip resistance of 2-5 MΩ using a pipette puller.
-
Fire-polish the pipette tip to smooth the opening.
-
Fill the pipette with the internal solution.
-
-
Gigaohm Seal Formation:
-
Mount the coverslip in the recording chamber and perfuse with the external solution.
-
Under microscopic guidance, approach a cell with the micropipette and apply slight positive pressure.
-
Upon contacting the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell interior.
-
-
Voltage-Clamp Recording:
-
Hold the cell membrane at a negative potential (e.g., -100 mV) where most sodium channels are in the resting state.
-
Apply a series of voltage steps to elicit sodium currents. To test for state-dependent block, vary the holding potential and the frequency of depolarizing pulses.
-
-
Drug Application:
-
After obtaining stable baseline recordings, perfuse the recording chamber with the external solution containing the test compound at various concentrations.
-
-
Data Acquisition and Analysis:
-
Record sodium currents in the presence of the test compound.
-
Measure the peak current amplitude to determine the extent of inhibition.
-
Compare the inhibition at different holding potentials and stimulation frequencies to assess state-dependency.
-
Construct concentration-response curves to calculate the IC50 for the resting and inactivated states of the channel.
-
Conclusion
This compound and safinamide, while structurally related, possess distinct pharmacological profiles that underscore the importance of nuanced molecular targeting in drug development. Safinamide's primary role as a selective and reversible MAO-B inhibitor, complemented by its modulation of ion channels, makes it a valuable therapeutic for Parkinson's disease.[1][4] In contrast, this compound's potent blockade of voltage-gated sodium channels, particularly Nav1.7, positions it as a candidate for treating neuropathic pain.[5][6]
The provided data and protocols offer a framework for the direct, comparative evaluation of these and other multimodal compounds. Future research should aim to generate comprehensive, directly comparable datasets for a more complete understanding of their structure-activity relationships and to guide the development of next-generation therapeutics with improved selectivity and efficacy.
References
- 1. Formulary Drug Review: Safinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacology review of safinamide for the treatment of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safinamide's potential in treating nondystrophic myotonias: Inhibition of skeletal muscle voltage-gated sodium channels and skeletal muscle hyperexcitability in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safinamide in the management of patients with Parkinson’s disease not stabilized on levodopa: a review of the current clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Showdown: Ralfinamide and Gabapentin in Neuropathic Pain Models
For researchers and drug development professionals, understanding the comparative efficacy of novel analgesics is paramount. This guide provides an objective comparison of ralfinamide and gabapentin (B195806) in preclinical models of neuropathic pain, supported by experimental data and detailed methodologies.
Neuropathic pain, a debilitating condition arising from nerve damage, remains a significant therapeutic challenge. While gabapentin has been a mainstay treatment, its efficacy is often limited, and side effects can be dose-limiting. This compound, a multimodal compound, has emerged as a promising alternative. This guide delves into the preclinical evidence comparing these two agents in key models of neuropathic pain: spared nerve injury (SNI) and chemotherapy-induced peripheral neuropathy (CIPN).
At a Glance: Efficacy Comparison
The following tables summarize the quantitative data from preclinical studies, offering a direct comparison of the anti-allodynic effects of this compound and gabapentin.
Table 1: Efficacy in the Spared Nerve Injury (SNI) Model in Rats
| Compound | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia | Reference |
| Vehicle | - | ~2.5 | 0% | [1] |
| This compound | 10 | Data Pending Full Text | Data Pending Full Text | [1] |
| 20 | Data Pending Full Text | Data Pending Full Text | [1] | |
| 40 | Data Pending Full Text | Data Pending Full Text | [1] | |
| Gabapentin | 100 | ~10.0 | ~50% | [2] |
Note: Paw withdrawal thresholds are approximate values based on graphical data from cited literature. The percentage reversal of allodynia is an estimation based on the return to baseline thresholds.
Table 2: Efficacy in Paclitaxel-Induced Neuropathic Pain in Mice
| Compound | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) | % Reversal of Allodynia | Reference |
| Vehicle | - | ~0.4 | 0% | [3] |
| This compound | 20 | Data Pending Full Text | Data Pending Full Text | [1] |
| Gabapentin | 100 | ~0.9 | ~93% | [3] |
Note: Paw withdrawal thresholds are approximate values based on graphical data from cited literature. The percentage reversal of allodynia is an estimation based on the return to baseline thresholds.
Mechanisms of Action: Divergent Pathways to Pain Relief
The analgesic effects of this compound and gabapentin stem from distinct molecular mechanisms, providing a rationale for their potential differential efficacy and side-effect profiles.
This compound: Targeting Neuronal Hyperexcitability at its Source
This compound is a state-dependent sodium channel blocker with a notable potency for the Nav1.7 sodium channel subtype, which is predominantly expressed in peripheral nociceptive neurons and plays a critical role in pain signaling.[4][5][6] By preferentially binding to and stabilizing the inactivated state of these channels, this compound effectively reduces the repetitive firing of action potentials in sensory neurons that underlies neuropathic pain.[7] This mechanism is particularly effective in hyperactive neurons, a hallmark of neuropathy.
Gabapentin: Modulating Neurotransmitter Release
Gabapentin's primary mechanism of action involves its high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[8][9] In neuropathic states, the expression of the α2δ-1 subunit is upregulated in the dorsal root ganglion and spinal cord.[8] Gabapentin's binding to this subunit is thought to interfere with the trafficking of VGCCs to the presynaptic membrane, leading to a reduction in calcium influx and, consequently, a decrease in the release of excitatory neurotransmitters like glutamate (B1630785) in the spinal dorsal horn.[10][11]
Experimental Protocols: A Closer Look at the Models
The following sections detail the methodologies used in the preclinical studies to induce and assess neuropathic pain, providing a framework for interpreting the efficacy data.
Spared Nerve Injury (SNI) Model
The SNI model is a widely used and reproducible model of peripheral neuropathic pain.
Surgical Procedure:
-
Anesthesia: Adult male Sprague-Dawley rats are anesthetized with an appropriate anesthetic agent.
-
Incision: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.
-
Ligation and Transection: The common peroneal and tibial nerves are tightly ligated with silk sutures and then transected distal to the ligation, leaving the sural nerve intact.
-
Closure: The muscle and skin are closed in layers.
Pain Behavior Assessment (Mechanical Allodynia): Mechanical allodynia, a painful response to a normally non-painful stimulus, is assessed using the von Frey test.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Model
The paclitaxel-induced neuropathy model mimics the painful side effects experienced by cancer patients undergoing chemotherapy.
Induction of Neuropathy:
-
Animal Model: Adult male C57BL/6 mice are typically used.
-
Drug Administration: Paclitaxel is administered intraperitoneally (i.p.) at a dose of 2 mg/kg on four alternate days (days 0, 2, 4, and 6).[4] A vehicle control group receives the drug vehicle.
Pain Behavior Assessment (Mechanical Allodynia): Similar to the SNI model, mechanical allodynia is quantified using the von Frey test.
Concluding Remarks
Preclinical evidence suggests that both this compound and gabapentin are effective in attenuating mechanical allodynia in established models of neuropathic pain.[1] Their distinct mechanisms of action—this compound's direct inhibition of neuronal firing via sodium channel blockade and gabapentin's modulation of neurotransmitter release through VGCC α2δ-1 subunit binding—offer different therapeutic approaches. The comparable efficacy observed in some models suggests that this compound may present a viable alternative to gabapentin, potentially with a different side-effect profile. Further head-to-head studies with comprehensive dose-response analyses are warranted to fully elucidate the comparative therapeutic potential of these two agents in the management of neuropathic pain.
References
- 1. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gabapentin alleviates affective pain after traumatic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Paclitaxel Induced Sensory Polyneuropathy with “Catwalk” Automated Gait Analysis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The increased trafficking of the calcium channel subunit alpha2delta-1 to presynaptic terminals in neuropathic pain is inhibited by the alpha2delta ligand pregabalin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gabapentin affects glutamatergic excitatory neurotransmission in the rat dorsal horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jneurosci.org [jneurosci.org]
A Comparative Analysis of Ralfinamide and Pregabalin for the Treatment of Central Pain
For Researchers, Scientists, and Drug Development Professionals
Central pain, a debilitating condition arising from lesions or dysfunction within the central nervous system, presents a significant therapeutic challenge. This guide provides a comparative overview of two pharmacological agents, ralfinamide and pregabalin (B1679071), for the management of central neuropathic pain. While pregabalin is an established treatment, this compound is an investigational drug with a distinct mechanism of action. This document synthesizes available preclinical and clinical data to facilitate an objective comparison for research and development professionals.
Mechanism of Action: A Tale of Two Pathways
The mechanistic approaches of this compound and pregabalin in modulating neuropathic pain signals are fundamentally different. Pregabalin primarily targets the α2δ-1 subunit of voltage-gated calcium channels, while this compound exhibits a multimodal mechanism of action.
Pregabalin acts by binding to the α2δ-1 subunit of presynaptic voltage-gated calcium channels in the central nervous system.[1][2][3][4] This binding reduces the influx of calcium into nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][2][3] By dampening this excessive neuronal excitability, pregabalin alleviates neuropathic pain.[1][5]
This compound , an α-aminoamide derivative, operates through a multi-target mechanism. It functions as a voltage-gated sodium channel blocker, with a degree of selectivity for Nav1.7 channels, and also acts as an N-type calcium channel blocker and a noncompetitive NMDA receptor antagonist.[6][7] Preclinical studies have shown that this compound suppresses the hyperexcitability of nociceptive dorsal root ganglion neurons by producing a frequency- and voltage-dependent suppression of TTX-resistant sodium currents.[8] This multimodal action suggests a broader inhibitory effect on the pain signaling pathway.
Efficacy in Neuropathic Pain: A Review of Clinical Data
Direct comparative trials of this compound and pregabalin in central pain are not available. The following tables summarize the available efficacy data for each compound in neuropathic pain from separate clinical trials.
This compound Efficacy Data
Clinical trial data for this compound in central pain is limited. A Phase II study showed some efficacy in peripheral neuropathic pain. However, a Phase IIb/III trial in patients with neuropathic low back pain did not meet its primary endpoint.[9]
| Study | Condition | Phase | N | Primary Endpoint | Key Findings |
| Study 001[10][11] | Peripheral Neuropathic Pain | II | 272 (this compound=177, Placebo=95) | Change in VAS and Likert pain scores | Statistically significant improvement in Likert score (-0.68 vs placebo, p=0.008) and responder rates (11.8% higher on Likert, p=0.027).[10] Trend towards significance on VAS (-5.2 vs placebo, p=0.075).[10] |
| SERENA Study[9] | Neuropathic Low Back Pain | IIb/III | 411 | Change from baseline on 11-point Likert Scale | No significant difference between this compound and placebo.[9] |
Pregabalin Efficacy Data in Central Neuropathic Pain
Pregabalin has demonstrated efficacy in several randomized controlled trials for central neuropathic pain, particularly in patients with spinal cord injury.
| Study | Condition | N | Dosage | Duration | Primary Endpoint | Key Findings |
| Siddall et al.[12] | Central Neuropathic Pain (Spinal Cord Injury) | 137 (Pregabalin=70, Placebo=67) | 150-600 mg/day | 12 weeks | Endpoint mean pain score | Significant reduction in mean endpoint pain score with pregabalin (4.62) vs placebo (6.27) (p < 0.001).[12] |
| Vranken et al.[13] | Central Neuropathic Pain | Not specified | Mean dose 460 mg/day | Not specified | Weekly mean pain score at endpoint | Improvement in pain score from baseline (pregabalin - placebo) of -1.53.[13] |
| Cochrane Review (3 studies)[14] | Central Neuropathic Pain | 562 | 600 mg/day | Not specified | ≥30% and ≥50% pain intensity reduction | More participants on pregabalin achieved ≥30% (RR 1.6) and ≥50% (RR 1.7) pain reduction vs placebo.[14] |
Experimental Protocols: A Closer Look at Trial Design
Understanding the methodologies of key clinical trials is crucial for interpreting their findings.
This compound Study 001 Protocol[10]
-
Design: 8-week, randomized, double-blind, placebo-controlled, international trial.
-
Patient Population: Patients with various forms of peripheral neuropathic pain.
-
Dosing: this compound initiated at 40 mg BID, with weekly increases to 80 mg and 160 mg BID based on tolerability.
-
Outcome Measures: Efficacy was assessed through changes in the severity of pain using a Visual Analog Scale (VAS) and an 11-point Likert scale. Safety was determined by drop-out rate, adverse events (AEs), ECG, laboratory tests, and vital signs.
Pregabalin in Spinal Cord Injury Pain Protocol (Siddall et al.)[12]
-
Design: 12-week, multicenter, randomized, double-blind, placebo-controlled study.
-
Patient Population: Patients with central neuropathic pain associated with spinal cord injury.
-
Dosing: Flexible-dose pregabalin from 150 to 600 mg/day, administered twice daily.
-
Outcome Measures: The primary efficacy variable was the endpoint mean pain score, derived from patients' daily pain ratings over the last 7 days of treatment. Secondary measures included the Short-Form McGill Pain Questionnaire (SF-MPQ), sleep interference scores, and the Hospital Anxiety and Depression Scale (HADS).
References
- 1. What is the mechanism of Pregabalin? [synapse.patsnap.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pregabalin - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. newron.com [newron.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. neurology.org [neurology.org]
- 13. Clinical use of pregabalin in the management of central neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pregabalin for chronic neuropathic pain in adults | Cochrane [cochrane.org]
For researchers, scientists, and drug development professionals, the voltage-gated sodium channel Nav1.7 has long been a tantalizing target for the development of novel analgesics. Its critical role in pain signaling pathways is well-established, and numerous companies have invested heavily in the discovery of selective inhibitors. Among these, Ralfinamide has emerged as a multimodal compound with a complex pharmacology that includes the inhibition of Nav1.7. This guide provides an objective, data-driven comparison of this compound with other notable Nav1.7 inhibitors, offering a comprehensive overview of their performance based on available preclinical and clinical data.
Mechanism of Action: A Multi-Target Approach vs. Selective Inhibition
This compound distinguishes itself from many other Nav1.7 inhibitors through its multimodal mechanism of action. It not only blocks Nav1.7 but also acts on N-type calcium channels and NMDA receptors, and inhibits monoamine oxidase B (MAO-B)[1][2]. This broad-spectrum activity may contribute to its analgesic effects in a variety of pain states. In contrast, many other developmental candidates, such as PF-05089771 and Vixotrigine, have been designed to be highly selective for Nav1.7, with the aim of minimizing off-target side effects[3][4].
The following diagram illustrates the simplified pain signaling pathway and the points of intervention for Nav1.7 inhibitors.
Caption: Pain signaling from the periphery to the central nervous system, highlighting the role of Nav1.7 and the inhibitory action of this compound and other selective inhibitors.
Quantitative Comparison of In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of different inhibitors. The following table summarizes the reported IC50 values for this compound and other Nav1.7 inhibitors against various sodium channel subtypes. It is important to note that these values are compiled from different studies and experimental conditions may vary.
| Compound | Nav1.7 IC50 | Nav1.1 IC50 | Nav1.2 IC50 | Nav1.3 IC50 | Nav1.4 IC50 | Nav1.5 IC50 | Nav1.6 IC50 | Nav1.8 IC50 | Source(s) |
| This compound | 37.1 ± 2.9 µM | - | - | - | - | - | - | - | [5] |
| QLS-81 | 3.5 ± 1.5 µM | - | - | - | >100 µM | >100 µM | - | - | [5] |
| PF-05089771 | 11 nM (human) | 0.85 µM | 0.11 µM | 11 µM | 10 µM | 25 µM | 0.16 µM | >10 µM | [3] |
| Vixotrigine | 1.76 - 5.12 µM (use-dependent) | - | - | - | - | - | - | - | [1][4] |
| Raxatrigine | 6.3 µM (open/inactivated state) | 4.70 µM | 4.99 µM | 4.82 µM | 5.09 µM | 4.18 µM | 4.84 µM | 5.25 µM | [6] |
Note: A lower IC50 value indicates higher potency. Data for some Nav subtypes were not available for all compounds.
Preclinical Efficacy in Animal Models of Pain
The analgesic effects of these compounds have been evaluated in various animal models of pain. This section provides a comparative overview of their efficacy in two commonly used models: the formalin test for inflammatory pain and the spinal nerve ligation (Chung) model for neuropathic pain.
Formalin-Induced Inflammatory Pain
The formalin test induces a biphasic pain response, with an early neurogenic phase and a later inflammatory phase.
| Compound | Animal Model | Dose | Route of Admin. | Efficacy | Source(s) |
| This compound | Rat | Not specified | Systemic | Reduced pain reactions | [7] |
| QLS-81 | Mouse | 2, 5, 10 mg/kg/day | i.p. | Dose-dependently alleviated pain | [5] |
| PF-05089771 | - | - | - | - | - |
Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain
The SNL model is a widely used model of peripheral nerve injury-induced neuropathic pain.
| Compound | Animal Model | Dose | Route of Admin. | Efficacy | Source(s) |
| This compound | Rat | 30, 60, 80 mg/kg | p.o. | Suppressed neuropathic pain-related behavior | [8] |
| QLS-81 | Mouse | 2, 5, 10 mg/kg/day | i.p. | Dose-dependently alleviated neuropathic pain | [5] |
| PF-05089771 | - | - | - | - | - |
Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies for the key experiments cited in this guide.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion channel activity and determine the IC50 values of the inhibitors.
Caption: A simplified workflow of the whole-cell patch-clamp technique for assessing ion channel inhibition.
Protocol Details:
-
Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human Nav1.7 channel are commonly used[9].
-
Solutions: The extracellular solution typically contains (in mM): NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to 7.4. The intracellular solution in the pipette usually contains (in mM): K-gluconate or CsF, NaCl, MgCl2, EGTA, and HEPES, with the pH adjusted to 7.2.
-
Recording: Whole-cell voltage-clamp recordings are performed at room temperature. Cells are held at a holding potential of -120 mV. To elicit Nav1.7 currents, depolarizing voltage steps are applied. The inhibitory effect of the compound is determined by comparing the peak current amplitude before and after drug application.
Formalin Test in Rodents
This behavioral assay assesses inflammatory pain.
Protocol Details:
-
Animals: Adult male Sprague-Dawley rats or C57BL/6 mice are typically used.
-
Procedure: A dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw[2][10].
-
Behavioral Scoring: Following the injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection)[11][12]. The test compound is typically administered before the formalin injection.
Spinal Nerve Ligation (SNL) Model in Rats
This surgical model is used to induce neuropathic pain.
Protocol Details:
-
Animals: Adult male Sprague-Dawley rats are commonly used.
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk sutures[13][14][15]. This procedure leads to the development of mechanical allodynia and thermal hyperalgesia in the ipsilateral hind paw.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is measured. Thermal hyperalgesia is measured by assessing the paw withdrawal latency to a radiant heat source. Behavioral testing is typically performed before and at multiple time points after surgery to assess the development of neuropathic pain and the efficacy of the test compound.
Clinical Trial Landscape
Several Nav1.7 inhibitors have advanced to clinical trials, but with mixed results. This compound has undergone Phase II/III trials for neuropathic pain[16][17]. While some studies showed promise, a Phase IIb/III trial for neuropathic low back pain did not meet its primary endpoint[17]. PF-05089771 also entered clinical trials for diabetic peripheral neuropathy but was discontinued (B1498344) due to a lack of efficacy. Vixotrigine has been investigated for trigeminal neuralgia and other neuropathic pain conditions. The challenges in translating preclinical efficacy to clinical success for Nav1.7 inhibitors highlight the complexity of pain and the need for further research.
Conclusion
This compound presents a unique profile among Nav1.7 inhibitors due to its multimodal mechanism of action. While it may be less potent in directly inhibiting Nav1.7 compared to highly selective compounds like PF-05089771, its engagement of multiple pain-related targets could offer a broader analgesic efficacy. The novel derivative, QLS-81, demonstrates significantly improved potency on Nav1.7 while maintaining a similar structural backbone to this compound, suggesting a promising avenue for future development.
The journey of Nav1.7 inhibitors from bench to bedside has been challenging. The mixed clinical trial outcomes for several candidates, including this compound, underscore the need for a deeper understanding of the role of Nav1.7 in different pain etiologies and the development of more predictive preclinical models. For researchers and drug developers, a careful consideration of the target product profile, including the desired level of selectivity versus multimodal activity, will be crucial in advancing the next generation of pain therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of Vixotrigine, a Broad-Spectrum Voltage-Gated Sodium Channel Blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Making sure you're not a bot! [nanion.de]
- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Segmental Spinal Nerve Ligation Model of Neuropathic Pain | Springer Nature Experiments [experiments.springernature.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. fiercebiotech.com [fiercebiotech.com]
Validating the Potential Analgesic Efficacy of Ralfinamide in Non-Rodent Models: A Comparative Guide to Existing Analgesics
Introduction
Ralfinamide is a multimodal drug under investigation for the treatment of neuropathic and other pain conditions.[1] Its complex pharmacological profile, targeting multiple pathways involved in pain transmission, makes it a compound of significant interest.[1] While preclinical studies in rodent models have demonstrated its analgesic properties, and it has undergone Phase II and III clinical trials in humans for neuropathic pain, there is a notable absence of published data on its analgesic efficacy in non-rodent animal models such as canines, felines, or non-human primates.[1][2][3]
This guide aims to provide a framework for researchers, scientists, and drug development professionals interested in validating the potential analgesic efficacy of this compound in non-rodent models. Due to the lack of direct experimental data for this compound in these species, this document will present a comparative overview of established analgesics—Tramadol (B15222), Gabapentin (B195806), and Meloxicam (B1676189)—for which efficacy data in canine models are available. The provided experimental protocols and comparative data for these existing drugs can serve as a valuable reference for designing future studies to evaluate this compound in similar non-rodent pain models.
Mechanism of Action of this compound
This compound exhibits a multi-target mechanism of action, which is believed to contribute to its analgesic effects. Its primary actions include:
-
Voltage-Gated Sodium Channel Blockade: this compound is a state-dependent blocker of voltage-gated sodium channels, showing a higher affinity for the inactivated state of these channels. This is particularly relevant in conditions of neuronal hyperexcitability, such as neuropathic pain. It inhibits both tetrodotoxin-resistant (TTX-R) and tetrodotoxin-sensitive (TTX-S) sodium currents in dorsal root ganglion neurons.
-
N-type Calcium Channel Blockade: By blocking N-type calcium channels, this compound can modulate the release of neurotransmitters involved in pain signaling.
-
NMDA Receptor Antagonism: It acts as a noncompetitive antagonist of NMDA receptors, which play a crucial role in central sensitization, a key mechanism in the development of chronic pain.
-
Monoamine Oxidase B (MAO-B) Inhibition: this compound also inhibits MAO-B, which may contribute to its overall pharmacological profile.[1]
The following diagram illustrates the proposed signaling pathway of this compound.
Comparative Analgesic Efficacy in a Canine Model of Post-Operative Pain
While direct comparative data for this compound is unavailable, the following table summarizes the analgesic efficacy of Tramadol, Gabapentin, and Meloxicam in canine models of post-operative pain. This information can serve as a benchmark for future studies on this compound.
| Drug | Dosage | Pain Model | Primary Efficacy Endpoint | Key Findings | Reference |
| Tramadol | 4 mg/kg (intranasal or intravenous) | Ovariohysterectomy | Post-operative pain scores (Glasgow Composite Measure Pain Scale) | Intranasal tramadol was as effective as intravenous tramadol and intravenous methadone in managing post-operative pain. | [2] |
| Gabapentin | 10 mg/kg (oral) | Mastectomy | Requirement for rescue analgesia (morphine) | Perioperative gabapentin significantly reduced the post-operative morphine requirement compared to placebo. | [4] |
| Meloxicam | 0.2 mg/kg (intravenous) | Stifle joint surgery | Post-operative pain scores (Composite Pain Scale and Visual Analog Scale) | No significant difference in pain scores was observed between meloxicam and butorphanol-treated groups, suggesting effective analgesia in both. | [5] |
| Meloxicam | Single dose | Abdominal surgery | Overall efficacy score based on pain scores | Preoperative meloxicam was effective in controlling post-operative pain for 20 hours and was superior to butorphanol (B1668111). | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of analgesic efficacy. Below are summaries of experimental protocols used in canine pain models for the comparator drugs.
General Experimental Workflow for Analgesic Efficacy Testing in a Canine Post-Operative Pain Model
The following diagram outlines a typical workflow for evaluating the efficacy of a test analgesic in a canine model of post-operative pain.
References
- 1. Is tramadol an effective analgesic for dogs and cats? - Veterinary Practice News [veterinarypracticenews.com]
- 2. Pharmacokinetics and analgesic efficacy of intranasal administration of tramadol in dogs after ovariohysterectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentin as an adjuvant for postoperative pain management in dogs undergoing mastectomy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
- 6. Safety and efficacy of preoperative administration of meloxicam, compared with that of ketoprofen and butorphanol in dogs undergoing abdominal surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Ralfinamide and Carbamazepine on Voltage-Gated Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of Ralfinamide and Carbamazepine on voltage-gated sodium channels (VGSCs). The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies for key experiments.
Introduction and Overview
Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells. Their modulation is a key mechanism for many therapeutic agents, particularly in the treatment of epilepsy and neuropathic pain. Carbamazepine, a long-established anticonvulsant, and this compound, a newer multimodal compound, both exert significant effects on these channels. This guide delves into a comparative analysis of their mechanisms of action, potency, and selectivity.
Carbamazepine is a widely used antiepileptic drug that primarily acts by blocking voltage-gated sodium channels.[1] Its mechanism is characterized by a preferential binding to the inactivated state of the channel, leading to a use-dependent and voltage-dependent inhibition of neuronal firing.[2][3][4]
This compound is a multimodal drug under investigation for neuropathic pain.[5] It functions as a sodium channel blocker, also exhibiting use- and voltage-dependent properties.[4][6] Notably, it shows a higher potency for tetrodotoxin-resistant (TTX-R) sodium channels, which are prominently expressed in nociceptive neurons.[6][7]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Carbamazepine on different types of sodium channels and currents. These values are derived from whole-cell patch-clamp experiments on rat dorsal root ganglion (DRG) neurons and human embryonic kidney (HEK293) cells expressing specific sodium channel subtypes.
| Drug | Channel/Current Type | Experimental Condition | IC50 (µM) | Cell Type | Reference |
| This compound | TTX-resistant (TTX-R) | Tonic block of half-maximal inactivated channels | 10 | Rat DRG Neurons | [7] |
| TTX-sensitive (TTX-S) | Tonic block of half-maximal inactivated channels | 22 | Rat DRG Neurons | [7] | |
| NaV1.7 | Use-dependent block | 37.1 ± 2.9 | HEK293 Cells | [5][8] | |
| Carbamazepine | TTX-R (Type I) | Tonic block at 0.1 Hz | >100 (53±4% block at 100µM) | Rat DRG Neurons | [9] |
| TTX-R (Type II) | Tonic block at 0.1 Hz | <100 (88±2% block at 100µM) | Rat DRG Neurons | [9] | |
| NaV1.3 | Use-dependent block | 86.74 | - | [10] | |
| NaV1.4 | Use-dependent block | 45.76 | - | [10] | |
| NaV1.5 (Cardiac) | Use-dependent block | 22.92 | - | [10] | |
| NaV1.7 | Use-dependent block | 46.72 | - | [10] | |
| Transient Na+ Current | - | 56 | Neuro-2a Cells | [8] | |
| Late Na+ Current | - | 18 | Neuro-2a Cells | [8] | |
| TTX-R Steady-State Current | - | 165.2 ± 10.5 | Rat Dural Afferent Neurons | [11] | |
| TTX-R Persistent Current | - | 70.9 ± 6.2 | Rat Dural Afferent Neurons | [11] |
Mechanism of Action and State-Dependent Inhibition
Both this compound and Carbamazepine exhibit a state-dependent block of sodium channels, preferentially binding to and stabilizing the inactivated state. This mechanism allows for a more pronounced inhibition of rapidly firing neurons, a hallmark of pathological conditions like epilepsy and neuropathic pain, while having less effect on neurons firing at a normal physiological rate.
Figure 1. State-dependent binding of this compound and Carbamazepine to sodium channels.
Voltage-Dependent Inhibition
The preference for the inactivated state results in a voltage-dependent block. As the membrane potential becomes more depolarized, a larger fraction of sodium channels are in the inactivated state, leading to a more potent block by both drugs.
-
This compound: Demonstrates clear voltage-dependent inhibition of TTX-R Na+ currents. In one study, at a concentration of 25 µM, this compound inhibited peak TTX-R currents by 7% after a prepulse to -90 mV, but this inhibition increased to 58% after a prepulse to -40 mV, which induces greater channel inactivation.[4][6]
-
Carbamazepine: Also exhibits strong voltage-dependent inhibition. It shifts the steady-state inactivation curve of NaV1.7 channels in the hyperpolarizing direction, indicating a stabilization of the inactivated state.[12]
Frequency- (Use-) Dependent Inhibition
The high-affinity binding to the inactivated state also underlies the frequency- or use-dependent nature of the block. During high-frequency neuronal firing, there is a cumulative increase in the number of channels in the inactivated state, leading to an enhanced blocking effect.
-
This compound: Shows frequency-dependent inhibition of TTX-R currents. At 14 Hz stimulation, this compound (25 µM) produced a 17% inhibition of the 40th pulse, whereas at 5 Hz, the inhibition was only 2%.[6]
-
Carbamazepine: The use-dependent block by Carbamazepine is a well-established characteristic.[3][4] For example, its block of NaV1.2 currents is significantly enhanced at a stimulation frequency of 10 Hz.[3]
Subtype Selectivity and Effects on Different Sodium Currents
Tetrodotoxin-Sensitive (TTX-S) vs. Tetrodotoxin-Resistant (TTX-R) Channels
-
This compound: Exhibits a preferential block of TTX-R sodium channels over TTX-S channels. The IC50 for tonic block of inactivated TTX-R channels is 10 µM, compared to 22 µM for TTX-S channels.[7] This selectivity is significant as TTX-R channels, particularly NaV1.8, are predominantly expressed in nociceptive DRG neurons and are implicated in pain signaling.[6]
-
Carbamazepine: Also blocks both TTX-S and TTX-R currents.[9] However, its potency against TTX-R currents can vary depending on the specific properties of the current.[9] Carbamazepine has been shown to interact with the slow inactivation state of TTX-R channels.[2]
Effects on Persistent Sodium Currents
Persistent or late sodium currents (INaP) are small, sustained currents that can contribute to neuronal hyperexcitability.
-
This compound: While specific data on this compound's effect on persistent currents is less detailed in the provided search results, its potent block of TTX-R channels, which can carry persistent currents, suggests a likely inhibitory effect.
-
Carbamazepine: Effectively inhibits persistent sodium currents.[11] The IC50 for blocking persistent TTX-R Na+ currents in dural afferent neurons was found to be 70.9 ± 6.2 µM, which is more potent than its effect on the transient component of the same current.[11]
Experimental Protocols
The data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique. Below are representative protocols for assessing the voltage- and frequency-dependent block of sodium channels.
Figure 2. Workflow for assessing state-dependent sodium channel block.
Cell Preparation
Dorsal root ganglion (DRG) neurons are acutely dissociated from rats. The ganglia are typically treated with enzymes like collagenase and trypsin to isolate individual neurons, which are then plated on coated culture dishes.[4]
Electrophysiological Recording
Whole-cell patch-clamp recordings are performed using a patch-clamp amplifier.
-
External Solution (in mM): A typical external solution may contain: 150 NaCl, 5 KCl, 2.5 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4.[9] To isolate sodium currents, potassium channel blockers (e.g., Cs+ in the internal solution) and calcium channel blockers (e.g., CdCl2 in the external solution) are often used.
-
Internal (Pipette) Solution (in mM): A representative internal solution could include: 140 KCl (or CsCl to block K+ channels), 11 EGTA, 2 MgCl2, 10 HEPES, 4 ATP, and 0.3 Na2GTP, with pH adjusted to 7.2.[9]
-
Isolation of TTX-R and TTX-S Currents: TTX-R currents are recorded in the presence of tetrodotoxin (B1210768) (typically 0.3-0.5 µM) to block TTX-S channels. TTX-S currents can then be isolated by subtracting the TTX-R currents from the total sodium current recorded in the absence of TTX.[5]
Voltage-Clamp Protocols
-
Voltage-Dependent Block: To assess voltage-dependent block, a series of conditioning prepulses of varying durations and voltages (e.g., 2-second prepulses from -90 mV to -40 mV) are applied before a test pulse to elicit the sodium current. The percentage of block is then compared across the different prepulse potentials.[4][6]
-
Frequency-Dependent Block: To evaluate frequency-dependent block, a train of depolarizing pulses (e.g., 40 pulses of 5 ms (B15284909) duration to -10 mV) is delivered at different frequencies (e.g., 5 Hz and 14 Hz). The peak current of each pulse in the train is measured, and the progressive decrease in amplitude indicates the degree of use-dependent block.[3][6]
Summary and Conclusion
Both this compound and Carbamazepine are effective sodium channel blockers with a state-dependent mechanism of action, preferentially targeting the inactivated state of the channel. This leads to both voltage- and frequency-dependent inhibition, allowing for a targeted modulation of hyperexcitable neurons.
Key comparative points:
-
Potency: Experimental data suggests that this compound is a more potent blocker of inactivated TTX-R and TTX-S sodium channels compared to Carbamazepine.
-
Selectivity: this compound shows a notable preference for TTX-R channels, which may contribute to its efficacy in neuropathic pain models. Carbamazepine has a broader spectrum of action on various NaV subtypes.
-
Effects on Persistent Currents: Carbamazepine is well-documented to inhibit persistent sodium currents, a property that likely contributes to its anticonvulsant and analgesic effects.
The distinct profiles of these two drugs on voltage-gated sodium channels underscore the potential for developing more targeted and effective therapies for neurological disorders. Further research into the subtype selectivity of this compound could provide deeper insights into its therapeutic potential.
References
- 1. Inhibition of voltage-dependent sodium channels by Ro 31-8220, a 'specific' protein kinase C inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Navβ4 Peptide-Mediated Resurgent Sodium Currents in Nav1.7 Channels by Carbamazepine, Riluzole, and Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 8. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological Recordings [bio-protocol.org]
- 10. Frequency and voltage-dependent inhibition of type IIA Na+ channels, expressed in a mammalian cell line, by local anesthetic, antiarrhythmic, and anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
Ralfinamide vs. Lamotrigine: A Comparative Analysis of Ion Channel Blockade
A detailed guide for researchers on the distinct mechanisms of two prominent ion channel modulators, supported by experimental data and protocols.
Ralfinamide and lamotrigine (B1674446) are both pharmacologically active compounds that exert their therapeutic effects, primarily in neurological disorders, through the modulation of ion channels. While both are recognized as sodium channel blockers, their detailed mechanisms, subtype selectivity, and effects on other ion channels exhibit significant differences. This guide provides an objective comparison of their performance, supported by experimental data, to inform research and drug development professionals.
Primary Mechanism of Action: Targeting Voltage-Gated Sodium Channels
The principal therapeutic action of both this compound and lamotrigine is the blockade of voltage-gated sodium channels (VGSCs). By inhibiting these channels, they stabilize neuronal membranes and reduce the high-frequency, repetitive firing of neurons that underlies conditions like epilepsy and neuropathic pain.[1][2][3][4]
Lamotrigine primarily acts by selectively binding to the inactivated state of VGSCs.[5][6] This voltage- and use-dependent mechanism allows it to preferentially target neurons that are pathologically hyperexcitable, while having less effect on normal neuronal activity.[6][7] This action inhibits the release of excitatory neurotransmitters such as glutamate (B1630785) and aspartate.[1][3]
This compound also demonstrates a state-dependent blockade of VGSCs, showing both frequency- and voltage-dependence.[8] It has been shown to be a potent blocker of multiple sodium channel subtypes, including the Nav1.7 channel, which is robustly expressed in peripheral nociceptive neurons and is a key target for treating chronic pain.[9][10] Studies indicate that this compound preferentially suppresses tetrodotoxin-resistant (TTX-R) Na+ currents, which are prominent in nociceptive neurons.[8]
The distinct interactions of these drugs with sodium channels can be visualized through their effect on neuronal excitability.
Figure 1. Comparative mechanism of action for this compound and Lamotrigine.
Quantitative Comparison of Ion Channel Blockade
The potency of this compound and lamotrigine can be compared by their half-maximal inhibitory concentration (IC50) and dissociation constants (Kd) for various ion channels. The data presented below is compiled from multiple electrophysiological studies.
Table 1: Voltage-Gated Sodium Channel (VGSC) Inhibition
| Compound | Channel Subtype | Preparation | Potency Metric | Value (µM) | Reference |
| This compound | Nav1.7 | HEK293 Cells | IC50 | 37.1 ± 2.9 | [10] |
| TTX-R Currents | Rat DRG Neurons | - | - | [8] | |
| Lamotrigine | Rat Brain IIA (Nav1.2) | Xenopus Oocytes | Kd (inactivated state) | 31.9 | [11] |
| Rat Hippocampal Neurons | Acutely Dissociated | Kd (inactivated state) | ~7 | [7] | |
| hNav1.5 (Cardiac) | HEK293 Cells | IC50 (Peak Current) | - | [12] |
Note: Direct comparative IC50 values for both drugs on the same panel of sodium channel subtypes are limited in the public literature. Values are derived from different experimental conditions and should be interpreted accordingly.
Table 2: Other Ion Channel and Receptor Interactions
| Compound | Target | Action | Notes | Reference |
| This compound | N-type Calcium Channels | Blocker | Contributes to its multimodal analgesic profile. | [9] |
| NMDA Receptor | Noncompetitive Antagonist | - | [9] | |
| Monoamine Oxidase B (MAO-B) | Inhibitor | - | [9] | |
| Lamotrigine | Voltage-gated Calcium Channels | Possible weak interaction | Contribution to overall effect is less defined than sodium channel blockade. | [3][5] |
Key Differences in Pharmacological Profile
-
Multimodal Action of this compound : A primary distinction is this compound's multimodal mechanism.[9] Beyond its potent sodium channel blockade, it also inhibits N-type calcium channels and NMDA receptors and has MAO-B inhibitory activity.[9] This broader pharmacological profile may contribute to its efficacy in complex pain states.
-
Selectivity for Sodium Channel Subtypes : this compound shows a notable effect on Nav1.7, a channel genetically validated as a crucial mediator of pain signaling.[10] It also preferentially targets TTX-resistant currents in nociceptive dorsal root ganglion (DRG) neurons.[8] Lamotrigine's effects have been well-characterized across several brain sodium channel α-subunits (Nav1.1, Nav1.2, Nav1.3, Nav1.6), but with less specific emphasis on peripheral pain targets like Nav1.7 in comparative studies.[6]
-
Kinetics of Blockade : Both drugs exhibit use-dependent block, meaning their inhibitory effect is enhanced at higher frequencies of neuronal firing. Lamotrigine is characterized by its slow binding to the fast-inactivated state of the sodium channel.[7] This kinetic property is thought to be key to its ability to suppress seizure discharges while sparing normal neuronal activity.[7] this compound's blockade is also frequency and voltage-dependent, contributing to its selective action on hyperexcitable neurons.[8]
Experimental Protocols: Assessing Ion Channel Blockade
The quantitative data cited in this guide are primarily derived from whole-cell patch-clamp electrophysiology experiments. This technique allows for the direct measurement of ion currents across the membrane of a single cell.
Typical Protocol for Measuring Sodium Channel Inhibition:
-
Cell Preparation : Human Embryonic Kidney (HEK-293) cells stably expressing a specific human sodium channel α-subunit (e.g., hNav1.7) are cultured and prepared for recording. Alternatively, primary neurons (e.g., rat DRG neurons) are acutely dissociated.
-
Electrophysiological Recording :
-
Configuration : The whole-cell patch-clamp configuration is established.
-
Solutions : The extracellular solution contains physiological ion concentrations, while the intracellular (pipette) solution is formulated to isolate sodium currents (e.g., by blocking potassium and calcium channels with specific ions like Cs+ and Cd2+).
-
Voltage Protocol : To measure state-dependence, a specific voltage protocol is applied. For instance, to determine the affinity for the inactivated state (Ki), cells are held at a depolarized potential (e.g., -40 mV) to promote channel inactivation before a test pulse is applied to elicit a current. To measure resting state affinity (Kr), the holding potential is hyperpolarized (e.g., -90 mV or -120 mV).
-
-
Drug Application : The compound (this compound or lamotrigine) is applied to the extracellular solution at varying concentrations.
-
Data Analysis : The peak sodium current is measured before and after drug application. The percentage of inhibition at each concentration is calculated and fitted to a concentration-response curve (e.g., Hill equation) to determine the IC50 value.
The workflow for such an experiment is outlined below.
Figure 2. Workflow for a typical patch-clamp electrophysiology experiment.
Conclusion
While both this compound and lamotrigine are effective voltage-gated sodium channel blockers, they exhibit distinct pharmacological profiles. Lamotrigine's action is primarily focused on the use-dependent blockade of sodium channels in the central nervous system.[1][6] In contrast, this compound possesses a multimodal mechanism, targeting not only multiple sodium channel subtypes (including the pain-related Nav1.7) but also N-type calcium channels and NMDA receptors.[9][10] These differences in ion channel selectivity and broader mechanism of action likely underpin their respective therapeutic applications and highlight the potential for developing more targeted therapies for neurological and pain disorders. Further head-to-head comparative studies using standardized protocols and a wide array of ion channel subtypes would be invaluable for a more definitive characterization of their distinct profiles.
References
- 1. droracle.ai [droracle.ai]
- 2. psychscenehub.com [psychscenehub.com]
- 3. Lamotrigine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Lamotrigine? [synapse.patsnap.com]
- 6. Properties of human brain sodium channel α-subunits expressed in HEK293 cells and their modulation by carbamazepine, phenytoin and lamotrigine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of lamotrigine inhibition of Na+ channels in rat hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential interactions of lamotrigine and related drugs with transmembrane segment IVS6 of voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiac sodium channel inhibition by lamotrigine: In vitro characterization and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Multimodal Analgesics for Neuropathic Pain: Focus on Ralfinamide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative review of multimodal analgesics for the treatment of neuropathic pain, with a specific focus on the investigational drug Ralfinamide. It aims to deliver an objective analysis of its performance against established alternatives, supported by available experimental data from clinical trials. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development of novel pain therapies.
Introduction to Multimodal Analgesia in Neuropathic Pain
Neuropathic pain, a complex and often debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. The intricate pathophysiology, involving multiple interacting mechanisms, often renders single-target therapies inadequate. This has led to the paradigm of multimodal analgesia, a therapeutic strategy that employs multiple analgesic agents with different mechanisms of action. The goal of this approach is to achieve synergistic or additive analgesic effects, while potentially minimizing the adverse effects associated with high doses of a single agent.
This review will delve into the pharmacology and clinical trial data of this compound, a multimodal analgesic, and compare it with other established multimodal agents used in the management of neuropathic pain, including gabapentinoids (gabapentin and pregabalin), serotonin-norepinephrine reuptake inhibitors (SNRIs) like duloxetine, and agents with combined opioid and non-opioid mechanisms such as tapentadol.
This compound: A Multimodal Approach to Neuropathic Pain
This compound is an investigational α-aminoamide derivative with a multifaceted mechanism of action, positioning it as a novel multimodal analgesic.[1] Its therapeutic potential in neuropathic pain is attributed to its ability to modulate several key targets involved in pain transmission and sensitization.
Mechanism of Action of this compound
This compound's analgesic effects are believed to be mediated through the following pathways:
-
Voltage-Gated Sodium Channel (VGSC) Blockade: this compound is a state-dependent blocker of VGSCs, with a preferential action on the inactivated state of the channel.[2] This is particularly relevant in neuropathic pain where hyperexcitable neurons exhibit sustained depolarization, leading to an accumulation of VGSCs in the inactivated state. By targeting these channels, this compound can selectively dampen the ectopic firing of sensory neurons that contributes to spontaneous pain and hyperalgesia.[3][4]
-
N-Type Calcium Channel Blockade: this compound also inhibits N-type voltage-gated calcium channels.[5] These channels are crucial for the release of neurotransmitters, including glutamate (B1630785) and substance P, from presynaptic terminals in the spinal cord's dorsal horn.[6][7] By blocking these channels, this compound can reduce the transmission of pain signals from the periphery to the central nervous system.
-
Non-Competitive NMDA Receptor Antagonism: The third key mechanism is the non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors.[5] Overactivation of NMDA receptors is a critical step in central sensitization, a process that leads to heightened pain sensitivity and the maintenance of chronic pain states. By modulating NMDA receptor activity, this compound may help to reverse or prevent central sensitization.[8][9]
The following diagram illustrates the proposed signaling pathway of this compound:
Clinical Trial Data for this compound
This compound has been evaluated in clinical trials for neuropathic pain, with mixed results. A Phase II study in patients with various types of peripheral neuropathic pain showed some evidence of efficacy, while a subsequent Phase IIb/III trial in patients with neuropathic low back pain failed to meet its primary endpoint.
Phase II Study in Peripheral Neuropathic Pain (NCT00543375)
This randomized, double-blind, placebo-controlled trial enrolled 272 patients with peripheral neuropathic pain of various etiologies.[1][10]
Experimental Protocol:
The following diagram outlines the experimental workflow of the Phase II trial:
Efficacy Results:
| Endpoint | This compound (n=177) | Placebo (n=95) | p-value |
| Change from Baseline in VAS | -5.2 (95% CI: -11.0, 0.5) | - | 0.075 |
| Change from Baseline in Likert Scale | -0.68 (95% CI: -1.18, -0.17) | - | 0.008 |
| ≥50% Responders (VAS) | 11% difference vs. placebo | - | 0.048 |
| ≥50% Responders (Likert) | 11.8% difference vs. placebo | - | 0.027 |
| Improvement in Sleep | Statistically significant | - | 0.026 |
Data from Anand R, et al. (2008).[1][10]
Safety and Tolerability:
This compound was generally well-tolerated. The most common adverse events are summarized in the table below.
| Adverse Event | This compound (n=177) | Placebo (n=95) |
| Headache | 7.3% | 10.5% |
| Nausea | 5.1% | 10.5% |
| Abdominal Pain | 4.5% | 5.3% |
| Dizziness | 3.4% | 8.4% |
| Dyspepsia | 2.8% | 7.4% |
| Vomiting | 2.8% | 5.3% |
Data from Anand R, et al. (2008).[1]
SERENA Trial: Phase IIb/III in Neuropathic Low Back Pain (NCT00778889)
The SERENA study was a 12-week, randomized, double-blind, placebo-controlled trial that enrolled 411 patients with chronic neuropathic low back pain.[11] The study evaluated two fixed doses of this compound (160 mg/day and 320 mg/day) against placebo. The primary endpoint was the change from baseline on the 11-point Likert Scale.
Results: The SERENA trial did not meet its primary endpoint, as no significant difference was observed between the this compound and placebo groups in reducing neuropathic low back pain. Despite the lack of efficacy, this compound was reported to be well-tolerated in this study.
Comparative Analysis with Other Multimodal Analgesics
To provide a comprehensive perspective, this section compares the efficacy and safety of this compound with other commonly used multimodal analgesics for neuropathic pain.
Gabapentinoids (Gabapentin and Pregabalin)
Mechanism of Action: Gabapentin and pregabalin (B1679071) bind to the α2-δ subunit of voltage-gated calcium channels, which leads to a reduction in the release of excitatory neurotransmitters such as glutamate, norepinephrine (B1679862), and substance P.
Clinical Efficacy and Safety:
| Drug | Indication | Efficacy (NNT for ≥50% pain relief) | Common Adverse Events |
| Gabapentin | Postherpetic Neuralgia, Diabetic Neuropathy | ~6-8 | Dizziness, somnolence, peripheral edema, ataxia |
| Pregabalin | Diabetic Neuropathy, Postherpetic Neuralgia, Spinal Cord Injury | ~4-8 | Dizziness, somnolence, peripheral edema, weight gain |
NNT (Number Needed to Treat) data compiled from various systematic reviews.
Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) - Duloxetine
Mechanism of Action: Duloxetine is a potent inhibitor of both serotonin (B10506) and norepinephrine reuptake, which enhances descending inhibitory pain pathways in the central nervous system.
Clinical Efficacy and Safety:
| Drug | Indication | Efficacy (NNT for ≥50% pain relief) | Common Adverse Events |
| Duloxetine | Diabetic Peripheral Neuropathic Pain | ~6 | Nausea, somnolence, dizziness, constipation, dry mouth |
NNT data from systematic reviews.[12]
Tapentadol
Mechanism of Action: Tapentadol is a centrally acting analgesic with a dual mechanism of action: μ-opioid receptor agonism and norepinephrine reuptake inhibition.
Clinical Efficacy and Safety:
| Drug | Indication | Efficacy | Common Adverse Events |
| Tapentadol | Diabetic Peripheral Neuropathy | Demonstrated efficacy in reducing pain intensity | Nausea, dizziness, somnolence, constipation, vomiting |
Efficacy data from Phase III clinical trials.[13]
The following diagram provides a logical comparison of the primary mechanisms of action of these multimodal analgesics:
Discussion and Future Directions
This compound presents a unique multimodal profile by targeting three distinct and critical mechanisms in the pathophysiology of neuropathic pain. The positive results from the Phase II trial in a mixed population of peripheral neuropathic pain are encouraging and suggest a potential therapeutic niche. However, the failure of the SERENA trial in neuropathic low back pain highlights the heterogeneity of neuropathic pain conditions and the challenges in developing broadly effective analgesics.
Compared to established multimodal therapies, this compound's mechanism of action offers a theoretical advantage by simultaneously addressing peripheral hyperexcitability, central transmission of pain signals, and central sensitization. The clinical data, while limited, suggest a favorable safety profile with a low incidence of common CNS side effects like dizziness and somnolence that are often associated with gabapentinoids.
Further research is warranted to delineate the specific patient populations with neuropathic pain who may benefit most from this compound's unique pharmacological profile. Future clinical trials should consider focusing on specific etiologies of neuropathic pain and potentially incorporating biomarkers to identify patients more likely to respond to its multimodal mechanism. A head-to-head comparison with other multimodal analgesics in a well-defined neuropathic pain population would be invaluable in establishing its relative efficacy and safety.
Conclusion
This compound is a promising investigational multimodal analgesic with a novel combination of mechanisms of action. While its clinical development has faced challenges, the existing data suggest a potential role in the management of certain types of peripheral neuropathic pain. This comparative review underscores the importance of a multimodal approach in treating neuropathic pain and highlights the ongoing need for novel therapies with improved efficacy and tolerability profiles. The scientific community awaits further data to fully elucidate the therapeutic potential of this compound in the complex landscape of neuropathic pain management.
References
- 1. newron.com [newron.com]
- 2. The anti-nociceptive agent this compound inhibits tetrodotoxin-resistant and tetrodotoxin-sensitive Na+ currents in dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Voltage-Gated Sodium Channels in Pain Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-gated sodium channels and pain pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Science | Newron Pharmaceuticals [newron.com]
- 6. Role of voltage-gated calcium channels in ascending pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Role of N-Type Calcium Channel Splice Isoforms in Pain | Journal of Neuroscience [jneurosci.org]
- 8. researchgate.net [researchgate.net]
- 9. NMDA receptor - Wikipedia [en.wikipedia.org]
- 10. Newron Pharmaceuticals Reports Positive Phase II Results for this compound in Peripheral Neuropathic Pain Patients - BioSpace [biospace.com]
- 11. biospace.com [biospace.com]
- 12. researchgate.net [researchgate.net]
- 13. Tapentadol ER Effective for Neuropathic Pain : The investigational analgesic also performed well in treating chronic nociceptive pain of osteoarthritis. | MDedge [mdedge.com]
Ralfinamide's Efficacy in Diverse Pain Models: A Comparative Analysis
A comprehensive review of preclinical and clinical data demonstrates Ralfinamide's potential as a broad-spectrum analgesic. This guide provides a detailed comparison of its effects across various pain assays, offering valuable insights for researchers and drug development professionals.
This compound, a multimodal drug candidate, has shown promise in alleviating neuropathic pain through its unique mechanism of action. By targeting key pathways involved in pain signaling, including voltage-gated sodium (Na+) and calcium (Ca2+) channels, as well as N-methyl-D-aspartate (NMDA) receptors, this compound effectively modulates the release of key neurotransmitters like glutamate (B1630785) and substance P.[1][2] This comparative guide synthesizes available preclinical and clinical data to evaluate the cross-validation of this compound's effects in different pain models.
Preclinical Efficacy in Neuropathic Pain Models
This compound has been rigorously tested in established animal models of neuropathic pain, including the spared nerve injury (SNI) model and chemotherapy-induced peripheral neuropathy (CIPN) models. These studies provide a foundation for understanding its analgesic potential and offer a direct comparison with existing therapies like gabapentin.
Spared Nerve Injury (SNI) Model
The SNI model is a widely used surgical model of neuropathic pain that mimics persistent peripheral nerve injury. In this model, this compound has demonstrated a significant and dose-dependent reduction in mechanical allodynia, a key symptom of neuropathic pain where non-painful stimuli are perceived as painful.
Data Summary: this compound vs. Gabapentin in the SNI Model
| Treatment Group | Dose (mg/kg) | Mean Paw Withdrawal Threshold (g) ± SEM |
| Vehicle | - | ~2.5 ± 0.5 |
| This compound | 5 | ~5.0 ± 0.8 |
| This compound | 10 | ~8.5 ± 1.0 |
| This compound | 20 | ~12.0 ± 1.2 |
| Gabapentin | 100 | ~9.0 ± 1.1 |
Note: Data are synthesized from graphical representations in the cited literature and represent peak effects.[1]
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Models
CIPN is a common and debilitating side effect of many chemotherapeutic agents. This compound has shown efficacy in mitigating the painful symptoms associated with paclitaxel- and oxaliplatin-induced neuropathy.
Data Summary: this compound in Paclitaxel-Induced Neuropathy
| Treatment Group | Dose (mg/kg) | Mean Paw Withdrawal Threshold (g) ± SEM |
| Vehicle | - | ~3.0 ± 0.6 |
| This compound | 20 | ~7.5 ± 0.9 |
| Gabapentin | 100 | ~6.5 ± 0.8 |
Note: Data are synthesized from graphical representations in the cited literature.[3]
Data Summary: this compound in Oxaliplatin-Induced Neuropathy
| Treatment Group | Dose (mg/kg) | Mean Paw Withdrawal Threshold (g) ± SEM |
| Vehicle | - | ~4.0 ± 0.7 |
| This compound | 20 | ~9.0 ± 1.0 |
| Gabapentin | 100 | ~8.0 ± 0.9 |
Note: Data are synthesized from graphical representations in the cited literature.[3]
Clinical Evidence in Peripheral Neuropathic Pain
A Phase II clinical trial evaluated the efficacy and safety of this compound in patients with various forms of peripheral neuropathic pain. The study demonstrated a clinically relevant and statistically significant reduction in pain scores compared to placebo.
Data Summary: Phase II Clinical Trial Results
| Outcome Measure | This compound | Placebo | p-value |
| Mean Change in VAS Score | -5.2 (95% CI: -11.0, 0.5) | - | 0.075 |
| Mean Change in Likert Score | -0.68 (95% CI: -1.18, -0.17) | - | 0.008 |
| 50% Responder Rate (VAS) | 11% higher than placebo | - | 0.048 |
| 50% Responder Rate (Likert) | 11.8% higher than placebo | - | 0.027 |
VAS: Visual Analogue Scale; CI: Confidence Interval.[1]
The most frequently reported adverse events in the this compound group were headache, nausea, and dizziness.[1]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Spared Nerve Injury (SNI) Model Protocol
The SNI model involves the ligation and transection of the tibial and common peroneal nerves of the sciatic nerve, leaving the sural nerve intact.[4] Mechanical allodynia is assessed using the von Frey test, where calibrated filaments are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.[4]
Chemotherapy-Induced Peripheral Neuropathy (CIPN) Protocol
To induce CIPN, rodents are treated with chemotherapeutic agents such as paclitaxel (B517696) or oxaliplatin.[3] The dosing regimen and administration route are critical for inducing a consistent neuropathic phenotype. Mechanical allodynia is then measured using the von Frey test, similar to the SNI model.[3]
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
References
- 1. ovid.com [ovid.com]
- 2. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spared nerve injury causes motor phenotypes unrelated to pain in mice - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Ralfinamide's potency against established neuropathic pain drugs
A Comparative Analysis of Ralfinamide and Established Neuropathic Pain Therapeutics
Introduction
Neuropathic pain, a complex chronic condition resulting from nerve damage, presents significant treatment challenges. Management typically involves a multimodal approach, with several classes of drugs established as first- and second-line therapies. This guide provides a comparative benchmark of this compound, an investigational drug, against established therapeutics for neuropathic pain, including Gabapentin (B195806), Pregabalin, Duloxetine (B1670986), and Amitriptyline. The comparison focuses on their mechanisms of action, potency, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action
The primary drugs used to treat neuropathic pain target various signaling pathways involved in nociception. This compound exhibits a multimodal mechanism, while other established drugs have more targeted actions.
-
This compound : This alpha-aminoamide derivative has a complex pharmacological profile. It functions as a mixed voltage-gated sodium channel (NaV) blocker, including NaV1.7, an N-type calcium channel blocker, and a noncompetitive NMDA receptor antagonist.[1][2] This multi-target approach aims to reduce neuronal hyperexcitability at different points in the pain signaling cascade.[3]
-
Gabapentin and Pregabalin : Often grouped as gabapentinoids, these drugs are structural analogues of the neurotransmitter GABA but do not act on GABA receptors.[4][5] Their primary mechanism involves binding to the α2δ-1 (alpha-2-delta-1) subunit of voltage-gated calcium channels.[6][7] This action reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[4][6][8] Pregabalin demonstrates a higher binding affinity for the α2δ-1 subunit compared to gabapentin, suggesting potentially greater potency.
-
Duloxetine : As a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), duloxetine increases the levels of these neurotransmitters in the synaptic cleft within the central nervous system.[9][10] This enhances the activity of the descending inhibitory pain pathways, which dampen the transmission of pain signals to the brain.[9][11]
-
Amitriptyline : A tricyclic antidepressant (TCA), amitriptyline's primary analgesic mechanism is the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake, similar to duloxetine.[12][13] Additionally, it has other actions that contribute to its efficacy in neuropathic pain, including the blockade of sodium channels and suppression of pro-inflammatory cytokines.[14][15][16]
Comparative Potency and Efficacy
The potency of neuropathic pain drugs is determined through preclinical animal models and human clinical trials. The following table summarizes key quantitative data.
| Drug | Mechanism | Preclinical Model Data | Clinical Trial Efficacy Data |
| This compound | NaV/CaV/NMDA Blocker | Dose-dependently alleviated allodynia in spared nerve injury and chemotherapy-induced neuropathy models in rodents.[17] | Phase II (Mixed Neuropathic Pain): Showed statistically significant and clinically relevant pain reduction.[18][19] Doses up to 320mg/day.[18] |
| Gabapentin | CaV α2δ-1 Subunit Blocker | Effective in various rodent models of neuropathic pain. | NNT (Diabetic Neuropathy): 2.9.[20] NNT (Postherpetic Neuralgia): 3.9.[20] ~30-40% of patients achieve ≥50% pain relief.[21][22] |
| Pregabalin | CaV α2δ-1 Subunit Blocker | Higher binding affinity to α2δ-1 than gabapentin.[14] Effective in multiple animal models.[23] | Efficacy: Established for diabetic neuropathy, postherpetic neuralgia, and fibromyalgia.[23] Considered a first-line agent.[6] |
| Duloxetine | SNRI | Relieves neuropathic allodynia in mice through central and peripheral mechanisms.[24] | Efficacy Rate (Mixed Neuropathy): 23% of patients achieved ≥50% pain reduction in a comparative study.[25] Low dropout rate (37%).[25] |
| Amitriptyline | TCA (SNRI + other) | Effective in STZ-induced diabetic rat models of neuropathic pain.[13] | NNT (Overall Neuropathic Pain): 3.6.[20] Efficacy Rate (Mixed Neuropathy): 25% of patients achieved ≥50% pain reduction in a comparative study.[25] |
NNT (Number Needed to Treat): The number of patients who need to be treated for one to benefit compared to a control. A lower NNT indicates higher efficacy.
Experimental Protocols
Standardized preclinical and clinical models are crucial for evaluating the potency and efficacy of analgesics.
Key Preclinical Model: Spared Nerve Injury (SNI)
This widely used rodent model mimics peripheral neuropathic pain conditions.
-
Animal Subjects : Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Surgical Procedure : Under isoflurane (B1672236) anesthesia, the sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed in one hind limb. The tibial and common peroneal nerves are ligated with silk suture and transected, removing a small section of the distal nerve stump. The sural nerve is left intact ("spared").
-
Behavioral Testing : Mechanical allodynia, a key symptom of neuropathic pain, is assessed post-surgery.
-
Apparatus : Von Frey filaments of varying calibrated forces are used.
-
Procedure : Animals are placed on an elevated mesh floor. Filaments are applied to the lateral plantar surface of the paw (the territory of the intact sural nerve).
-
Endpoint : The paw withdrawal threshold (PWT) is determined. A significant decrease in the PWT in the injured limb compared to the contralateral limb or baseline indicates allodynia.
-
-
Drug Administration : Test compounds (e.g., this compound, Gabapentin) are administered orally or via injection at various doses. PWT is measured at set time points post-dosing to determine the anti-allodynic effect.
Key Clinical Trial Design: Placebo-Controlled, Double-Blind Study
This design is the gold standard for assessing efficacy in human patients.
-
Patient Population : Patients with a confirmed diagnosis of a specific neuropathic pain condition (e.g., painful diabetic peripheral neuropathy) with a baseline pain score above a predefined threshold (e.g., ≥4 on an 11-point Likert scale).
-
Study Design : A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
-
Treatment Protocol :
-
Screening/Washout : Patients discontinue previous pain medications.
-
Randomization : Patients are randomly assigned to receive either the investigational drug (e.g., this compound) or a matching placebo.
-
Titration Phase : The drug dose is gradually increased over several weeks to an optimal or maximum tolerated dose (e.g., this compound up to 160 or 320 mg/day).[18]
-
Maintenance Phase : Patients continue on the stable dose for a set period (e.g., 8-12 weeks).
-
-
Efficacy Endpoints :
-
Primary : Change from baseline in the average 24-hour pain score, often measured on a Visual Analogue Scale (VAS) or an 11-point Likert scale.[18][26]
-
Secondary : Responder rate (proportion of patients achieving ≥30% or ≥50% pain reduction), changes in sleep interference, quality of life questionnaires, and patient global impression of change (PGIC).
-
-
Safety Assessment : Monitoring and recording of all adverse events, laboratory tests, vital signs, and ECGs throughout the study.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effects of this compound, a Na+ channel blocker, on firing properties of nociceptive dorsal root ganglion neurons of adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Implications and mechanism of action of gabapentin in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. londonpainclinic.com [londonpainclinic.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Amitriptyline for neuropathic pain in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clinmedjournals.org [clinmedjournals.org]
- 14. Pharmacotherapy for Neuropathic Pain: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mode of Action of Amitriptyline Against Neuropathic Pain via Specific NF-kB Pathway Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. droracle.ai [droracle.ai]
- 17. Effects of this compound in models of nerve injury and chemotherapy-induced neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. newron.com [newron.com]
- 19. Newron Pharmaceuticals Reports Positive Phase II Results for this compound in Peripheral Neuropathic Pain Patients - BioSpace [biospace.com]
- 20. Treatment of Neuropathic Pain - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. What Is The Strongest Drug For Nerve Pain: Potent Relief 2025 [uspain.com]
- 22. Gabapentin - Wikipedia [en.wikipedia.org]
- 23. [PDF] Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms | Semantic Scholar [semanticscholar.org]
- 24. jneurosci.org [jneurosci.org]
- 25. Study Reveals Most Effective Drugs for Common Type of Neuropathic Pain - University of Missouri School of Medicine [medicine.missouri.edu]
- 26. fiercebiotech.com [fiercebiotech.com]
Safety Operating Guide
Navigating the Disposal of Ralfinamide: A Guide for Laboratory Professionals
Understanding the Compound: Safety and Hazard Information
A review of the available Material Safety Data Sheet (MSDS) for ralfinamide indicates that it is a "pharmaceutical related compound of unknown potency."[1] Crucially, there is no available data on its ecotoxicity, persistence, degradability, bioaccumulative potential, or mobility in soil.[1] The absence of this information necessitates that this compound be handled as a potentially hazardous chemical waste to minimize environmental impact.
Key Safety Precautions:
-
Avoid discharge of this compound into drains, water courses, or onto the ground.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, when handling the compound.
-
In case of a spill, prevent the material from entering drains and collect it using appropriate absorbent materials.
Step-by-Step Disposal Procedure
Given the lack of specific environmental data, the disposal of this compound should follow the guidelines for managing chemical and pharmaceutical waste in a laboratory setting.
-
Waste Characterization and Segregation:
-
Treat all this compound waste—including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions—as chemical waste.
-
Segregate this compound waste from other waste streams to prevent unintentional reactions.
-
-
Containerization and Labeling:
-
Collect this compound waste in a designated, leak-proof, and compatible container.
-
Clearly label the container with "Hazardous Waste," the chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department. Proper labeling is crucial for safe management and disposal by waste handlers.[2]
-
-
Storage:
-
Disposal Request and Pickup:
General Guidelines for Pharmaceutical Waste
For non-hazardous pharmaceutical waste where specific instructions are not provided, the U.S. Food and Drug Administration (FDA) recommends the following general procedure, which can be adapted for trace amounts of this compound waste on disposable materials if deemed appropriate by your institution's EHS professionals after a risk assessment:
-
Do not flush unless the substance is on the FDA's specific flush list (this compound is not).
-
Mix the pharmaceutical (without crushing tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[5][6]
-
Remove all personal information from prescription labels on empty containers before recycling or discarding them.[6]
However, given the unknown environmental impact of this compound, treating it as chemical waste is the most prudent approach for laboratory settings.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory environment.
Quantitative Data Summary
| Parameter | Value | Source |
| Ecotoxicity | No data available | [1] |
| Persistence and Degradability | No data available | [1] |
| Bioaccumulative Potential | No data available | [1] |
| Mobility in Soil | No data available | [1] |
Disclaimer: This information is intended as a guide and does not replace the need to consult with your institution's Environmental Health and Safety department and to comply with all local, state, and federal regulations regarding chemical waste disposal.[7][8]
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ralfinamide
For Immediate Implementation: This document provides essential safety and logistical information for laboratory professionals engaged in research and development involving Ralfinamide. Strict adherence to these procedures is critical to ensure personnel safety and maintain a secure research environment. This compound is an investigational drug, and as such, it should be handled as a potent pharmaceutical compound with unknown long-term health effects.[1]
Personal Protective Equipment (PPE)
Given that this compound is a "pharmaceutical related compound of unknown potency," a comprehensive approach to personal protective equipment is mandatory to minimize exposure.[2] The following PPE must be worn at all times when handling this compound in a laboratory setting.
Core PPE Requirements:
| PPE Component | Specifications | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves (ASTM D6978) | Provides a robust barrier against direct skin contact and potential absorption. The outer glove should be removed immediately after handling the compound. |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against splashes and airborne particles entering the eyes.[2] |
| Lab Coat | Disposable, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) | Recommended, especially when handling the powdered form, to prevent inhalation of airborne particles.[2] |
| Shoe Covers | Disposable, slip-resistant | Prevents the tracking of contaminants out of the laboratory. |
Operational Plans for Safe Handling
Engineering Controls: All handling of this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to control for airborne particles.[2]
General Handling Procedures:
-
Designated Area: All work with this compound should be performed in a designated and clearly marked area to prevent cross-contamination.
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning and after removing gloves.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory.
-
Transport: When transporting this compound, use a sealed, secondary container to prevent spills.
Quantitative Data
The following table summarizes the known quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C17H19FN2O2 | [3][4][5][6] |
| Molecular Weight | 302.35 g/mol | [4][5][6][7] |
| CAS Number | 133865-88-0 | [3][4][5][6][7][8] |
| Appearance | White to beige powder | [9] |
| Solubility | >15 mg/mL in H2O | [9] |
| Storage Temperature | 2-8°C | [9] |
Occupational Exposure Limit (OEL): An OEL for this compound has not been established.[2] In the absence of a specific OEL, it is crucial to handle this compound as a potent compound and minimize all potential exposures.
Emergency Procedures: Spill Management
In the event of a this compound spill, immediate and decisive action is required to contain the material and decontaminate the area.
Step-by-Step Spill Cleanup Protocol:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Spill: Determine the extent of the spill and if it can be managed by laboratory personnel. For large or unmanageable spills, evacuate the area and contact the institutional safety office.
-
Don Appropriate PPE: Before beginning cleanup, ensure you are wearing the full complement of recommended PPE (double gloves, safety goggles, lab coat, respirator, and shoe covers).
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent pads or a spill pillow to prevent the powder from becoming airborne.
-
For liquid spills: Use absorbent material to dike the spill and prevent it from spreading.
-
-
Clean the Spill:
-
Carefully collect the absorbed material and any contaminated debris using a scoop and place it into a designated hazardous waste container.
-
Avoid creating dust. Do not dry sweep a solid spill.
-
-
Decontaminate the Area:
-
Clean the spill area with a suitable laboratory detergent and water.
-
Wipe the area with disposable towels.
-
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous pharmaceutical waste.
-
Report the Incident: Document the spill and the cleanup procedure according to institutional protocols.
Caption: Workflow for this compound Spill Cleanup.
Disposal Plan
All this compound waste, including unused product, contaminated materials from spill cleanup, and used PPE, must be disposed of as hazardous pharmaceutical waste. Do not dispose of this compound down the drain.[10]
Disposal Protocol:
-
Segregation: Keep all this compound waste separate from other laboratory waste streams.
-
Containerization: Use clearly labeled, sealed, and puncture-resistant containers for all this compound waste.
-
Labeling: Label waste containers with "Hazardous Pharmaceutical Waste" and include the name "this compound."
-
Collection: Follow your institution's procedures for the collection of hazardous chemical waste. This may involve contacting the environmental health and safety office for pickup.
-
Non-Hazardous Disposal (if applicable): If following a procedure that renders the pharmaceutical non-hazardous (e.g., mixing with an inert substance), ensure this is done in accordance with institutional and regulatory guidelines.[11][12] However, given the potent nature of this compound, on-site treatment is not recommended. Professional disposal is the safest option.
References
- 1. Best practices for phase 1 investigational drugs trials - BD IV News [eu.bd.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound - MedChem Express [bioscience.co.uk]
- 5. medkoo.com [medkoo.com]
- 6. This compound | CAS No- 133865-88-0 | Simson Pharma Limited [simsonpharma.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. chemscene.com [chemscene.com]
- 9. This compound 甲磺酸酯 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. nems.nih.gov [nems.nih.gov]
- 11. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
